Sinefungin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,5S)-2,5-diamino-6-[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N7O5/c16-6(1-2-7(17)15(25)26)3-8-10(23)11(24)14(27-8)22-5-21-9-12(18)19-4-20-13(9)22/h4-8,10-11,14,23-24H,1-3,16-17H2,(H,25,26)(H2,18,19,20)/t6-,7-,8+,10+,11+,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXOHSDXUQEUSF-YECHIGJVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CC(CCC(C(=O)O)N)N)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)C[C@H](CC[C@@H](C(=O)O)N)N)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N7O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10207689 | |
| Record name | Sinefungin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10207689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58944-73-3 | |
| Record name | Sinefungin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58944-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sinefungin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058944733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sinefungin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01910 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sinefungin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10207689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sinefungin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SINEFUNGIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2U467CIIL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Sinefungin Biosynthesis Pathway in Streptomyces incarnatus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinefungin is a potent nucleoside antibiotic with a broad spectrum of biological activities, including antifungal, antiviral, and antiparasitic properties. Produced by the soil bacterium Streptomyces incarnatus, its unique structure, resembling S-adenosylmethionine (SAM), allows it to act as an inhibitor of various methyltransferases, making it a molecule of significant interest for therapeutic development. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in Streptomyces incarnatus NRRL 8089, detailing the genetic basis, enzymatic steps, and available quantitative data. Furthermore, it outlines key experimental protocols for the study and manipulation of this pathway.
The this compound Biosynthetic Gene Cluster
The biosynthesis of this compound in Streptomyces incarnatus NRRL 8089 is orchestrated by a dedicated biosynthetic gene cluster (BGC). Analysis of the draft genome sequence of this strain has led to the identification of a putative this compound (SFG) gene cluster.[1][2][3][4] This cluster is composed of five key open reading frames (ORFs), designated sfgA through sfgE. The functions of the enzymes encoded by these genes have been proposed based on sequence homology to known enzymes.
Table 1: Proposed Genes and Functions in the this compound Biosynthetic Gene Cluster
| Gene | Proposed Function | Homology |
| sfgA | SAM synthetase | Catalyzes the formation of S-adenosylmethionine from methionine and ATP. |
| sfgB | Radical SAM enzyme | Likely involved in the radical-mediated modification of the SAM-derived intermediate. |
| sfgC | Cobalamin-dependent radical SAM enzyme | Potentially catalyzes a key C-C bond formation or rearrangement step. |
| sfgD | Aminotransferase | Responsible for the amination of a keto-acid intermediate. |
| sfgE | Hypothetical protein | Function not yet determined, but essential for this compound biosynthesis. |
The heterologous expression of these five genes in a host organism, Streptomyces coelicolor M1152, which does not naturally produce this compound, resulted in the successful production of the antibiotic. This provides strong evidence that this gene cluster is indeed responsible for this compound biosynthesis.
The Biosynthetic Pathway
The biosynthesis of this compound proceeds from two primary precursors: L-arginine and ATP.[5][6] The pathway involves a series of enzymatic reactions that couple the adenosine moiety of ATP with a modified arginine-derived carbon skeleton.
A proposed biosynthetic pathway, based on the functions of the genes in the sfg cluster and isotopic labeling studies, is as follows:
-
Activation of ATP: The pathway is initiated by the conversion of ATP to a more reactive form, likely an adenosyl radical, through the action of a radical SAM enzyme.
-
Formation of the Carbon Skeleton: The arginine-derived portion of this compound is synthesized and coupled to the activated adenosine. This intricate step is thought to involve the concerted action of several enzymes within the cluster, including the radical SAM enzymes.
-
Key C-C Bond Formation: A crucial step in the pathway is the formation of the C-C bond that links the ribose moiety of adenosine to the amino acid side chain.
-
Transamination: The final step in the formation of the this compound core structure is a transamination reaction to introduce the amino group at the C6' position, catalyzed by an aminotransferase.
Below is a diagram illustrating the proposed signaling pathway for this compound biosynthesis.
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data on this compound Production
Several studies have focused on optimizing this compound production in Streptomyces incarnatus through media optimization and strain improvement techniques. The following table summarizes some of the key quantitative data obtained from these studies.
Table 2: this compound Production Yields under Various Conditions
| Strain / Condition | Production Medium Components | This compound Yield (µg/mL) | Reference |
| S. incarnatus NRRL 8089 (Wild-type) | Corn steep liquor, soya-oil, glucose | 40 | [7] |
| S. incarnatus NRRL 8089 (Wild-type) | Soybean-meal, dextrin, yeast extract | 126 | [7] |
| S. incarnatus Mutants (NTG and Ethyleneimine) | Optimized medium | 466 (mean) | [7] |
| S. incarnatus Regenerated Protoplasts | Optimized medium | 664 (mean) | [7] |
Experimental Protocols
This section provides an overview of key experimental methodologies relevant to the study of the this compound biosynthetic pathway.
Fermentation and this compound Extraction
Objective: To cultivate Streptomyces incarnatus and extract this compound for analysis.
Protocol:
-
Inoculum Preparation: Inoculate a loopful of S. incarnatus spores or mycelia into a 50 mL flask containing a suitable seed medium (e.g., Tryptic Soy Broth). Incubate at 28-30°C with shaking (200-250 rpm) for 48-72 hours.
-
Production Culture: Inoculate a production medium (e.g., optimized medium containing soybean meal, dextrin, and yeast extract) with the seed culture (5-10% v/v). Ferment for 7-10 days at 28-30°C with shaking.
-
Extraction:
-
Centrifuge the fermentation broth to separate the mycelia from the supernatant.
-
Adjust the pH of the supernatant to acidic (pH 2-3) with HCl.
-
Adsorb the this compound onto a cation-exchange resin (e.g., Dowex 50W-X8).
-
Wash the resin with water and then elute the this compound with a basic solution (e.g., 0.5 M NH4OH).
-
Lyophilize the eluate to obtain a crude extract of this compound.
-
-
Quantification: Analyze the crude extract using High-Performance Liquid Chromatography (HPLC) with a suitable standard curve.
Gene Knockout via Homologous Recombination
Objective: To inactivate a target gene in the this compound BGC to study its function.
Protocol:
-
Construct Design: Design a knockout plasmid containing two regions of homology (arms) flanking the target gene and a selectable marker (e.g., an apramycin resistance gene).
-
Plasmid Construction: Clone the homology arms and the resistance cassette into a suitable E. coli - Streptomyces shuttle vector.
-
Conjugation: Transfer the knockout plasmid from an E. coli donor strain (e.g., ET12567/pUZ8002) to S. incarnatus via intergeneric conjugation.
-
Selection of Mutants: Select for exconjugants that have undergone a double crossover event, resulting in the replacement of the target gene with the resistance cassette. This is typically done by screening for antibiotic resistance and sensitivity to a counter-selectable marker if present on the vector.
-
Verification: Confirm the gene knockout by PCR analysis and Southern blotting.
Below is a diagram illustrating the experimental workflow for gene knockout.
Caption: Workflow for gene knockout in Streptomyces.
Heterologous Expression of the this compound BGC
Objective: To express the this compound BGC in a heterologous host to confirm its function and potentially improve yields.
Protocol:
-
BGC Amplification: Amplify the entire this compound BGC from the genomic DNA of S. incarnatus using high-fidelity PCR.
-
Expression Vector Construction: Clone the amplified BGC into a suitable Streptomyces expression vector under the control of a strong, constitutive, or inducible promoter.
-
Host Transformation: Introduce the expression vector into a suitable heterologous host, such as S. coelicolor M1152 or S. albus J1074, via protoplast transformation or conjugation.
-
Culture and Analysis: Ferment the recombinant host under conditions optimized for secondary metabolite production.
-
Metabolite Profiling: Extract and analyze the fermentation broth for the production of this compound using HPLC and mass spectrometry (MS) to confirm its identity.
Conclusion
The elucidation of the this compound biosynthetic gene cluster and the development of genetic tools for its manipulation have opened up new avenues for understanding and engineering the production of this valuable antibiotic. The information and protocols presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to further explore the fascinating biochemistry of this compound biosynthesis and to harness its therapeutic potential. Future work will likely focus on the detailed biochemical characterization of the Sfg enzymes and the use of synthetic biology approaches to create novel this compound analogs with improved pharmacological properties.
References
- 1. Draft Genome Sequence of Streptomyces incarnatus NRRL8089, which Produces the Nucleoside Antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Draft Genome Sequence of Streptomyces incarnatus NRRL8089, which Produces the Nucleoside Antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 5. Genomewide Analysis of Mode of Action of the S-Adenosylmethionine Analogue this compound in Leishmania infantum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KEGG GENOME: Streptomyces incarnatus [kegg.jp]
- 7. Recent advances in the elucidation of enzymatic function in natural product biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Properties of Sinefungin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, core properties, and biological activities of sinefungin. The information is intended for researchers, scientists, and professionals involved in drug development who are interested in the potential of this potent methyltransferase inhibitor.
Chemical Structure and Core Properties
This compound is a naturally occurring nucleoside antibiotic isolated from cultures of Streptomyces griseolus and Streptomyces incarnatus.[1] It is a structural analog of S-adenosylmethionine (SAM), the universal methyl donor in most transmethylation reactions.[2][3] The key structural difference is the replacement of the sulfonium methyl group of SAM with an amino group, which is crucial for its inhibitory activity.[4]
IUPAC Name: (2S,5S)-2,5-diamino-6-[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]hexanoic acid[5][6]
Chemical Formula: C₁₅H₂₃N₇O₅[7][8]
Molecular Weight: 381.39 g/mol [5][9]
Solubility: Soluble in water[5][10]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 381.39 g/mol | [5][9] |
| Monoisotopic Mass | 381.176066881 Da | [7] |
| Chemical Formula | C₁₅H₂₃N₇O₅ | [7][8] |
| CAS Number | 58944-73-3 | [5][7] |
| PubChem CID | 65482 | [5][9] |
| InChI Key | LMXOHSDXUQEUSF-YECHIGJVSA-N | [5][7] |
| Canonical SMILES | C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CC(CCC(C(=O)O)N)N)O)O)N | [5][8] |
Mechanism of Action
This compound functions as a pan-inhibitor of SAM-dependent methyltransferases.[2][3] It acts as a competitive inhibitor, binding to the SAM-binding site of these enzymes and thereby preventing the transfer of a methyl group to their respective substrates, which can include proteins, nucleic acids (DNA and RNA), and small molecules.[6] This inhibition of methylation disrupts a wide range of cellular processes that are dependent on this fundamental modification.
Caption: Mechanism of this compound as a competitive inhibitor of SAM-dependent methyltransferases. Caption: Experimental workflow for assessing the impact of this compound on bacterial biofilm formation. Caption: Inhibition of key cellular signaling pathways by this compound.
Biological Activities and Quantitative Data
This compound exhibits a broad spectrum of biological activities, including antifungal, antiparasitic, antiviral, and potential anticancer properties. Its efficacy is attributed to the inhibition of various methyltransferases crucial for the survival and proliferation of pathogens and cancer cells.
Antifungal Activity
This compound has demonstrated significant activity against various fungal pathogens, most notably Candida albicans. It impairs pathogenic traits such as hyphal lengthening, biofilm formation, and adhesion to human epithelial cells.[2]
| Fungal Species | Activity | Concentration | Reference |
| Candida albicans | Inhibition of hyphal lengthening | < 2 µM | [2] |
| Candida albicans | ~50% decrease in biofilm biomass | 1 µM | [2] |
| Candida albicans | Reduced adhesion to HEK293 and H1299 cells | 0.5 µM | [3] |
| Aspergillus fumigatus | Minimum Inhibitory Concentration (MIC) | 0.5–2 µg/mL | [6] |
Antiparasitic Activity
This compound is a potent inhibitor of various parasitic protozoa, making it a subject of interest for the development of new antiparasitic drugs.
| Parasite Species | Activity | Concentration | Reference |
| Leishmania infantum | 50% effective concentration (EC₅₀) | 75 nM | [11] |
| Plasmodium falciparum | 50% inhibitory concentration (IC₅₀) | ≈ 5–50 nM | [6] |
| Toxoplasma gondii | 50% inhibitory concentration (IC₅₀) | ≈ 30 nM | [6] |
| Trypanosoma brucei | 50% inhibitory concentration (IC₅₀) | ≈ 0.3–1 µM | [6] |
Antiviral Activity
This compound has been shown to inhibit the replication of a range of DNA and RNA viruses by targeting viral methyltransferases that are essential for processes like mRNA capping.
| Virus | Activity | Concentration | Reference |
| Herpes Simplex Virus 1 (HSV-1) | 50% inhibitory concentration (IC₅₀) | 49.5 ± 0.31 µg/mL | [12] |
| SARS-CoV-2 | 50% inhibitory concentration (IC₅₀) | 100.1 ± 2.61 µg/mL | [12] |
| Vaccinia Virus | Inhibition of mRNA (guanine-7-)-methyltransferase | Potent | [10][13] |
Enzyme Inhibition
This compound's broad activity stems from its ability to inhibit a variety of methyltransferases.
| Enzyme | Activity | Concentration | Reference |
| PRMT1 | 50% inhibitory concentration (IC₅₀) | < 1 µM | [5] |
| SET7/9 | 50% inhibitory concentration (IC₅₀) | 2.5 µM | [5] |
| mRNA (guanine-7-)-methyltransferase | Potent inhibitor | Not specified | [10][13] |
| mRNA (nucleoside-2'-)-methyltransferase | Potent inhibitor | Not specified | [10][13] |
Experimental Protocols
The following section provides an overview of key experimental protocols that are commonly used to assess the biological activity of this compound. These protocols are compiled from various sources and may require optimization for specific experimental conditions.
Total Synthesis of (+)-Sinefungin
The total synthesis of this compound is a complex multi-step process. A concise and stereocontrolled synthesis has been accomplished from D-ribose. Key steps include the diastereoselective alkylation and Curtius rearrangement to establish the C-6 amine functionality, and a chiral bisphosphine-rhodium-catalyzed asymmetric hydrogenation to set the C-9 amino acid stereochemistry. The final deprotection steps yield the natural product. For a detailed synthetic route, please refer to the primary literature.
Determination of IC₅₀ Values for Methyltransferase Inhibition
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Principle: This protocol describes a general method for determining the IC₅₀ of this compound against a specific methyltransferase using a radiometric assay. The assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine to a substrate.
Materials:
-
Purified methyltransferase enzyme
-
Substrate (e.g., histone H3 peptide for a histone methyltransferase)
-
S-adenosyl-L-[methyl-³H]-methionine
-
This compound stock solution
-
Assay buffer (specific to the enzyme)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid
-
Filter paper or filter plates
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a microplate, combine the assay buffer, the substrate, and the diluted this compound.
-
Initiate the reaction by adding the methyltransferase enzyme and S-adenosyl-L-[methyl-³H]-methionine.
-
Incubate the reaction mixture at the optimal temperature for the enzyme for a defined period.
-
Stop the reaction by adding cold TCA.
-
Spot the reaction mixture onto filter paper or into a filter plate and wash with TCA to remove unincorporated radiolabeled SAM.
-
Dry the filters and add scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Biofilm Inhibition Assay (Crystal Violet Method)
This assay is used to quantify the effect of this compound on the formation of bacterial or fungal biofilms.
Principle: Crystal violet is a basic dye that stains the acidic components of the biofilm matrix and the cells within it. The amount of retained dye is proportional to the biofilm biomass.
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate growth medium
-
96-well microtiter plates
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
Microplate reader
Procedure:
-
Grow a liquid culture of the microorganism to the desired growth phase.
-
Dilute the culture in fresh medium and add it to the wells of a 96-well plate.
-
Add serial dilutions of this compound to the wells. Include a no-drug control.
-
Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C).
-
Carefully remove the medium and wash the wells gently with PBS to remove non-adherent cells.
-
Add 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells with PBS until the washings are clear.
-
Dry the plate.
-
Add 30% acetic acid to each well to solubilize the bound crystal violet.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of biofilm inhibition for each this compound concentration compared to the control.
Antiviral Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound, such as this compound, that is required to reduce the number of viral plaques by 50%.
Principle: A viral plaque is a visible clear zone that develops on a monolayer of cultured cells as a result of viral infection and lysis. The number of plaques is directly proportional to the number of infectious virus particles.
Materials:
-
Susceptible host cell line
-
Virus stock
-
Cell culture medium
-
This compound stock solution
-
Agarose or methylcellulose overlay medium
-
Formalin for fixing
-
Crystal violet for staining
Procedure:
-
Seed host cells in multi-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the virus stock.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-incubate the cell monolayer with the this compound dilutions for a specified time.
-
Infect the cells with a known amount of virus (e.g., 100 plaque-forming units per well).
-
After an adsorption period, remove the virus inoculum and add an overlay medium containing the corresponding concentration of this compound.
-
Incubate the plates for a period sufficient for plaque formation (e.g., 2-10 days).
-
Fix the cells with formalin and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control (no drug).
-
Determine the IC₅₀ value from a dose-response curve.
Conclusion
This compound is a powerful and versatile research tool for studying the role of methylation in a wide array of biological processes. Its broad-spectrum activity against various pathogens highlights its potential as a lead compound for the development of novel anti-infective and anticancer agents. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound and its analogs. Further research is warranted to develop derivatives with improved selectivity and reduced toxicity for clinical applications.
References
- 1. ableweb.org [ableweb.org]
- 2. An Improved m6A-ELISA for Quantifying N6-methyladenosine in Poly(A)-purified mRNAs [en.bio-protocol.org]
- 3. Design, synthesis and evaluation of arylpurine-based this compound mimetics as zika virus methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An experimental workflow for identifying RNA m6A alterations in cellular senescence by methylated RNA immunoprecipitation sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Total Synthesis of (+)-Sinefungin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Derivatives as Inhibitors and Structure Probes of Protein Lysine Methyltransferase SETD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Improved m6A-ELISA for Quantifying N6-methyladenosine in Poly(A)-purified mRNAs [bio-protocol.org]
- 12. Comprehensive Analysis of the Transcriptome-Wide m6A Methylation Modification Difference in Liver Fibrosis Mice by High-Throughput m6A Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m6A-ELISA, a simple method for quantifying N6-methyladenosine from mRNA populations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Sinefungin as a Methyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sinefungin, a natural nucleoside analog of S-adenosylmethionine (SAM), is a potent pan-inhibitor of SAM-dependent methyltransferases. Its structural similarity to SAM allows it to competitively bind to the cofactor binding site of these enzymes, thereby preventing the transfer of methyl groups to various substrates, including proteins, nucleic acids, and small molecules. This inhibitory action underlies its broad biological activities, including antifungal, antiviral, and antiparasitic properties. This technical guide provides a comprehensive overview of this compound's mechanism of action, including its kinetic properties, structural basis of inhibition, and its effects on key cellular signaling pathways. Detailed experimental protocols for studying methyltransferase inhibition by this compound are also provided.
Introduction
Mechanism of Action
This compound's primary mechanism of action is the competitive inhibition of SAM-dependent methyltransferases[2][3]. As a structural analog of SAM, this compound binds to the SAM-binding pocket of these enzymes, preventing the binding of the natural cofactor and subsequent methyl group transfer to the substrate[3].
Competitive Inhibition Kinetics
Kinetic studies have demonstrated that this compound acts as a competitive inhibitor with respect to SAM[4]. This means that this compound and SAM compete for the same binding site on the enzyme. Increasing the concentration of SAM can overcome the inhibitory effect of this compound. The inhibition is reversible.
Structural Basis of Inhibition
X-ray crystallography studies of this compound in complex with various methyltransferases have provided detailed insights into its inhibitory mechanism. This compound occupies the SAM-binding pocket and mimics the interactions of the adenosine and ribose moieties of SAM. The key difference lies in the replacement of the reactive methyl group of SAM with a stable amino group in this compound, which prevents the methyl transfer reaction from occurring[5]. The binding of this compound induces or stabilizes a conformation of the enzyme that is unable to catalyze methylation.
Quantitative Data: Inhibitory Potency of this compound
The inhibitory potency of this compound varies among different methyltransferases. The half-maximal inhibitory concentration (IC50) is a common measure of an inhibitor's effectiveness. Below is a summary of reported IC50 values for this compound against a panel of human methyltransferases.
| Methyltransferase | Enzyme Family | Substrate | IC50 (µM) | Reference |
| SETD2 | Lysine Methyltransferase | Histone H3 | 28.4 ± 1.5 | [4] |
| SET7/9 | Lysine Methyltransferase | Histone H3 | 2.5 | [2] |
| CARM1 | Arginine Methyltransferase | Histone H3 | 2.96 ± 0.3 | [4] |
| PRMT1 | Arginine Methyltransferase | Histone H4 | < 1 | [2] |
| G9a | Lysine Methyltransferase | Histone H3 | > 100 | [4] |
| GLP | Lysine Methyltransferase | Histone H3 | > 100 | [4] |
| SET8 | Lysine Methyltransferase | Histone H4 | > 100 | [4] |
| SUV39H2 | Lysine Methyltransferase | Histone H3 | > 100 | [4] |
| SUV420H1 | Lysine Methyltransferase | Histone H4 | > 100 | [4] |
| SUV420H2 | Lysine Methyltransferase | Histone H4 | > 100 | [4] |
| MLL | Lysine Methyltransferase | Histone H3 | > 100 | [4] |
| EZH2 | Lysine Methyltransferase | Histone H3 | > 100 | [4] |
| DOT1L | Lysine Methyltransferase | Histone H3 | > 100 | [4] |
| PRMT3 | Arginine Methyltransferase | Ribosomal Protein S2 | > 100 | [4] |
| DNMT1 | DNA Methyltransferase | DNA | > 100 | [4] |
Impact on Cellular Signaling Pathways
By inhibiting methyltransferases, this compound can modulate various cellular signaling pathways. Two prominent examples are bacterial quorum sensing and histone methylation.
Inhibition of Bacterial Quorum Sensing
References
- 1. researchgate.net [researchgate.net]
- 2. This compound derivatives as inhibitors and structure probes of protein lysine methyltransferase SETD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Derivatives as Inhibitors and Structure Probes of Protein Lysine Methyltransferase SETD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Downregulation of the histone methyltransferase SETD2 promotes imatinib resistance in chronic myeloid leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a Natural Nucleoside Analogue of S-Adenosylmethionine, Inhibits Streptococcus pneumoniae Biofilm Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research on the role of LuxS/AI-2 quorum sensing in biofilm of Leuconostoc citreum 37 based on complete genome sequencing - PMC [pmc.ncbi.nlm.nih.gov]
The Nuances of Methylation: A Technical Guide to S-adenosylmethionine and its Inhibitor, Sinefungin
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular regulation, methylation stands out as a pivotal post-translational modification, orchestrating a vast array of biological processes from gene expression to protein function. At the heart of these reactions lies S-adenosylmethionine (SAM), the universal methyl donor. Hot on its heels in scientific interest is Sinefungin, a natural analogue of SAM that has emerged as a potent pan-inhibitor of methyltransferases. This technical guide provides an in-depth exploration of the core differences between SAM and this compound, offering a comparative analysis of their biochemical properties, mechanisms of action, and their profound implications for research and therapeutic development.
At the Core: Chemical Structures and Functional Divergence
S-adenosylmethionine is a ubiquitous co-substrate synthesized from methionine and ATP.[1] Its defining feature is a reactive methyl group attached to a sulfonium ion, rendering it an electrophile primed for nucleophilic attack by a diverse range of substrates, including DNA, RNA, proteins, and lipids.[1][2] This transfer of a methyl group is the cornerstone of its biological function.
This compound, originally isolated from Streptomyces griseolus, is a structural analogue of SAM.[3] The key distinction lies in the replacement of the methyl-bearing sulfur atom of SAM with a nitrogen atom, and the methionine moiety with an ornithine-like side chain.[4][5] This seemingly subtle alteration has profound functional consequences. While retaining the ability to bind to the SAM-binding pocket of methyltransferases, this compound lacks a transferable methyl group. Instead, its amino group at the corresponding position of the sulfonium center in SAM acts as a potent competitive inhibitor of these enzymes.[6][7]
Mechanism of Action: A Tale of a Donor and an Inhibitor
The fundamental difference in their mechanism of action is the crux of their distinct biological roles. SAM participates directly in catalysis as a methyl donor, while this compound acts as a competitive antagonist, blocking the catalytic activity of methyltransferases.
S-adenosylmethionine: The Universal Methyl Donor
SAM-dependent methyltransferases catalyze the transfer of the methyl group from SAM to their respective substrates. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a nucleophilic atom on the substrate (such as a nitrogen, oxygen, or carbon) attacks the electrophilic methyl group of SAM.[1] The products of this reaction are the methylated substrate and S-adenosylhomocysteine (SAH), which is itself a potent product inhibitor of many methyltransferases.[8]
This compound: A Competitive Inhibitor
This compound exerts its inhibitory effect by competing with SAM for binding to the active site of methyltransferases.[6] Its structural similarity allows it to occupy the SAM-binding pocket, but the absence of a transferable methyl group and the presence of a basic amino group prevent the methylation reaction from proceeding. This competitive inhibition effectively blocks the enzyme's function, leading to a decrease in the methylation of its downstream targets.
Quantitative Comparison: Binding Affinities and Inhibitory Potencies
The efficacy of this compound as a methyltransferase inhibitor and the efficiency of SAM as a methyl donor can be quantified by their respective binding affinities (Kd or Ki) and Michaelis constants (Km). The following tables summarize key quantitative data for a selection of methyltransferases.
Table 1: Inhibitory Constants (Ki/IC50) of this compound against Various Methyltransferases
| Methyltransferase | Organism | Ki / IC50 (µM) | Reference |
| SETD2 | Human | 0.80 ± 0.02 | [9] |
| SET7/9 | Human | 2.5 | [6] |
| PRMT1 | Human | < 1 | [6] |
| CARM1 | Human | 2.96 ± 0.3 | [9] |
| G9a | Human | > 100 | [9] |
| GLP | Human | > 100 | [9] |
| EHMT1 | Human | 1.1 ± 0.2 | [10] |
| EHMT2 | Human | 0.9 ± 0.1 | [10] |
| M.TaqI (DNA MTase) | Thermus aquaticus | Kd = 0.34 | [11] |
Table 2: Michaelis Constants (Km) of S-adenosylmethionine for Various Methyltransferases
| Methyltransferase | Organism | Km (µM) | Reference |
| G9a | Human | 0.76 | [12] |
| Protein Arginine Methyltransferase I | Calf Brain | 7.6 | [13] |
| SETD2 | Human | 1.21 ± 0.05 | [9] |
| M.TaqI (DNA MTase) | Thermus aquaticus | Kd = 2.0 | [11] |
Experimental Protocols: Differentiating Activities in the Laboratory
Distinguishing the roles and effects of SAM and this compound necessitates specific experimental setups. Below are detailed methodologies for key experiments.
In Vitro Methyltransferase Inhibition Assay (Radioactive Filter-Binding Assay)
This assay is a gold standard for quantifying the activity of methyltransferases and the potency of their inhibitors.
Principle: This method measures the incorporation of a radiolabeled methyl group from [3H]-SAM onto a substrate. The inhibition by this compound is determined by its ability to reduce this incorporation.
Materials:
-
Purified methyltransferase enzyme
-
Substrate (e.g., histone H3 peptide for histone methyltransferases)
-
S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM)
-
This compound (or other inhibitors) at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
P81 phosphocellulose filter paper
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare reaction mixtures in microcentrifuge tubes on ice. A typical 25 µL reaction includes:
-
5 µL of 5x Assay Buffer
-
2.5 µL of 10x Substrate
-
2.5 µL of this compound (or vehicle control) at various concentrations
-
x µL of purified enzyme
-
x µL of nuclease-free water to a final volume of 22.5 µL
-
-
Initiate Reaction: Add 2.5 µL of a working solution of [3H]-SAM (e.g., 10 µM stock, with a specific activity of ~10 Ci/mmol) to each tube to start the reaction.
-
Incubation: Incubate the reactions at the optimal temperature for the enzyme (e.g., 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction & Spotting: Stop the reaction by adding an equal volume of 20% trichloroacetic acid (TCA). Spot 20 µL of each reaction mixture onto a labeled P81 phosphocellulose filter paper circle.
-
Washing: Wash the filter papers three times for 5 minutes each in 50 mM sodium bicarbonate buffer (pH 9.0) to remove unincorporated [3H]-SAM.
-
Drying: Dry the filter papers completely under a heat lamp or in an oven.
-
Scintillation Counting: Place each dried filter paper in a scintillation vial, add 5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation if the Km of SAM is known.
Signaling Pathways and Cellular Implications
SAM-dependent methylation is a cornerstone of epigenetic regulation and cellular signaling. This compound, by inhibiting these processes, can have widespread effects on cellular function.
The SAM Cycle and its Central Role
The synthesis and recycling of SAM, known as the SAM cycle, is intricately linked to one-carbon metabolism. SAM is synthesized from methionine and ATP. After donating its methyl group, it is converted to SAH. SAH is then hydrolyzed to homocysteine and adenosine. Homocysteine can be remethylated to methionine to complete the cycle.
Impact on Histone and DNA Methylation
This compound's inhibition of histone methyltransferases (HMTs) and DNA methyltransferases (DNMTs) can lead to global changes in the epigenetic landscape. For instance, inhibition of H3K4 methyltransferases can alter gene expression patterns.[14] Similarly, blocking DNMTs can lead to DNA hypomethylation, which has been explored as a therapeutic strategy in cancer.
Conclusion: Two Sides of the Same Coin in Methylation Research
S-adenosylmethionine and this compound represent two sides of the same coin in the study of methylation. SAM is the indispensable fuel for a vast array of biological reactions, while this compound provides a powerful tool to dissect and perturb these processes. For researchers in basic science and drug development, a thorough understanding of their distinct properties is paramount. The quantitative data, experimental protocols, and pathway diagrams presented in this guide offer a foundational resource for navigating the complex and dynamic world of methylation and its modulation. As our understanding of the "epigenetic code" deepens, the strategic use of molecules like this compound will undoubtedly continue to unlock new avenues for therapeutic intervention.
References
- 1. Mechanistic Diversity of Radical S-Adenosylmethionine (SAM)-dependent Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genomewide Analysis of Mode of Action of the S-Adenosylmethionine Analogue this compound in Leishmania infantum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Living with MTHFR - S-adenosyl-methionine (SAMe) [livingwithmthfr.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound, methyltransferase inhibitor (CAS 58944-73-3) | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. biochemistry.ucla.edu [biochemistry.ucla.edu]
- 9. This compound Derivatives as Inhibitors and Structure Probes of Protein Lysine Methyltransferase SETD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analogues of the Natural Product this compound as Inhibitors of EHMT1 and EHMT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 12. researchgate.net [researchgate.net]
- 13. S-adenosylmethionine: protein-arginine methyltransferase. Purification and mechanism of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
Sinefungin: A Pan-Inhibitor of SAM-Dependent Methyltransferases - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sinefungin, a natural nucleoside analog of S-adenosylmethionine (SAM), has emerged as a potent pan-inhibitor of SAM-dependent methyltransferases. These enzymes play a crucial role in the post-translational modification of proteins, the regulation of gene expression, and the biosynthesis of essential metabolites across a wide range of organisms. By competitively inhibiting the binding of SAM to the active site of methyltransferases, this compound effectively blocks the transfer of methyl groups to their respective substrates. This broad-spectrum inhibitory activity has positioned this compound as a valuable tool for studying the function of methyltransferases and as a promising lead compound for the development of novel therapeutics against various diseases, including fungal and parasitic infections, viral diseases, and cancer. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visualizations of affected signaling pathways and experimental workflows.
Introduction
Methylation, a fundamental biochemical reaction catalyzed by methyltransferases, is essential for a vast array of cellular processes. S-adenosylmethionine (SAM) serves as the primary methyl group donor in these reactions. This compound, originally isolated from Streptomyces griseolus, is a structural analog of SAM and a powerful competitive inhibitor of SAM-dependent methyltransferases. Its ability to broadly inhibit this class of enzymes makes it a critical research tool and a molecule of significant therapeutic interest.
Chemical Structure and Mechanism of Action
This compound's structure closely mimics that of SAM, with a key difference being the replacement of the sulfonium methyl group with an amino group. This structural similarity allows this compound to bind to the SAM-binding pocket of methyltransferases, but its inability to donate a methyl group effectively blocks the catalytic activity of the enzyme.
Quantitative Inhibition Data
The inhibitory potency of this compound has been quantified against a variety of methyltransferases from different organisms. The following tables summarize the available half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) data.
Table 1: Inhibitory Activity (IC50) of this compound against Various Methyltransferases
| Methyltransferase Target | Organism/Virus | IC50 Value | Reference(s) |
| PRMT1 | Human | < 1 µM | |
| SET7/9 | Human | 2.5 µM | |
| SETD2 | Human | 28.4 ± 1.5 µM | [1] |
| CARM1 | Human | 2.96 ± 0.3 µM | [1] |
| G9a | Human | > 100 µM | [1] |
| GLP | Human | > 100 µM | [1] |
| nsp14 (N7-MTase) | SARS-CoV | 496 nM | [2] |
| nsp10/nsp16 (2'-O-MTase) | SARS-CoV | 736 nM | [2] |
| 2'-O-MTase | Zika Virus | Not explicitly stated, but used as a positive control | [3] |
| Guanine-7-methyltransferase | Vesicular Stomatitis Virus (VSV) | ~220 µM | [4] |
| HSV-1 | Herpes Simplex Virus 1 | 49.5 ± 0.31 µg/mL | [4] |
| SARS-CoV-2 | Severe Acute Respiratory Syndrome Coronavirus 2 | 100.1 ± 2.61 µg/mL | [4] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Pathogenic Fungi
| Fungal Species | MIC Value | Reference(s) |
| Candida albicans | 0.25 µM (inhibits hyphal growth) | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments frequently employed in the study of this compound.
Methyltransferase Activity Assay (Radioisotope-Based)
This protocol describes a common method for measuring the activity of SAM-dependent methyltransferases and assessing the inhibitory effect of this compound.
Materials:
-
Purified methyltransferase enzyme
-
Substrate (e.g., histone, DNA, or a specific peptide)
-
S-[methyl-³H]-adenosyl-L-methionine (Radioactive SAM)
-
This compound (or other inhibitors)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 5 mM MgCl2)
-
Phosphocellulose paper or membrane
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, the specific substrate, and the purified methyltransferase enzyme.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction mixtures. Pre-incubate for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Initiation of Reaction: Start the methylation reaction by adding S-[methyl-³H]-adenosyl-L-methionine to the reaction mixture.
-
Incubation: Incubate the reaction at the optimal temperature for a specific time, ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper/membrane. The negatively charged paper will bind the positively charged substrate (e.g., histones).
-
Washing: Wash the phosphocellulose paper/membrane multiple times with a suitable buffer (e.g., 50 mM sodium bicarbonate, pH 9.0) to remove unincorporated radioactive SAM.
-
Scintillation Counting: Place the dried paper/membrane in a scintillation vial with a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against planktonic fungal cells.
Materials:
-
Fungal isolate (e.g., Candida albicans)
-
Growth medium (e.g., RPMI-1640)
-
This compound
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Culture the fungal isolate overnight in the appropriate growth medium. Adjust the cell density to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL).
-
Serial Dilution of this compound: Prepare a two-fold serial dilution of this compound in the growth medium directly in the 96-well plate.
-
Inoculation: Add the standardized fungal inoculum to each well containing the serially diluted this compound. Include a positive control well (cells with no drug) and a negative control well (medium only).
-
Incubation: Incubate the microtiter plate at the optimal growth temperature (e.g., 35-37°C) for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the positive control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on the viability of mammalian cells.
Materials:
-
Mammalian cell line
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each this compound concentration relative to the untreated control.
Cytotoxicity Assay (LDH Assay)
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
Mammalian cell line
-
Complete cell culture medium
-
This compound
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided in the kit for positive control)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat the cells with this compound as described in the MTT assay protocol. Include wells for a vehicle control and a maximum LDH release control (treated with lysis buffer).
-
Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the kit manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for a specified time, protected from light. During this time, the released LDH will catalyze a reaction that leads to the formation of a colored product.
-
Absorbance Measurement: Measure the absorbance of the colored product at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each this compound concentration by comparing the LDH release in treated wells to the maximum LDH release control, after subtracting the background absorbance from the no-cell control.
Signaling Pathways and Experimental Workflows
This compound's pan-inhibitory nature affects numerous cellular signaling pathways that are dependent on methylation events. The following diagrams, generated using Graphviz (DOT language), illustrate key affected pathways and a typical experimental workflow for studying this compound's effects.
Caption: TGF-β signaling pathway and the inhibitory effect of this compound.
Caption: Inhibition of Quorum Sensing in S. pneumoniae by this compound.
Caption: A typical experimental workflow for evaluating this compound.
Conclusion
This compound remains an invaluable tool for the study of SAM-dependent methyltransferases. Its broad-spectrum inhibitory activity provides a powerful means to probe the functional roles of methylation in a wide range of biological processes. Furthermore, its efficacy against various pathogens and in preclinical cancer models underscores its potential as a scaffold for the development of novel therapeutic agents. This technical guide serves as a comprehensive resource for researchers and drug development professionals working with or interested in the multifaceted capabilities of this compound. The provided data, protocols, and visual aids are intended to facilitate the design and execution of robust and informative studies in this exciting area of research.
References
- 1. This compound Derivatives as Inhibitors and Structure Probes of Protein Lysine Methyltransferase SETD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sketchviz.com [sketchviz.com]
- 3. broadpharm.com [broadpharm.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound, a natural nucleoside analog of S-adenosyl methionine, impairs the pathogenicity of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Sinefungin: A Technical Guide to its Antifungal and Antiparasitic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinefungin, a natural nucleoside analog of S-adenosylmethionine (SAM), has demonstrated significant potential as both an antifungal and antiparasitic agent. Isolated from cultures of Streptomyces incarnatus and S. griseolus, its structural similarity to SAM allows it to act as a competitive inhibitor of a wide range of SAM-dependent methyltransferases. These enzymes play crucial roles in numerous cellular processes, including gene expression, signal transduction, and the biosynthesis of essential molecules. This technical guide provides an in-depth overview of the antifungal and antiparasitic properties of this compound, with a focus on its mechanism of action, quantitative efficacy, and the experimental protocols used to evaluate its activity.
Mechanism of Action
This compound's broad-spectrum antimicrobial activity stems from its ability to interfere with methylation reactions that are vital for the survival and virulence of fungal and parasitic organisms. By mimicking the structure of SAM, this compound binds to the active site of methyltransferases, thereby preventing the transfer of methyl groups to their respective substrates.
Antifungal Mechanism
In fungal pathogens such as Candida albicans, this compound's primary mechanism of action involves the inhibition of post-transcriptional mRNA modifications, specifically the formation of N6-methyladenosine (m6A).[1] This modification is crucial for regulating mRNA stability, export, and translation. The inhibition of m6A formation by this compound is thought to be mediated through the targeting of a homolog of the S. cerevisiae m6A methyltransferase, Ime4.[1] This disruption of mRNA methylation leads to a downstream cascade of effects, including the impairment of hyphal morphogenesis, a key virulence factor for C. albicans, as well as reduced biofilm formation and adhesion to host cells.[2]
Antiparasitic Mechanism
In protozoan parasites like Leishmania, this compound's antiparasitic activity is centered on the disruption of S-adenosylmethionine metabolism.[3] Genomic studies have identified two primary targets: the S-adenosylmethionine transporter (AdoMetT1) and the S-adenosylmethionine synthetase (METK).[3][4] this compound utilizes the same uptake system as SAM to enter the parasite.[5] By competitively inhibiting both the transport and synthesis of SAM, this compound effectively depletes the intracellular pool of this essential methyl donor, leading to the inhibition of crucial methylation reactions required for parasite growth and replication.[3]
Quantitative Efficacy of this compound
The in vitro efficacy of this compound has been quantified against a range of fungal and parasitic organisms. The following tables summarize the reported 50% inhibitory concentration (IC50), 50% effective concentration (EC50), and minimum inhibitory concentration (MIC) values.
Table 1: Antiparasitic Activity of this compound
| Parasite Species | Stage | IC50 / EC50 | Reference |
| Leishmania infantum | Promastigote | 75 nM (EC50) | [6] |
| Leishmania mexicana | Promastigote | ~10 ng/mL (IC50) | [7] |
| Leishmania major | Promastigote | ~10 ng/mL (IC50) | [7] |
| Leishmania donovani | Promastigote | ~10 ng/mL (IC50) | [7] |
| Leishmania amazonensis | Promastigote | 6 µg/mL (IC50) | [7] |
Table 2: Antifungal Activity of this compound
| Fungal Species | Metric | Concentration | Notes | Reference |
| Candida albicans | - | < 2 µM | No significant effect on yeast growth | [2] |
| Candida albicans | - | ≥ 0.25 µM | Inhibition of hyphal growth | [2] |
Note: Specific MIC values for this compound against a broad range of fungal species, including Aspergillus and Cryptococcus, are not extensively reported in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's bioactivity. The following are outlines of standard protocols for determining its antifungal and antiparasitic efficacy.
Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast and can be used to determine the Minimum Inhibitory Concentration (MIC) of this compound.
-
Inoculum Preparation:
-
Culture the fungal strain (e.g., Candida albicans) on Sabouraud dextrose agar at 30°C.
-
Prepare a suspension of the fungal cells in sterile saline or PBS.
-
Adjust the cell density to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 106 cells/mL.
-
Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 103 cells/mL.
-
-
Drug Dilution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water).
-
Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing RPMI 1640 medium to achieve a range of desired concentrations. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate, bringing the final volume to 200 µL.
-
Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥50%) compared to the growth control.[8]
-
Antiparasitic Susceptibility Testing: Leishmania Amastigote Assay
This protocol is designed to evaluate the efficacy of this compound against the intracellular amastigote stage of Leishmania.[9][10]
-
Host Cell Culture:
-
Culture a suitable macrophage cell line (e.g., THP-1 or primary peritoneal macrophages) in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) in a 96-well plate.
-
For THP-1 cells, induce differentiation into macrophages using phorbol 12-myristate 13-acetate (PMA).
-
-
Parasite Infection:
-
Infect the macrophage monolayer with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of approximately 10:1 or 15:1.[11]
-
Incubate for 24 hours at 37°C to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Wash the wells with medium to remove extracellular parasites.
-
-
Drug Treatment:
-
Add fresh medium containing serial dilutions of this compound to the infected cells.
-
Include an untreated infected control and a drug-only control (for cytotoxicity assessment).
-
Incubate the plate for an additional 72 hours at 37°C.[11]
-
-
Quantification of Parasite Load:
-
Fix the cells with methanol and stain with Giemsa.
-
Determine the number of amastigotes per 100 macrophages by light microscopy.
-
Alternatively, use a reporter gene-based assay (e.g., luciferase-expressing parasites) for a higher-throughput readout.[9]
-
The IC50 value is calculated as the concentration of this compound that reduces the parasite load by 50% compared to the untreated control.
-
Visualizing Mechanisms and Workflows
Signaling Pathway: this compound's Inhibition of m6A Methylation in C. albicans
Caption: Inhibition of m6A mRNA methylation in C. albicans by this compound.
Experimental Workflow: Broth Microdilution MIC Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Logical Relationship: this compound's Dual Action in Leishmania
Caption: Dual inhibitory action of this compound on Leishmania SAM metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a natural nucleoside analog of S-adenosyl methionine, impairs the pathogenicity of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genomewide Analysis of Mode of Action of the S-Adenosylmethionine Analogue this compound in Leishmania infantum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. This compound shares AdoMet-uptake system to enter Leishmania donovani promastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genomewide Analysis of Mode of Action of the S-Adenosylmethionine Analogue this compound in Leishmania infantum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of this compound on growth and sterol composition of Leishmania promastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Leishmania major Amastigote Assay in 96-Well Format for Rapid Drug Screening and Its Use for Discovery and Evaluation of a New Class of Leishmanicidal Quinolinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Susceptibilities of Leishmania donovani Promastigote and Amastigote Stages to Antileishmanial Reference Drugs: Practical Relevance of Stage-Specific Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinefungin is a naturally occurring nucleoside analog of S-adenosylmethionine (SAM), the universal methyl donor in most transmethylation reactions.[1] First isolated from Streptomyces griseolus and Streptomyces incarnatus, it exhibits a broad spectrum of biological activities, including antifungal, antiparasitic, and antiviral properties.[2] Its mode of action lies in the competitive inhibition of SAM-dependent methyltransferases, enzymes crucial for a vast array of cellular processes such as epigenetic regulation, signal transduction, and biosynthesis. This guide provides a comprehensive overview of this compound and its naturally occurring analogs, focusing on their chemical nature, biological activities, and the experimental methodologies used for their characterization.
Chemical Structures of this compound and its Natural Analogs
This compound and its natural analogs share a common structural scaffold: an adenosine moiety linked to an amino acid-like side chain. Variations in this side chain give rise to a family of related compounds with distinct biological activities.
| Compound | Producing Organism(s) | Chemical Structure |
| This compound | Streptomyces griseolus, Streptomyces incarnatus | [Image of this compound chemical structure] |
| A-9145C (Dehydrothis compound) | Streptomyces sp. | [Image of A-9145C (Dehydrothis compound) chemical structure] |
| This compound VA | Streptomyces sp. K05-0178 | [Image of this compound VA chemical structure] |
| Dehydrothis compound V | Streptomyces sp. K05-0178 | [Image of Dehydrothis compound V chemical structure] |
Mechanism of Action and Biological Activities
As a pan-inhibitor of SAM-dependent methyltransferases, this compound's biological effects are diverse. Its primary mechanism involves binding to the SAM-binding pocket of these enzymes, thereby preventing the transfer of a methyl group to their respective substrates. This inhibition disrupts critical cellular functions in various organisms.
Antifungal Activity
This compound demonstrates significant activity against various fungal pathogens, most notably Candida albicans. It impairs key virulence factors, including the transition from yeast to hyphal form, biofilm formation, and adhesion to host cells.[1][3] This is achieved, in part, by inhibiting N6-methyladenosine (m⁶A) formation in mRNA, which is crucial for hyphal morphogenesis.[1]
Antiparasitic Activity
This compound has shown potent activity against a range of parasites, including Leishmania, Trypanosoma, and Plasmodium species. This is attributed to the inhibition of essential methyltransferases involved in parasite metabolism and proliferation.
Antiviral Activity
The antiviral properties of this compound stem from its ability to inhibit viral methyltransferases that are essential for capping viral mRNA. This cap structure is vital for viral replication and evasion of the host immune system.
Quantitative Biological Data
The potency of this compound and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50), inhibition constant (Ki), or half-maximal effective concentration (EC50). The following tables summarize key quantitative data from the literature.
Table 1: Inhibitory Activity (IC50) of this compound and Analogs against Methyltransferases
| Compound | Target Enzyme | Substrate | IC50 (µM) | Reference |
| This compound | PRMT1 | < 1 | ||
| This compound | SET7/9 | 2.5 | ||
| This compound | ZIKV MTase | GpppAC4 | Not explicitly stated, but used as a positive control | |
| This compound | DENV3 2'-O-MTase | GpppAC4 | Not explicitly stated, but used as a positive control |
Table 2: Antiviral and Cytotoxic Activity (EC50/CC50) of this compound and Analogs
| Compound | Virus/Cell Line | Activity | Value (µM) | Reference |
| This compound | ZIKV in VeroE6 cells | EC50 | >100 | |
| This compound | ZIKV in SH-SY5Y cells | EC50 | >100 | |
| This compound | HSV-1 | IC50 | 49.5 µg/mL | [4] |
| This compound | SARS-CoV-2 | IC50 | 100.1 µg/mL | [4] |
| This compound | VERO-76 cells | CC50 | >200 µg/mL | [4] |
| This compound VA | Trypanosoma | IC50 | 0.0026 µg/mL | [5] |
| Dehydrothis compound V | Trypanosoma | IC50 | 0.15 µg/mL | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound and its analogs.
In Vitro Methyltransferase Inhibition Assay (Radiometric)
This protocol describes a common method to determine the inhibitory activity of compounds against SAM-dependent methyltransferases using a radiolabeled methyl donor.
Materials:
-
Purified methyltransferase enzyme
-
Substrate (e.g., histone, DNA, or a peptide)
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 1 mM EDTA)
-
Inhibitor compound (this compound or analog) dissolved in a suitable solvent (e.g., water or DMSO)
-
Trichloroacetic acid (TCA)
-
Scintillation cocktail
-
Filter paper (e.g., Whatman P81)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, substrate, and purified enzyme in a microcentrifuge tube.
-
Add the inhibitor compound at various concentrations to the reaction mixtures. Include a control with no inhibitor.
-
Pre-incubate the mixtures at the optimal temperature for the enzyme (e.g., 30°C) for 10-15 minutes.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at the optimal temperature.
-
Stop the reaction by spotting a portion of the reaction mixture onto the filter paper.
-
Wash the filter papers multiple times with cold TCA (e.g., 10%) to remove unincorporated [³H]-SAM.
-
Perform a final wash with ethanol.
-
Air-dry the filter papers.
-
Place each filter paper in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Candida albicans Biofilm Inhibition Assay (XTT Reduction Assay)
This protocol details a method to assess the ability of compounds to inhibit the formation of C. albicans biofilms.
Materials:
-
Candida albicans strain (e.g., SC5314)
-
Yeast extract-peptone-dextrose (YPD) medium
-
RPMI-1640 medium
-
96-well flat-bottom microtiter plates
-
Inhibitor compound (this compound or analog)
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution
-
Menadione solution
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Grow C. albicans overnight in YPD medium at 30°C.
-
Wash the cells with PBS and resuspend them in RPMI-1640 medium to a final concentration of 1 x 10⁶ cells/mL.
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Add the inhibitor compound at various concentrations to the wells. Include a control with no inhibitor.
-
Incubate the plate at 37°C for 90 minutes to allow for initial cell adherence.
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Add fresh RPMI-1640 medium containing the respective concentrations of the inhibitor to each well.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
After incubation, wash the biofilms with PBS.
-
Prepare the XTT-menadione solution by mixing XTT and menadione solutions immediately before use.
-
Add the XTT-menadione solution to each well and incubate in the dark at 37°C for 2-3 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of biofilm inhibition for each inhibitor concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The biological effects of this compound are a direct consequence of its impact on various cellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and experimental workflows.
This compound Biosynthesis Pathway
The biosynthesis of this compound in Streptomyces species involves a series of enzymatic steps starting from adenosine and L-ornithine. Understanding this pathway is crucial for bioengineering efforts to produce novel analogs.
Caption: Simplified workflow of the proposed this compound biosynthesis pathway.
Inhibition of the Ras/cAMP/PKA Signaling Pathway in Candida albicans
This compound's inhibition of methyltransferases can impact signaling pathways that regulate virulence traits. In C. albicans, the Ras/cAMP/PKA pathway is a key regulator of the yeast-to-hypha transition. Inhibition of m⁶A methyltransferases by this compound can downregulate the expression of key components of this pathway.
Caption: The Ras/cAMP/PKA pathway in C. albicans and the inhibitory effect of this compound.
Experimental Workflow for Methyltransferase Inhibitor Screening
The following diagram outlines a typical workflow for screening and characterizing methyltransferase inhibitors.
References
- 1. biorxiv.org [biorxiv.org]
- 2. This compound | C15H23N7O5 | CID 65482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound VA and dehydrothis compound V, new antitrypanosomal antibiotics produced by Streptomyces sp. K05-0178 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Inhibitory Effect of Sinefungin on Protein Lysine Methyltransferases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sinefungin, a naturally occurring analog of S-adenosylmethionine (SAM), has long been recognized as a potent pan-inhibitor of methyltransferases. Its structural similarity to the universal methyl donor allows it to competitively bind to the active site of these enzymes, thereby impeding the transfer of methyl groups to their respective substrates. This technical guide provides an in-depth exploration of the inhibitory effects of this compound on protein lysine methyltransferases (PKMTs), a critical class of enzymes involved in epigenetic regulation and various cellular signaling pathways. This document summarizes quantitative inhibition data, details common experimental protocols for assessing inhibitory activity, and visualizes key signaling pathways and experimental workflows to support researchers in the fields of epigenetics and drug discovery.
Mechanism of Action
This compound acts as a competitive inhibitor of protein lysine methyltransferases by mimicking the cofactor S-adenosylmethionine. The replacement of the methyl-donating sulfonium group in SAM with an amino group in this compound allows it to occupy the SAM-binding pocket of the enzyme, but it is incapable of donating a methyl group. This competitive binding prevents the natural substrate, lysine residues on histone and non-histone proteins, from being methylated, thereby inhibiting the enzyme's catalytic activity. This broad-spectrum inhibition affects a wide range of PKMTs, making this compound a valuable tool for studying the global effects of protein methylation.
Quantitative Inhibition Data
The inhibitory potency of this compound against various protein lysine methyltransferases has been quantified using IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the reported IC50 values for this compound against a selection of human PKMTs.
| Methyltransferase | Substrate | Assay Type | This compound IC50 (µM) | Reference |
| SETD2 | Histone H3 Peptide | Radioactive | 28.4 ± 1.5 | [1] |
| G9a | Histone H3 Peptide | FRET-based | 30.1 | [2] |
| GLP | Histone H3 Peptide | FRET-based | 28.4 | [2] |
| SET7/9 | Histone H3 Peptide | Radioactive | 2.5 | [3] |
| PRMT1 | Histone H4 Peptide | Radioactive | < 1 | [3] |
| NSD2 | 26 | [2] |
Experimental Protocols
The determination of the inhibitory effect of this compound on PKMTs relies on robust and sensitive in vitro assays. Below are detailed methodologies for commonly employed experimental protocols.
Radioactive Filter Binding Assay
This traditional and highly sensitive method directly measures the incorporation of a radiolabeled methyl group from [³H]-SAM onto a histone peptide or protein substrate.
Materials:
-
Purified recombinant protein lysine methyltransferase
-
Histone peptide or recombinant histone substrate
-
[³H]-S-adenosylmethionine
-
This compound (or other inhibitors)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
Phosphocellulose filter paper
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, histone substrate, and the desired concentration of this compound.
-
Initiate the reaction by adding the PKMT enzyme and [³H]-SAM.
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by spotting the reaction mixture onto the phosphocellulose filter paper.
-
Wash the filter paper multiple times with a wash buffer (e.g., 50 mM sodium carbonate, pH 9.0) to remove unincorporated [³H]-SAM.
-
Allow the filter paper to dry completely.
-
Place the dried filter paper in a scintillation vial with a scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition by comparing the counts in the presence of this compound to the control (no inhibitor).
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
The AlphaLISA technology offers a non-radioactive, high-throughput alternative for measuring PKMT activity and inhibition.
Materials:
-
Purified recombinant PKMT
-
Biotinylated histone peptide substrate
-
S-adenosylmethionine (SAM)
-
This compound (or other inhibitors)
-
AlphaLISA anti-methyl-lysine Acceptor beads
-
Streptavidin-coated Donor beads
-
AlphaLISA Assay Buffer
-
Microplate reader capable of AlphaLISA detection
Procedure:
-
In a 384-well microplate, add the PKMT enzyme, biotinylated histone peptide substrate, SAM, and varying concentrations of this compound.
-
Incubate the plate at the optimal temperature to allow the enzymatic reaction to proceed.
-
Stop the reaction by adding a solution containing AlphaLISA Acceptor beads conjugated with an antibody specific for the methylated lysine residue.
-
Incubate in the dark to allow for antibody-antigen binding.
-
Add Streptavidin-coated Donor beads, which will bind to the biotinylated substrate.
-
Incubate again in the dark.
-
Read the plate on an AlphaLISA-compatible microplate reader. The proximity of the Donor and Acceptor beads upon substrate methylation results in a chemiluminescent signal.
-
Determine the IC50 value by plotting the signal against the inhibitor concentration.
Fluorescence-Based Coupled Enzyme Assay
This continuous assay format measures the production of S-adenosylhomocysteine (SAH), a product of the methyltransferase reaction, through a series of coupled enzymatic reactions that result in a fluorescent signal.
Materials:
-
Purified recombinant PKMT
-
Histone peptide or protein substrate
-
SAM
-
This compound (or other inhibitors)
-
SAH hydrolase (SAHH)
-
Adenosine deaminase (ADA)
-
A fluorescent probe that detects the final product (e.g., hypoxanthine)
-
Assay Buffer
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture in a microplate containing the assay buffer, histone substrate, SAM, SAHH, ADA, the fluorescent probe, and varying concentrations of this compound.
-
Initiate the reaction by adding the PKMT enzyme.
-
Monitor the increase in fluorescence over time using a fluorescence microplate reader. The rate of fluorescence increase is proportional to the PKMT activity.
-
Calculate the initial reaction velocities at different this compound concentrations.
-
Determine the mode of inhibition and the IC50 value from the kinetic data.
Signaling Pathways and Experimental Workflows
The inhibition of specific PKMTs by this compound can have profound effects on various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of these pathways and a general workflow for inhibitor screening.
Conclusion
This compound remains an invaluable pharmacological tool for the study of protein lysine methyltransferases. Its broad inhibitory profile allows for the investigation of the global consequences of impaired protein methylation, providing insights into the complex regulatory networks governed by these enzymes. The experimental protocols detailed herein offer robust methods for quantifying the inhibitory effects of this compound and other potential modulators of PKMT activity. The visualization of key signaling pathways and a typical inhibitor screening workflow provides a conceptual framework for researchers aiming to further explore the therapeutic potential of targeting protein lysine methylation in various diseases. As the field of epigenetics continues to expand, the foundational knowledge gained from studies utilizing this compound will undoubtedly pave the way for the development of more specific and potent PKMT inhibitors for clinical applications.
References
- 1. G9a in Cancer: Mechanisms, Therapeutic Advancements, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | SETD2-H3K36ME3: an important bridge between the environment and tumors [frontiersin.org]
Sinefungin: A Broad-Spectrum Antiviral Agent Targeting Viral Methyltransferases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Sinefungin, a natural nucleoside analog of S-adenosylmethionine (SAM) originally isolated from Streptomyces griseolus, has emerged as a potent broad-spectrum antiviral agent.[1][2] Its structural similarity to SAM, the universal methyl donor in biological systems, allows it to competitively inhibit a wide range of SAM-dependent methyltransferases, including those essential for viral replication.[3][4] This technical guide provides a comprehensive overview of the antiviral activity of this compound, its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.
Mechanism of Action: Inhibition of Viral Methyltransferases
The primary antiviral mechanism of this compound lies in its ability to inhibit viral methyltransferases, enzymes crucial for the modification of viral nucleic acids.[3][5][6] In many viruses, particularly RNA viruses, the 5' end of the viral mRNA is modified with a cap structure, which is essential for mRNA stability, efficient translation, and evasion of the host's innate immune system.[7][8][9] This capping process involves a series of enzymatic reactions, including the methylation of the guanine base at the N7 position (Guanine-7-methyltransferase) and the ribose of the first nucleotide at the 2'-O position (Nucleoside-2'-O-methyltransferase).[7][8]
This compound acts as a competitive inhibitor of these viral methyltransferases by binding to the SAM-binding site, thereby preventing the transfer of a methyl group from SAM to the viral mRNA cap.[2][3][4] The lack of a proper cap structure on viral mRNAs leads to their degradation by host cellular exonucleases, inefficient translation of viral proteins, and recognition by host pattern recognition receptors, triggering an antiviral immune response.[7][9]
Caption: General workflow for antiviral drug screening.
References
- 1. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound, a potent inhibitor of virion mRNA(guanine-7-)-methyltransferase, mRNA(nucleoside-2'-)-methyltransferase, and viral multiplication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound | SET7/9 Inhibitor | TargetMol [targetmol.com]
- 7. Sequestering the 5′-Cap for viral RNA packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. biorxiv.org [biorxiv.org]
Sinefungin's Impact on N6-methyladenosine (m6A) Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of Sinefungin and its role as a potent inhibitor of N6-methyladenosine (m6A) formation. We will explore its mechanism of action, present quantitative data on its inhibitory effects, detail relevant experimental protocols, and visualize the associated molecular pathways.
Introduction to N6-methyladenosine (m6A) and this compound
N6-methyladenosine (m6A) is the most prevalent internal modification on eukaryotic messenger RNA (mRNA) and plays a critical role in post-transcriptional gene regulation. This dynamic and reversible process is governed by a set of proteins: "writers" (methyltransferases) that install the m6A mark, "erasers" (demethylases) that remove it, and "readers" that recognize m6A and mediate its downstream effects. The primary m6A writer complex is a heterodimer composed of Methyltransferase-like 3 (METTL3) and METTL14, with METTL3 serving as the catalytic subunit.[1] This complex utilizes S-adenosylmethionine (SAM) as the methyl group donor.
This compound is a natural nucleoside analog of SAM, originally isolated from Streptomyces incarnatus and Streptomyces griseolus.[2] It functions as a pan-inhibitor of SAM-dependent methyltransferases, making it an invaluable tool for studying the biological consequences of methylation inhibition.[2]
Mechanism of Action: Competitive Inhibition of m6A Writers
This compound's primary mechanism of action is the competitive inhibition of SAM-dependent methyltransferases, including the METTL3/METTL14 complex responsible for m6A formation.[2][3] Structurally, this compound mimics SAM, allowing it to bind to the SAM-binding pocket of these enzymes. However, a key difference is the replacement of SAM's sulfonium moiety with an amine group.[2] This substitution prevents the transfer of a methyl group to the target RNA substrate, effectively blocking the methylation process. By occupying the active site, this compound prevents SAM from binding, thereby inhibiting the catalytic activity of the m6A writer complex.
Quantitative Data on Methyltransferase Inhibition
This compound exhibits broad inhibitory activity against a range of methyltransferases. While specific high-throughput screening results for METTL3 are not always detailed in general literature, its characterization as a pan-inhibitor is well-established.[2] The inhibitory concentration (IC50) values against various methyltransferases highlight its potency.
| Methyltransferase Target | IC50 Value (µM) | Organism/System | Reference |
| PRMT1 | < 1 | N/A | |
| SET7/9 | 2.5 | N/A | |
| SETD2 | 28.4 ± 1.5 | Human | [4] |
| CARM1 | 2.96 ± 0.3 | N/A | [4] |
| HSV-1 | 49.5 ± 0.31 µg/mL | VERO-76 cells | [5] |
| SARS-CoV-2 | 100.1 ± 2.61 µg/mL | VERO-76 cells | [5] |
Note: The table includes IC50 values for various methyltransferases to illustrate this compound's broad-spectrum activity. The values for viruses reflect the inhibition of viral replication, which is dependent on methylation processes.
A study on Candida albicans demonstrated a significant, dose-dependent reduction in m6A levels following treatment with this compound, confirming its efficacy in a cellular context.[2]
| This compound Concentration (µM) | Relative m6A Level Reduction | Cell Type | Reference |
| 0.5 | Significant reduction observed | Candida albicans (hyphae) | [2] |
| 1.0 | Significant reduction observed | Candida albicans (hyphae) | [2] |
Impact on Signaling Pathways and Biological Processes
By reducing global m6A levels, this compound can have profound effects on cellular signaling and biological functions. The m6A modification influences nearly every aspect of the mRNA life cycle, including splicing, nuclear export, stability, and translation.
One notable example is the regulation of the NF-κB signaling pathway. In the context of fungal keratitis, increased m6A levels and METTL3 expression are observed.[6] METTL3 can methylate the mRNA of TRAF6 (TNF receptor-associated factor 6), a key component in the NF-κB pathway, leading to its upregulation and subsequent pathway activation.[6] By inhibiting METTL3, this compound can theoretically downregulate this pro-inflammatory response.
Experimental Protocols for Studying this compound's Effect on m6A
To investigate the impact of this compound on m6A formation, a series of well-established molecular biology techniques are employed.
-
Cell Seeding: Plate the chosen cell line (e.g., HEK293T, HeLa, or a specific disease model cell line) at an appropriate density and allow cells to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.25 µM, 0.5 µM, 1 µM, 5 µM) and a vehicle control (e.g., sterile water or PBS).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) to allow for the inhibition of m6A formation.
-
Harvesting: Harvest the cells for downstream RNA or protein extraction.
-
Dot Blot Analysis:
-
RNA Extraction: Isolate total RNA from treated and control cells using a standard protocol (e.g., TRIzol reagent).
-
RNA Denaturation: Denature the RNA samples by heating.
-
Membrane Blotting: Spot serial dilutions of the denatured RNA onto a nylon membrane and crosslink using UV light.
-
Staining: Stain the membrane with Methylene Blue to visualize total RNA loading.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for m6A. Follow with an appropriate HRP-conjugated secondary antibody.
-
Detection: Use a chemiluminescence substrate to detect the signal, which corresponds to the m6A level. Quantify the dot intensity relative to the Methylene Blue staining.
-
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry):
-
RNA Isolation: Extract total RNA and isolate mRNA using oligo(dT) magnetic beads.
-
RNA Digestion: Digest the mRNA into single nucleosides using a cocktail of enzymes (e.g., nuclease P1, alkaline phosphatase).
-
Chromatography: Separate the nucleosides using liquid chromatography.
-
Mass Spectrometry: Quantify the amounts of adenosine (A) and N6-methyladenosine (m6A) using tandem mass spectrometry. The m6A/A ratio provides a precise measurement of global m6A levels.
-
The methylated RNA immunoprecipitation sequencing (meRIP-Seq) protocol allows for the identification of m6A modifications across the entire transcriptome.[7][8]
-
RNA Fragmentation: Isolate total RNA and fragment it into small pieces (approx. 100 nucleotides).
-
Immunoprecipitation (IP): Incubate the fragmented RNA with an anti-m6A antibody conjugated to magnetic beads. A parallel input control sample (without antibody) is essential.
-
Washing and Elution: Wash the beads to remove non-specifically bound RNA fragments and then elute the m6A-containing fragments.
-
Library Preparation: Construct sequencing libraries from both the immunoprecipitated RNA and the input control RNA.
-
High-Throughput Sequencing: Sequence the prepared libraries on a platform like Illumina.
-
Bioinformatic Analysis: Align the sequencing reads to a reference genome and identify m6A peaks by comparing the IP sample to the input control.
Conclusion
This compound serves as a powerful chemical probe for elucidating the functional roles of m6A RNA methylation. By competitively inhibiting the SAM-binding site of m6A writer enzymes like METTL3, it effectively reduces global m6A levels in a dose-dependent manner. This inhibition allows researchers to study the downstream consequences on mRNA metabolism, cellular signaling pathways, and overall cell physiology. The experimental protocols detailed herein provide a robust framework for investigating the specific impacts of this compound on m6A formation, making it an indispensable tool in the field of epitranscriptomics and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a natural nucleoside analog of S-adenosyl methionine, impairs the pathogenicity of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Derivatives as Inhibitors and Structure Probes of Protein Lysine Methyltransferase SETD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Impact of the S-Adenosylmethionine Analogue this compound on Viral Life Cycles [mdpi.com]
- 6. Inhibition of the m6A Methyltransferase METTL3 Attenuates the Inflammatory Response in Fusarium solani-Induced Keratitis via the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An experimental workflow for identifying RNA m6A alterations in cellular senescence by methylated RNA immunoprecipitation sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An experimental workflow for identifying RNA m6A alterations in cellular senescence by methylated RNA immunoprecipitation sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Initial Toxicity Screening of Sinefungin in Cell Lines
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sinefungin, a naturally occurring nucleoside analogue of S-adenosylmethionine (SAM), has garnered significant interest for its potent inhibitory effects on a broad range of SAM-dependent methyltransferases.[1][2] These enzymes play a critical role in epigenetic regulation, signal transduction, and gene transcription, making them compelling targets in drug discovery, particularly in oncology and infectious diseases.[3][4] However, the therapeutic potential of any compound is intrinsically linked to its safety profile. An initial toxicity screening is a mandatory first step to evaluate a compound's cytotoxic effects and establish a preliminary therapeutic window.
This technical guide provides a comprehensive overview of the methodologies and foundational data for conducting an initial toxicity screening of this compound in various cell lines. It details the compound's primary mechanism of action, presents available quantitative toxicity data, and offers step-by-step protocols for key cytotoxicity and apoptosis assays. Furthermore, this document includes visualizations of experimental workflows and relevant signaling pathways to facilitate a deeper understanding of the experimental design and the biological implications of this compound treatment.
This compound's Mechanism of Action: Competitive Inhibition of Methyltransferases
This compound functions as a pan-inhibitor of SAM-dependent methyltransferases.[1] Structurally similar to SAM, it acts as a competitive inhibitor, binding to the enzyme's active site but lacking the transferable methyl group. This action effectively blocks the methylation of various substrates, including DNA, RNA, and proteins (histones), thereby disrupting numerous cellular processes.[1][5][6] The antimicrobial properties of this compound are largely attributed to this inhibition of transmethylation reactions, with adenine-specific methyltransferases showing particular sensitivity.[1][2]
Quantitative Toxicity Data
The initial assessment of this compound's toxicity involves determining its effect on cell viability and proliferation across different cell lines. Key metrics include the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits a biological process by 50%, and direct measures of cytotoxicity.[7][8][9]
Enzymatic Inhibition
This compound's potency can be first evaluated by its ability to inhibit specific methyltransferase enzymes. The following table summarizes the IC50 values of this compound against a panel of human methyltransferases.
Table 1: IC50 Values of this compound Against Human Methyltransferases
| Enzyme Target | Enzyme Family | IC50 (µM) |
| SETD2 | Protein Lysine Methyltransferase | 28.4 ± 1.5 |
| SET7/9 | Protein Lysine Methyltransferase | ~1.4 - 3.0 |
| CARM1 | Protein Arginine Methyltransferase | ~1.4 - 3.0 |
| PRMT1 | Protein Arginine Methyltransferase | < 1.0 |
Source: Data compiled from Zheng et al. (2012).[3]
Cellular Cytotoxicity
Studies on human epithelial cell lines provide initial insights into this compound's cytotoxicity at the cellular level. The data suggests a favorable therapeutic window, as this compound shows minimal toxicity to human cells at concentrations effective against pathogens like Candida albicans.[1]
Table 2: Cytotoxicity of this compound in Human Epithelial Cell Lines after 24-hour Exposure
| Cell Line | Description | Assay | Concentration (µM) | % Cytotoxicity (Normalized to Lysed Control) |
| H1299 | Human non-small cell lung carcinoma | LDH Release | < 4 | Not significant |
| HEK293T | Human embryonic kidney | LDH Release | < 4 | Not significant |
Source: Data compiled from Sellam et al. (2021).[1]
Experimental Protocols for Toxicity Screening
A multi-assay approach is recommended to build a comprehensive toxicity profile. The following sections detail the standard protocols for assessing cell viability (MTT assay), membrane integrity (LDH assay), and apoptosis (Annexin V-FITC assay).
MTT Assay for Cell Viability and Proliferation
The MTT assay is a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the quantity of which is directly proportional to the number of living cells.[10][11]
Detailed Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Include wells for no-cell controls (medium only) to determine background absorbance.
-
Adherence: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
Compound Exposure: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions. Include a vehicle control (e.g., PBS or DMSO). Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[11]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10][11]
-
Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[12][13] LDH is a stable cytosolic enzyme that is released when the plasma membrane is compromised, making it a reliable indicator of cell lysis.[14]
Detailed Protocol:
-
Cell Plating and Treatment: Plate and treat cells with this compound as described for the MTT assay (Steps 1-3).
-
Controls: Prepare three types of controls:
-
Vehicle Control: Cells treated with the vehicle only (for spontaneous LDH release).
-
Maximum Release Control: Cells treated with a lysis buffer (e.g., Triton X-100) 45 minutes before the assay to induce 100% cell death.[15]
-
Background Control: Culture medium without cells.
-
-
Supernatant Collection: Centrifuge the 96-well plate at approximately 250 x g for 5 minutes.
-
Assay Plate Preparation: Carefully transfer 50 µL of supernatant from each well to a fresh, flat-bottom 96-well plate.[14]
-
Reaction: Prepare the LDH reaction mixture according to the manufacturer’s instructions. Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for 30-60 minutes at room temperature, protected from light.[13][14] The reaction converts a tetrazolium salt into a red formazan product.[13]
-
Stopping the Reaction: Add 50 µL of a stop solution (e.g., 1M acetic acid) to each well.[14]
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = 100 x [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)]
-
Annexin V-FITC Assay for Apoptosis
This flow cytometry-based assay identifies apoptotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[16][17] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) and used to label these cells.[18] Propidium Iodide (PI) is used as a counterstain to differentiate early apoptotic cells (Annexin V positive, PI negative) from late apoptotic or necrotic cells (Annexin V positive, PI positive).[16][19]
Detailed Protocol:
-
Induce Apoptosis: Culture cells to the desired confluency and treat them with various concentrations of this compound for a specified time to induce apoptosis.
-
Harvest Cells: Collect both floating and adherent cells. Wash the collected cells twice with cold PBS.
-
Resuspend in Binding Buffer: Resuspend the cell pellet in 1X Annexin Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[17][19]
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI staining solution (e.g., 20 µg/mL).[18]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[17][19]
-
Final Preparation: Add 400 µL of 1X Annexin Binding Buffer to each tube.[17][19]
-
Analysis: Analyze the samples by flow cytometry as soon as possible. Excite FITC at 488 nm and PI at 552 nm. The results will allow for the differentiation of four cell populations: viable, early apoptotic, late apoptotic, and necrotic.[17]
Conclusion and Future Directions
The initial toxicity screening of this compound reveals a compound with a potent, well-defined mechanism of action as a pan-methyltransferase inhibitor.[1] Preliminary data indicates low cytotoxicity against human epithelial cell lines at concentrations that are effective against microbial pathogens, suggesting a promising therapeutic window.[1] However, the available public data is limited.
For a comprehensive risk assessment, further studies are essential. It is recommended to expand the toxicity screening to a broader panel of cell lines, including various cancer cell types and normal primary cells, to establish a more detailed cytotoxicity profile and assess for differential sensitivity. Long-term exposure studies and investigation into specific downstream signaling pathways affected by this compound-mediated methyltransferase inhibition will further elucidate its safety and therapeutic potential. The protocols and data presented in this guide provide a robust framework for undertaking these critical next steps in the preclinical development of this compound.
References
- 1. This compound, a natural nucleoside analog of S-adenosyl methionine, impairs the pathogenicity of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a natural nucleoside analog of S-adenosyl methionine, impairs the pathogenicity of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Derivatives as Inhibitors and Structure Probes of Protein Lysine Methyltransferase SETD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound derivatives as inhibitors and structure probes of protein lysine methyltransferase SETD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 8. bioinformatics.mdanderson.org [bioinformatics.mdanderson.org]
- 9. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. kumc.edu [kumc.edu]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Methodological & Application
Application Notes and Protocols: Sinefungin for the Inhibition of Candida albicans Growth and Virulence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Candida albicans is a major opportunistic fungal pathogen in humans, capable of causing life-threatening infections, particularly in immunocompromised individuals.[1][2] A key factor in its pathogenicity is the ability to switch from a yeast-like form to a filamentous hyphal form, which is crucial for tissue invasion and biofilm formation.[2][3] With the rise of antifungal drug resistance, there is an urgent need for novel therapeutic strategies that target these virulence factors.[1][2]
Sinefungin, a naturally occurring nucleoside analog of S-adenosyl methionine (SAM), has demonstrated significant potential in impairing the pathogenic traits of C. albicans.[2][4][5] It acts as an inhibitor of methyltransferase enzymes, which play a critical role in various cellular processes.[4] Notably, at low concentrations, this compound inhibits hyphal morphogenesis, biofilm formation, and adhesion to host cells without affecting the growth of C. albicans in its yeast form.[4][6] This suggests a targeted effect on virulence rather than general cell viability, making it a promising candidate for further therapeutic development.
The primary mechanism of action at sub-micromolar concentrations is believed to be the inhibition of N6-methyladenosine (m⁶A) RNA modifications, a crucial post-transcriptional modification influencing mRNA stability, export, and decay.[4] By disrupting these methylation processes, this compound down-regulates the expression of genes associated with hyphal formation and virulence.[1][5]
These application notes provide detailed protocols for assessing the inhibitory effects of this compound on Candida albicans growth, biofilm formation, and adhesion, based on established experimental findings.
Data Presentation
Table 1: Effect of this compound on C. albicans (SC5314) Planktonic Growth
| This compound Concentration (µM) | Effect on Doubling Time (Relative to Control) | Significance |
| < 2 µM | No significant effect | ns |
| ≥ 2 µM | Slower growth observed | P ≤ 0.05, *P ≤ 0.01 |
Data synthesized from studies showing that this compound concentrations below 2 µM do not significantly impact the growth rate of planktonic yeast cells incubated at 30°C in YPD medium.[4][5][6]
Table 2: Inhibition of C. albicans (SC5314) Virulence Traits by this compound
| Assay | This compound Concentration | Observed Effect | Significance |
| Hyphal Growth Inhibition | 0.25 µM | Significant reduction in relative hyphae length 2 hours post-induction. | p<0.0001 |
| Surface Adhesion (Polystyrene) | 0.25 µM | Significantly impaired surface adhesion within 1 hour. | p<0.01 |
| 0.25 µM | More prominent impairment of surface adhesion at 2 hours. | p<0.001 | |
| > 0.5 µM | No significant additional inhibitory effect on adhesion. | - | |
| Adhesion to Human Cells (HEK293 & H1299) | 0.5 µM | Reduced relative adhesion to both epithelial cell lines. | P ≤ 0.05 |
This table summarizes the inhibitory effects of low-concentration this compound on key virulence characteristics of C. albicans.[4][5]
Experimental Protocols
Protocol 1: Planktonic Growth (MIC) Assay
This protocol determines the effect of this compound on the planktonic (yeast form) growth of C. albicans.
Materials:
-
Candida albicans strain (e.g., SC5314)
-
Yeast Peptone Dextrose (YPD) medium
-
This compound stock solution
-
Sterile, flat-bottomed 96-well microtiter plates
-
Microplate reader with shaking and temperature control (30°C)
Procedure:
-
Prepare C. albicans Inoculum:
-
Grow a preculture of C. albicans overnight at 30°C in YPD medium until it reaches the stationary phase.
-
Dilute the overnight culture to prepare a "day culture" and grow to the exponential phase.
-
-
Prepare this compound Dilutions:
-
Perform serial double dilutions of this compound in YPD medium directly in the 96-well plate to achieve the desired final concentrations (e.g., ranging from 0.25 µM to 16 µM).
-
Include a "no drug" control well containing only YPD medium.
-
-
Inoculation:
-
Dilute the exponential phase C. albicans culture and add it to each well to achieve a final density of 2.5 × 10⁶ cells/mL in a 200 µL final volume.
-
-
Incubation and Measurement:
-
Incubate the plate in a microplate reader at 30°C for 24 hours with shaking.
-
Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) every 20-30 minutes.
-
-
Data Analysis:
-
Generate growth curves for each this compound concentration.
-
Calculate the doubling time from the growth curves and normalize it to the "no drug" control to determine the relative growth rate. The Minimum Inhibitory Concentration (MIC) can be defined as the lowest concentration that inhibits a certain percentage (e.g., 80%, MIC₈₀) of growth compared to the control.[7][8]
-
Protocol 2: Hyphal Growth Inhibition Assay
This protocol assesses the ability of this compound to inhibit the yeast-to-hyphae morphological transition.
Materials:
-
Candida albicans strain (e.g., SC5314)
-
RPMI-1640 medium (nutrient-poor)
-
Fetal Bovine Serum (FBS) for hyphal induction
-
This compound stock solution
-
96-well plates
-
Microscope with imaging capabilities
Procedure:
-
Prepare Cells:
-
Grow C. albicans overnight in YPD medium at 30°C.
-
Wash the cells with PBS and resuspend them in RPMI-1640 medium.
-
-
Set up Assay:
-
In a 96-well plate, add RPMI-1640 medium containing various concentrations of this compound (e.g., 0.25 µM, 0.5 µM, 1 µM).
-
Include a "no drug" control.
-
-
Induce Hyphal Growth:
-
Add the prepared C. albicans cells to each well.
-
Induce hyphal formation by adding FBS (e.g., 10% final concentration).
-
Incubate the plate at 37°C.
-
-
Imaging and Analysis:
-
After a set time (e.g., 2 hours), visualize the cells using a microscope.
-
Capture images of multiple fields for each condition.
-
Measure the length of the hyphae. Calculate the relative hyphal length for each this compound concentration compared to the "no drug" control.
-
Protocol 3: Biofilm Formation and Adhesion Assay
This protocol evaluates the effect of this compound on the early stages of biofilm formation, specifically surface adhesion.
Materials:
-
Candida albicans strain (e.g., SC5314)
-
YPD or Spider medium
-
This compound stock solution
-
Sterile 96-well polystyrene plates
-
Crystal Violet solution (0.1%)
-
Ethanol or isopropanol for destaining
-
Microplate reader
Procedure:
-
Prepare Inoculum:
-
Grow C. albicans to the exponential phase at 30°C in YPD medium.
-
Adjust the cell density to 2.5 × 10⁶ cells/mL in the desired medium (e.g., YPD for short-term adhesion, Spider for long-term biofilm).
-
-
Adhesion Step:
-
Dispense the cell suspension into wells of a 96-well plate containing pre-prepared dilutions of this compound.
-
Incubate the plate at 37°C for a short duration (e.g., 1 or 2 hours) to allow for initial adhesion.[4]
-
-
Washing:
-
Carefully aspirate the medium from the wells.
-
Gently wash the wells with PBS to remove non-adherent, planktonic cells.
-
-
Quantification (XTT/Crystal Violet):
-
XTT Method: For metabolic activity, an XTT reduction assay can be performed. Add XTT solution with menadione to each well, incubate, and then measure the absorbance (e.g., at 492 nm) to quantify viable adherent cells.[8][9]
-
Crystal Violet Method: To quantify total biofilm biomass, add 0.1% Crystal Violet solution to each well and incubate for 15-20 minutes. Wash away excess stain with water, and then add a destaining solution (e.g., 95% ethanol). Measure the absorbance of the destained solution in a microplate reader.
-
-
Data Analysis:
-
Compare the absorbance values from this compound-treated wells to the "no drug" control wells to determine the percentage of adhesion or biofilm inhibition.
-
Visualizations
Mechanism of Action
Caption: this compound inhibits methyltransferases, reducing m⁶A mRNA methylation and virulence gene expression.
Experimental Workflow
Caption: Workflow for assessing this compound's effects on C. albicans growth, hyphae, and biofilms.
References
- 1. This compound, a natural nucleoside analog of S-adenosyl methionine, impairs the pathogenicity of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a natural nucleoside analog of S-adenosyl methionine, impairs the pathogenicity of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound, a natural nucleoside analog of S-adenosyl methionine, impairs the pathogenicity of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a natural nucleoside analog of S-adenosyl methionine, impairs the pathogenicity of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Shikonin Against Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Micafungin activity against Candida albicans with diverse azole resistance phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of Sinefungin in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinefungin, a natural analog of S-adenosylmethionine (SAM), is a potent pan-inhibitor of SAM-dependent methyltransferases. By competitively inhibiting these enzymes, this compound disrupts a wide range of cellular processes, including epigenetic regulation, RNA processing, and protein function. This broad activity profile has led to its investigation as a potential therapeutic agent in various disease models, including oncology, infectious diseases, and fibrosis. These application notes provide detailed protocols for the in vivo administration of this compound in mouse models, summarize key quantitative data from published studies, and illustrate its mechanism of action through signaling pathway and workflow diagrams.
Data Presentation
Table 1: In Vivo Administration Protocols for this compound in Mouse and Other Models
| Disease Model | Animal Model | Dosage | Administration Route | Treatment Schedule | Key Findings | Reference |
| Renal Fibrosis | Male C57BL/6J mice (8 weeks of age) | 10 mg/kg | Intraperitoneal (i.p.) | Daily, immediately after unilateral ureteral obstruction (UUO) | Ameliorated renal fibrosis, inhibited α-SMA protein expression and H3K4 monomethylation.[1] | [1] |
| Fungal Infection (Candidiasis) | Galleria mellonella larvae | 0.15 - 3.81 mg/kg | Injection | Single dose 1 hour after inoculation with C. albicans | Suppressed virulence of C. albicans and improved survival of larvae. | Not found in search results |
Note: There is a notable lack of detailed published protocols for the administration of this compound in mouse cancer models. Researchers should perform dose-escalation studies to determine the maximum tolerated dose (MTD) and optimal biological dose for their specific cancer model. General protocols for administering agents in mouse tumor models are provided in the Experimental Protocols section.
Table 2: In Vitro Efficacy of this compound against Various Methyltransferases
| Enzyme Target | IC50 | Reference |
| PRMT1 | < 1 µM | [2] |
| SET7/9 | 2.5 µM | [2] |
| EHMT1/GLP | Not specified | [2] |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration of this compound in a Mouse Model of Renal Fibrosis
This protocol is adapted from a study investigating the therapeutic potential of this compound in a unilateral ureteral obstruction (UUO) mouse model of renal fibrosis.[1]
Materials:
-
This compound powder
-
Sterile distilled water
-
Sterile 0.9% NaCl solution (saline)
-
Sterile syringes and needles (e.g., 27-gauge)
-
Male C57BL/6J mice (8 weeks of age)
Procedure:
-
Preparation of this compound Suspension:
-
On the day of administration, prepare a fresh suspension of this compound.
-
Weigh the required amount of this compound powder based on the number of animals and the 10 mg/kg dosage.
-
Prepare the vehicle by mixing sterile distilled water and 0.9% NaCl solution. The original study does not specify the ratio, so a 1:1 ratio can be a starting point.
-
Suspend the this compound powder in the vehicle to achieve the desired final concentration for injection. Ensure the volume per injection is appropriate for the mouse weight (e.g., 100-200 µL for a 20-25 g mouse).
-
Vortex the suspension thoroughly to ensure it is homogenous before each injection.
-
-
Animal Dosing:
-
Weigh each mouse to accurately calculate the volume of the this compound suspension to be administered.
-
Administer the this compound suspension (10 mg/kg) via intraperitoneal injection.
-
The treatment should commence immediately after the induction of renal fibrosis (e.g., UUO surgery) and continue daily for the duration of the experiment.
-
-
Monitoring:
-
Monitor the mice daily for any signs of toxicity or adverse effects, including changes in weight, behavior, or appearance.
-
At the end of the study period, euthanize the mice and collect tissues for downstream analysis (e.g., histology, protein expression, histone methylation analysis).
-
Protocol 2: General Protocol for Subcutaneous (s.c.) Administration of a Test Compound in a Mouse Xenograft Cancer Model
This is a general guideline for the subcutaneous administration of a therapeutic agent like this compound in a mouse xenograft model. Note: The optimal dosage and treatment schedule for this compound in a cancer model must be determined empirically.
Materials:
-
This compound powder
-
Appropriate sterile vehicle (e.g., saline, PBS, or a formulation that enhances solubility if needed)
-
Human cancer cell line of interest
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Sterile syringes and needles (e.g., 25-27-gauge)
-
Matrigel (optional, to aid tumor cell engraftment)
Procedure:
-
Tumor Cell Implantation:
-
Culture the human cancer cells under standard conditions.
-
On the day of implantation, harvest the cells and resuspend them in a sterile solution (e.g., PBS or media). A mixture with Matrigel (e.g., 1:1) can improve tumor take rate.
-
Inject the cell suspension (e.g., 1-5 x 10^6 cells in 100-200 µL) subcutaneously into the flank of the immunocompromised mice.
-
-
Tumor Growth and Treatment Initiation:
-
Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
-
Preparation and Administration of this compound:
-
Prepare the this compound solution or suspension in a sterile vehicle at the desired concentration.
-
Administer the this compound solution/suspension subcutaneously at a site distant from the tumor.
-
The treatment schedule will need to be optimized (e.g., daily, every other day, or weekly injections).
-
-
Monitoring and Data Collection:
-
Measure tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Mandatory Visualization
Caption: Mechanism of Action of this compound.
Caption: General Experimental Workflow for In Vivo Studies.
Discussion and Considerations
-
Toxicity: Limited information is available on the in vivo toxicity of this compound in mice. The potential for off-target effects exists due to its broad inhibition of methyltransferases. It is crucial to perform a maximum tolerated dose (MTD) study before embarking on large-scale efficacy experiments. Key parameters to monitor include body weight, clinical signs of distress (e.g., lethargy, ruffled fur), and, if possible, complete blood counts and serum chemistry.
-
Vehicle Selection: this compound is soluble in water.[2] For intraperitoneal injections, a suspension in a mixture of distilled water and 0.9% NaCl has been used.[1] The choice of vehicle should ensure the stability and bioavailability of the compound.
-
Route of Administration: The most commonly reported route of administration for this compound in the available literature is intraperitoneal injection. Other routes such as subcutaneous or oral gavage may be explored, but their pharmacokinetic and pharmacodynamic profiles with this compound are not well-documented.
-
Model-Specific Optimization: The optimal dosage and treatment regimen for this compound are likely to be highly dependent on the specific disease model, the genetic background of the mice, and the intended therapeutic outcome. The protocols provided here should be considered as starting points for further optimization.
Conclusion
This compound is a valuable tool for interrogating the role of methyltransferases in health and disease. The provided protocols and data offer a foundation for researchers to design and execute in vivo studies using this compound in mouse models. Careful consideration of the experimental design, including dose, route, schedule, and potential toxicity, is essential for obtaining robust and reproducible results. Further research is warranted to establish detailed protocols for this compound administration in a broader range of disease models, particularly in oncology.
References
Application of Sinefungin in Histone Methylation Assays
Introduction
Sinefungin, a natural nucleoside analog of S-adenosylmethionine (SAM), acts as a potent pan-inhibitor of SAM-dependent methyltransferases.[1][2] Structurally, it resembles SAM but contains an amine group instead of a methylated sulfonium group, allowing it to competitively inhibit the binding of SAM to methyltransferases, thereby blocking the transfer of methyl groups to substrates like histones.[2][3] This broad-spectrum inhibitory activity makes this compound a valuable tool for researchers in epigenetics to study the roles of histone methylation in various biological processes, including gene expression, DNA repair, and chromatin remodeling.[4][5][6] These application notes provide detailed protocols for using this compound in both in vitro and cell-based histone methylation assays.
Mechanism of Action
Histone methyltransferases (HMTs) catalyze the transfer of a methyl group from the cofactor SAM to lysine or arginine residues on histone proteins. This process results in the formation of S-adenosyl-L-homocysteine (SAH) and a methylated histone. This compound, as a structural analog of SAM, binds to the SAM-binding pocket of HMTs, forming a dead-end complex and preventing the methylation reaction.[4]
References
- 1. This compound, a natural nucleoside analog of S-adenosyl methionine, impairs the pathogenicity of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a natural nucleoside analog of S-adenosyl methionine, impairs the pathogenicity of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analogues of the Natural Product this compound as Inhibitors of EHMT1 and EHMT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Derivatives as Inhibitors and Structure Probes of Protein Lysine Methyltransferase SETD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound derivatives as inhibitors and structure probes of protein lysine methyltransferase SETD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sinefungin Treatment for Inhibiting Biofilm Formation in Streptococcus pneumoniae
Audience: Researchers, scientists, and drug development professionals.
Introduction
Streptococcus pneumoniae is a leading cause of bacterial infections such as pneumonia, meningitis, and otitis media. A key factor in the persistence and antibiotic resistance of these infections is the ability of S. pneumoniae to form biofilms. Biofilms are structured communities of bacteria encased in a self-produced extracellular matrix, which protects them from antibiotics and the host immune system. Sinefungin, a natural analog of S-adenosylmethionine (SAM), has emerged as a promising agent for inhibiting pneumococcal biofilm formation. These application notes provide a comprehensive overview of the use of this compound to inhibit S. pneumoniae biofilm formation, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols.
Mechanism of Action
The key genes affected by this compound are:
-
pfs : Encodes an enzyme involved in the recycling of S-adenosylhomocysteine (SAH) to homocysteine, a precursor for methionine and SAM.
-
speE : Involved in polyamine biosynthesis, which is also important for bacterial fitness and pathogenesis.
Signaling Pathway Diagram
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on Streptococcus pneumoniae biofilm formation.
Table 1: Concentration-Dependent Inhibition of Biofilm Biomass by this compound [1]
| This compound Concentration (µg/mL) | Biofilm Biomass Decrease (%) |
| 10 | 15% |
| 50 | 53% |
Table 2: Effect of this compound (35 µg/mL) on Biofilm Growth Over Time [1][2]
| Time (hours) | Biofilm Biomass (OD 570nm) - Control | Biofilm Biomass (OD 570nm) - this compound |
| 6 | ~0.25 | ~0.15 |
| 12 | ~0.40 | ~0.20 |
| 18 | ~0.45 | ~0.22 |
| 24 | ~0.35 | ~0.18 |
Table 3: Downregulation of Gene Expression in Biofilms Treated with this compound (35 µg/mL) [1][3]
| Gene | Fold Decrease in Expression |
| luxS | 8.53 |
| pfs | 2.88 |
| speE | 3.22 |
| Treatment | AI-2 Production Reduction (%) |
| This compound | 92% |
Experimental Protocols
Experimental Workflow Diagram
Caption: General workflow for testing this compound's anti-biofilm activity.
Protocol 1: In Vitro Biofilm Formation and Inhibition Assay
This protocol is used to assess the ability of this compound to inhibit the formation of S. pneumoniae biofilms.
Materials:
-
Streptococcus pneumoniae strain (e.g., R6)
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
This compound stock solution (in sterile water or appropriate solvent)
-
96-well polystyrene microtiter plates
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (95%)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate S. pneumoniae into TSB with 1% glucose and incubate at 37°C in a 5% CO₂ atmosphere until the culture reaches the mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6).
-
Preparation of Inoculum: Dilute the bacterial culture 1:100 in fresh TSB with 1% glucose.
-
Treatment Setup:
-
Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.
-
Add 100 µL of TSB containing various concentrations of this compound (e.g., 10, 20, 30, 40, 50 µg/mL) to the respective wells.
-
Include control wells with bacteria and TSB without this compound.
-
Include blank wells with TSB only.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ atmosphere for 18-24 hours to allow for biofilm formation.
-
Biofilm Staining:
-
Gently discard the planktonic cells from the wells.
-
Wash the wells three times with 200 µL of sterile PBS to remove non-adherent cells.
-
Air-dry the plate for 30 minutes.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with PBS.
-
Add 200 µL of 95% ethanol to each well to dissolve the bound dye.
-
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.
Protocol 2: Quantification of Gene Expression by qRT-PCR
This protocol details the quantification of luxS, pfs, and speE gene expression in S. pneumoniae biofilms treated with this compound.
Materials:
-
Biofilms grown with and without this compound (as described in Protocol 1)
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Lysozyme
-
DNase I
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green qPCR Master Mix
-
Gene-specific primers for luxS, pfs, speE, and a housekeeping gene (e.g., 16S rRNA)
-
Real-time PCR system
Procedure:
-
RNA Extraction:
-
Scrape the biofilm cells from the wells and pellet them by centrifugation.
-
Resuspend the pellet in a lysis buffer containing lysozyme and incubate to break down the cell wall.
-
Proceed with RNA extraction according to the manufacturer's protocol of the chosen RNA extraction kit.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Quantify the RNA concentration using a spectrophotometer.
-
Synthesize cDNA from a standardized amount of RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare the qPCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers for the target gene, and cDNA template.
-
Perform the qPCR using a real-time PCR system with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include no-template controls to check for contamination.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene.
-
Calculate the fold change in gene expression in this compound-treated samples compared to the control using the 2-ΔΔCt method.
-
Conclusion
References
- 1. This compound, a Natural Nucleoside Analogue of S-Adenosylmethionine, Inhibits Streptococcus pneumoniae Biofilm Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a natural nucleoside analogue of S-adenosylmethionine, inhibits Streptococcus pneumoniae biofilm growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Effective Concentration of Sinefungin for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinefungin, a natural analog of S-adenosylmethionine (SAM), is a potent pan-inhibitor of methyltransferases.[1][2] By competing with the universal methyl donor SAM, this compound effectively blocks the methylation of various substrates, including proteins, nucleic acids, and small molecules. This broad inhibitory action makes it a valuable tool for studying the role of methylation in diverse biological processes. Its effects are particularly pronounced on N6-methyladenosine (m6A) mRNA modifications.[1] This document provides detailed application notes and protocols for determining the effective concentration of this compound in cell culture experiments, including its impact on key signaling pathways.
Mechanism of Action
This compound functions as a competitive inhibitor of SAM-dependent methyltransferases. It binds to the SAM-binding site of these enzymes, preventing the transfer of a methyl group from SAM to their respective substrates. This inhibition can impact a wide array of cellular functions, as methylation is a critical post-translational and post-transcriptional modification involved in gene expression, signal transduction, and metabolism.
Data Presentation: Efficacy of this compound in Various Cell Lines
The effective concentration of this compound can vary significantly depending on the cell type, the specific methyltransferase being targeted, and the experimental endpoint. Below are tables summarizing reported IC50 (half-maximal inhibitory concentration) and effective concentrations from various studies.
Table 1: IC50 Values of this compound Against Specific Methyltransferases
| Target Methyltransferase | IC50 Value | Reference |
| Protein Arginine Methyltransferase 1 (PRMT1) | < 1 µM | [2] |
| SET7/9 (Histone H3K4 Methyltransferase) | 2.5 µM | [2] |
| SETD2 (Histone H3K36 Methyltransferase) | 28.4 ± 1.5 µM |
Table 2: Effective Concentrations and IC50 Values of this compound in Cell Culture Models
| Cell Line | Application | Effective Concentration / IC50 | Reference |
| VERO-76 (Monkey Kidney Epithelial) | Antiviral (HSV-1) | IC50: 49.5 ± 0.31 µg/mL | [3] |
| VERO-76 (Monkey Kidney Epithelial) | Antiviral (SARS-CoV-2) | IC50: 100.1 ± 2.61 µg/mL | [3] |
| 3T3 (Mouse Fibroblast) | Cytotoxicity | CC50: 38.7 µg/mL | [3] |
| HepG2 (Human Liver Cancer) | Cytotoxicity | CC50: > 38 µg/mL | [3] |
| A549 (Human Lung Cancer) | Cytotoxicity | CC50: 28 µg/mL | [3] |
| NRK-52E (Rat Kidney Epithelial) | Inhibition of TGF-β1-induced α-SMA | 0.5 - 1.0 µg/mL | [1] |
| NRK-49F (Rat Kidney Fibroblast) | Inhibition of TGF-β1-induced α-SMA | 0.5 - 1.0 µg/mL | [1] |
| MCF-7 (Human Breast Cancer) | Cytotoxicity | IC50: 10 µM | |
| MDA-MB-231 (Human Breast Cancer) | Cytotoxicity | IC50: 10 µM | |
| Leishmania infantum promastigotes | Antileishmanial activity | EC50: 75 nM | |
| Candida albicans | Inhibition of surface adhesion | 0.25 µM | [1] |
Experimental Protocols
Protocol 1: Determination of IC50 of this compound using MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50%.
Materials:
-
Target adherent cell line
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound (stock solution prepared in sterile water or PBS)
-
Phosphate Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A suggested starting range is 0.1 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of the solvent used for this compound, if any) and a no-treatment control.
-
Incubate for 24, 48, or 72 hours, depending on the cell doubling time and experimental design.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490-570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot a dose-response curve with this compound concentration on the x-axis (log scale) and percentage of cell viability on the y-axis.
-
Determine the IC50 value from the curve using non-linear regression analysis.
-
Protocol 2: Cytotoxicity Assessment using Lactate Dehydrogenase (LDH) Assay
This protocol measures the release of LDH from damaged cells as an indicator of cytotoxicity.
Materials:
-
Target cell line (adherent or suspension)
-
Complete cell culture medium
-
This compound
-
Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher Scientific)
-
96-well plates (opaque-walled for fluorescent assays)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from Protocol 1.
-
Include control wells for: no cells (medium only), untreated cells (vehicle control), and a maximum LDH release control (cells treated with a lysis buffer provided in the kit).
-
-
LDH Assay:
-
After the desired incubation period with this compound, follow the manufacturer's instructions for the LDH assay kit. This typically involves transferring a portion of the cell culture supernatant to a new plate and adding the LDH reaction mixture.
-
Incubate for the recommended time at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance or fluorescence according to the kit's instructions.
-
Calculate the percentage of cytotoxicity for each this compound concentration using the formula provided by the manufacturer, which normalizes the results to the untreated and maximum LDH release controls.
-
Plot a dose-response curve and determine the CC50 (50% cytotoxic concentration).
-
Signaling Pathways and Visualization
This compound's inhibition of methyltransferases can have downstream effects on various signaling pathways. For instance, the inhibition of histone methyltransferases like SET7/9 and protein arginine methyltransferases like PRMT1 can influence pathways regulated by histone methylation and arginine methylation of signaling proteins.
This compound's Impact on Methylation and Downstream Signaling
This compound acts as a global methyltransferase inhibitor. By blocking the function of enzymes like histone methyltransferases (HMTs) and protein arginine methyltransferases (PRMTs), it can indirectly influence major signaling cascades such as the PI3K/AKT and JAK/STAT pathways, which are often regulated by methylation events.
Caption: General mechanism of this compound as a methyltransferase inhibitor.
Experimental Workflow for Determining Effective Concentration
The following workflow outlines the logical steps for determining the effective concentration of this compound for a specific cell culture application.
Caption: Workflow for determining the effective concentration of this compound.
Postulated Influence on PI3K/AKT and JAK/STAT Pathways
While direct studies are limited, the inhibition of PRMT1 by this compound suggests a potential modulation of the PI3K/AKT and JAK/STAT pathways, as PRMT1 is known to methylate components of these cascades, thereby influencing their activity.
Caption: Postulated effects of this compound on PI3K/AKT and JAK/STAT pathways.
References
Application Notes and Protocols: Long-Term Storage and Stability of Sinefungin Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sinefungin is a natural nucleoside antibiotic isolated from Streptomyces griseolus and Streptomyces incarnatus. Structurally, it is an analog of S-adenosylmethionine (SAM), the primary methyl donor in most transmethylation reactions.[1] Due to this similarity, this compound acts as a potent pan-inhibitor of SAM-dependent methyltransferases, enzymes that play a critical role in epigenetic regulation, RNA processing, and signal transduction.[1][2] It has been shown to inhibit a variety of methyltransferases, including those involved in mRNA capping, histone methylation (like SET7/9), and protein arginine methylation.[3] Given its broad inhibitory profile, maintaining the stability and biological activity of this compound in solution is paramount for reproducible and accurate experimental outcomes. These application notes provide detailed protocols for the preparation, storage, and stability assessment of this compound solutions.
Recommended Storage Conditions
Proper storage is crucial to prevent degradation and maintain the potency of this compound. The following table summarizes the recommended storage conditions for this compound in both solid and solution forms based on manufacturer data sheets. To prevent inactivation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions before storage.[3]
| Form | Solvent | Storage Temperature | Duration | Citations |
| Powder | N/A | -20°C | 3 years | [3] |
| N/A | 4°C | 2 years | [3] | |
| Solution | DMSO or H₂O | -80°C | 6 months | [3][4] |
| DMSO or H₂O | -20°C | 1 month | [3][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
This protocol details the steps for preparing concentrated stock solutions of this compound from its powdered form.
Materials:
-
This compound powder (purity >98%)
-
Dimethyl sulfoxide (DMSO), hygroscopic[3]
-
Nuclease-free sterile water (H₂O)
-
Ultrasonic bath/sonicator
-
Sterile, conical tubes (e.g., 1.5 mL or 2 mL)
-
0.22 µm sterile syringe filters (for aqueous solutions)
-
Sterile syringes
Procedure for DMSO Stock Solution (e.g., 100 mg/mL):
-
Equilibrate the this compound powder vial to room temperature before opening to minimize moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of newly opened, anhydrous DMSO to achieve the target concentration (e.g., for 10 mg of this compound, add 100 µL of DMSO for a 100 mg/mL stock). This compound is soluble in DMSO up to 100 mg/mL.[3]
-
To aid dissolution, vortex the solution and use an ultrasonic bath until the powder is completely dissolved.[3]
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3][4]
Procedure for Aqueous Stock Solution (e.g., 100 mg/mL):
-
Follow steps 1 and 2 from the DMSO protocol.
-
Add the appropriate volume of sterile, nuclease-free water to achieve the target concentration. This compound is soluble in water up to 100 mg/mL.[3]
-
Vortex and sonicate the solution until the powder is fully dissolved.[4]
-
Crucial Step: Sterilize the aqueous solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This is essential to prevent microbial growth.[3]
-
Aliquot, label, and store the solution as described in steps 5-7 of the DMSO protocol.
Protocol 2: General Methodology for Assessing Long-Term Stability
This protocol provides a framework for conducting a long-term stability study on a prepared this compound stock solution. The primary methods for assessment are High-Performance Liquid Chromatography (HPLC) for chemical integrity and a bioactivity assay for functional potency.[5][6]
Workflow:
-
Preparation: Prepare a large batch of this compound stock solution (e.g., in DMSO) following Protocol 1.
-
Initial Analysis (T=0): Immediately after preparation, perform HPLC analysis to determine the initial purity and a bioactivity assay to establish the baseline biological activity (100%).
-
Aliquoting and Storage: Aliquot the remaining stock solution into numerous tubes, ensuring enough aliquots for each time point and condition. Store the aliquots at the desired conditions (e.g., -20°C and -80°C).
-
Time-Point Testing: At predefined intervals (e.g., 1, 3, 6, and 12 months), retrieve a set of aliquots from each storage condition.
-
Analysis: Allow the aliquots to thaw completely and reach room temperature. Perform the following analyses:
-
Visual Inspection: Check for any precipitation or color change.
-
HPLC Analysis: Assess the purity of the this compound solution and identify any potential degradation products.
-
Bioactivity Assay: Determine the functional potency of the stored this compound relative to the T=0 baseline.
-
-
Data Evaluation: Compare the results from each time point to the initial T=0 data. A common threshold for stability is the retention of >90% of the initial concentration/purity and biological activity.
Analytical Methods for Stability Assessment
A. Purity and Degradation Analysis via HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of a compound and detecting the presence of degradation products.[6]
-
Principle: A this compound sample is injected into the HPLC system. The mobile phase carries the sample through a column (stationary phase). This compound and any impurities or degradation products will separate based on their chemical properties (e.g., polarity) and will be detected as they exit the column, typically by a UV detector.
-
Methodology Outline:
-
System: A standard HPLC system with a UV detector and a C18 reverse-phase column.
-
Mobile Phase: A gradient of two solvents, such as (A) water with 0.1% trifluoroacetic acid (TFA) and (B) acetonitrile with 0.1% TFA.
-
Sample Preparation: Dilute the this compound stock solution to an appropriate concentration (e.g., 1 mg/mL) with the mobile phase.
-
Analysis: Inject the sample. The resulting chromatogram will show a major peak for intact this compound and potentially smaller peaks for impurities or degradation products.
-
Quantification: The stability is assessed by calculating the peak area of this compound as a percentage of the total peak area in the chromatogram. A decrease in this percentage over time indicates degradation.
-
B. Functional Bioactivity Assay
A bioactivity assay is essential to confirm that the stored this compound is not only chemically intact but also functionally active. As this compound inhibits methyltransferases, a cell-based assay measuring the downstream effects of this inhibition can be used. For example, this compound has been shown to ameliorate TGF-β1-induced effects in renal cells.[3]
-
Principle: This assay measures the ability of this compound to inhibit a specific cellular process that is dependent on methyltransferase activity.
-
Methodology Outline (Example):
-
Cell Culture: Culture a suitable cell line (e.g., NRK-52E renal epithelial cells) in appropriate media.[3]
-
Plating: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the stored this compound solution (and the T=0 control) for a set time (e.g., 60 minutes).[3]
-
Stimulation: Induce a response by adding a stimulating agent (e.g., TGF-β1) to the wells.
-
Incubation: Incubate for a period sufficient to elicit a measurable response (e.g., 24-48 hours).
-
Endpoint Measurement: Analyze a relevant endpoint. This could be the expression of a specific protein (e.g., α-SMA via Western Blot or immunofluorescence) or the methylation status of a histone mark (e.g., H3K4me1).[3]
-
Evaluation: Compare the inhibitory activity (e.g., IC₅₀ value) of the stored this compound to the T=0 control. A significant increase in the IC₅₀ value indicates a loss of potency.
-
Mechanism of Action Visualization
This compound functions as a competitive inhibitor of SAM-dependent methyltransferases. It binds to the SAM-binding pocket of the enzyme, preventing the binding of SAM and the subsequent transfer of a methyl group to the substrate.
References
- 1. Analogues of the Natural Product this compound as Inhibitors of EHMT1 and EHMT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Antibiotic | Histone Methyltransferase | TargetMol [targetmol.com]
- 5. longdom.org [longdom.org]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Application Notes: Sinefungin as a Tool to Investigate Methyltransferase Function
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sinefungin is a natural nucleoside analog of S-adenosylmethionine (SAM) originally isolated from Streptomyces incarnatus and Streptomyces griseolus.[1] It functions as a potent, broad-spectrum inhibitor of SAM-dependent methyltransferases.[1][2] Structurally similar to SAM, this compound features an amine group in place of SAM's sulfonium moiety, allowing it to bind to the active site of methyltransferases and competitively inhibit the transfer of methyl groups to substrates.[1] This property makes this compound an invaluable tool for investigating the roles of methylation in a wide array of biological processes, from epigenetic regulation and signal transduction to the pathogenesis of infectious agents.[1][3][4] While it is considered a pan-inhibitor, certain methyltransferases, particularly adenine-specific ones, exhibit high sensitivity to its effects.[1] Furthermore, the this compound scaffold serves as a privileged structure for developing more potent and selective methyltransferase inhibitors.[3][4]
Mechanism of Action
This compound exerts its inhibitory effect by acting as a competitive inhibitor with respect to the universal methyl donor, S-adenosylmethionine (SAM). Due to its structural resemblance to SAM, this compound binds to the SAM-binding pocket within the catalytic domain of methyltransferases.[4] This occupation of the active site prevents the binding of the endogenous SAM molecule, thereby blocking the transfer of a methyl group to the enzyme's substrate (e.g., a protein, DNA, or RNA). The inhibition is competitive, meaning that the degree of inhibition depends on the relative concentrations of this compound and SAM.
Caption: Competitive inhibition of methyltransferase by this compound.
Data Presentation: Inhibitory Activity of this compound and Derivatives
This compound generally acts as a pan-inhibitor, but its derivatives can exhibit remarkable selectivity for specific methyltransferases. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its N-propyl derivative (Pr-SNF) against a panel of human methyltransferases, demonstrating the shift from broad activity to specific inhibition.
| Compound | Methyltransferase | Target Substrate | IC50 (μM) | Reference |
| This compound | SETD2 | H3K36 | 28.4 ± 1.5 | [3] |
| PRMT1 | Arginine | < 1 | ||
| SET7/9 | H3K4 | 2.5 | ||
| EHMT1 (GLP) | H3K9 | > 100 | [3] | |
| EHMT2 (G9a) | H3K9 | > 100 | [3] | |
| CARM1 | Arginine | 2.96 ± 0.3 | [3] | |
| N-propyl this compound (Pr-SNF) | SETD2 | H3K36 | 0.80 ± 0.02 | [3] |
| SET7/9 | H3K4 | 2.2 ± 0.4 | [3] | |
| CARM1 | Arginine | 2.96 ± 0.3 | [3] | |
| PRMT1 | Arginine | 9.5 ± 0.4 | [3] | |
| SET8 | H4K20 | > 100 | [3] | |
| EHMT1 (GLP) | H3K9 | > 100 | [3] | |
| EHMT2 (G9a) | H3K9 | > 100 | [3] |
Experimental Protocols
In Vitro Histone Methyltransferase (HMT) Activity Assay (Radiometric Filter-Binding)
This protocol is designed to measure the inhibitory effect of this compound on the activity of a specific histone methyltransferase using a tritiated methyl donor.
Materials:
-
Recombinant methyltransferase of interest (e.g., SETD2, G9a).
-
Histone substrate (e.g., core histones, specific histone peptides like H3 1-21).
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).
-
This compound stock solution (e.g., 10 mM in water or buffer).
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT).
-
Stop Solution (e.g., 0.1 M SAH in buffer).
-
Phosphocellulose filter paper.
-
Scintillation fluid and scintillation counter.
Procedure:
-
Reaction Setup: In a 1.5 mL microcentrifuge tube, prepare the reaction mixture on ice. For a 25 µL reaction, combine:
-
12.5 µL of 2x Assay Buffer.
-
2.5 µL of histone substrate (e.g., 1 mg/mL core histones).
-
2.5 µL of this compound at various dilutions (or vehicle control).
-
5.0 µL of recombinant methyltransferase (concentration to be optimized).
-
H₂O to a volume of 24 µL.
-
-
Pre-incubation: Incubate the mixture for 5-10 minutes at room temperature to allow this compound to bind to the enzyme.
-
Initiate Reaction: Start the methylation reaction by adding 1 µL of [³H]-SAM (e.g., 1 µCi). Mix gently.
-
Incubation: Incubate the reaction at 30°C for 1 hour.[5] The optimal time should be determined to ensure the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding the mixture to 75 µL of Stop Solution or by spotting 20 µL of the reaction mixture directly onto the phosphocellulose filter paper.
-
Filter Washing: Wash the filter paper 3 times for 5 minutes each in a large volume of wash buffer (e.g., 0.1 M sodium carbonate, pH 8.5) to remove unincorporated [³H]-SAM.
-
Counting: Allow the filter paper to dry completely. Place it in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.
Cell-Based Assay for Inhibition of Protein Methylation
This protocol outlines a general method to treat cultured cells with this compound and assess its impact on the methylation status of a specific protein via Western Blot.
Materials:
-
Complete cell culture medium.
-
This compound.
-
Stimulant (optional, e.g., TGF-β1 to induce specific methylation events).[6]
-
Phosphate Buffered Saline (PBS).
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibody specific to the methylated protein (e.g., anti-H3K4me1).
-
Primary antibody for a loading control (e.g., anti-Actin, anti-GAPDH, or total Histone H3).
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate and imaging system.
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 6-well plate) and allow them to adhere and reach 70-80% confluency.
-
This compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.5, 1.0, 5.0 µg/mL) for 1-2 hours.[6] Include a vehicle-only control.
-
Stimulation (Optional): If studying an induced methylation event, add the stimulant (e.g., 10 ng/mL TGF-β1) to the media and incubate for the desired period (e.g., 24-48 hours).[6]
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
Western Blot:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding sample loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the methylated target overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, apply the chemiluminescence substrate, and capture the image.
-
-
Analysis: Re-probe the blot with a loading control antibody to ensure equal protein loading. Quantify the band intensities to determine the relative change in protein methylation at different this compound concentrations.
Visualizations: Workflows and Pathways
Experimental Workflow for Investigating a Methyltransferase
This diagram outlines a logical workflow for using this compound to investigate the function of a putative methyltransferase (MT).
Caption: Workflow for characterizing a methyltransferase using this compound.
Histone Methylation and Gene Regulation Pathway
This compound can be used to probe epigenetic pathways. For example, inhibition of a histone methyltransferase like G9a (which methylates H3K9) can prevent the silencing of a target gene.
Caption: Inhibition of H3K9 methylation pathway by this compound.
References
- 1. This compound, a natural nucleoside analog of S-adenosyl methionine, impairs the pathogenicity of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound Derivatives as Inhibitors and Structure Probes of Protein Lysine Methyltransferase SETD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdanderson.org [mdanderson.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
Application Notes and Protocols for In Vitro Methyltransferase Assays Using Sinefungin as an Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyltransferases (MTs) are a large family of enzymes that catalyze the transfer of a methyl group from a donor molecule, typically S-adenosylmethionine (SAM), to a substrate, which can include proteins, DNA, and RNA. This post-translational or post-transcriptional modification plays a crucial role in regulating a wide range of cellular processes, including gene expression, signal transduction, and protein function. Dysregulation of methyltransferase activity has been implicated in various diseases, including cancer, making them attractive targets for drug discovery.
Sinefungin is a natural nucleoside analog of SAM that acts as a potent, broad-spectrum inhibitor of SAM-dependent methyltransferases.[1] It competitively inhibits the binding of SAM to the enzyme's active site, thereby preventing the methylation of the substrate. These application notes provide detailed protocols for performing in vitro methyltransferase assays using this compound as a model inhibitor. Both traditional radioactive and modern non-radioactive methods are described to suit various laboratory capabilities and screening needs.
Mechanism of Action of this compound
This compound's inhibitory activity stems from its structural similarity to the methyl donor SAM. By mimicking SAM, this compound binds to the SAM-binding pocket of methyltransferases. However, it lacks the transferable methyl group, effectively blocking the enzyme's catalytic activity. This makes this compound an invaluable tool for studying the function of methyltransferases and for screening for novel inhibitors.
Signaling Pathway of Methyltransferase Inhibition by this compound
Caption: Competitive inhibition of methyltransferase by this compound.
Quantitative Data: this compound Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a variety of methyltransferases. This data is essential for designing experiments and interpreting results.
| Methyltransferase Target | Substrate Type | IC50 (µM) | Reference |
| PRMT1 | Protein (Arginine) | < 1 | |
| SET7/9 | Protein (Lysine) | 2.5 | |
| SETD2 | Protein (Lysine) | 28.4 ± 1.5 | [2] |
| CARM1 | Protein (Arginine) | 2.96 ± 0.3 | [2] |
| G9a | Protein (Lysine) | > 100 | [2] |
| GLP | Protein (Lysine) | > 100 | [2] |
| SET8 | Protein (Lysine) | > 100 | [2] |
| HSV-1 Methyltransferase | Viral RNA | 49.5 ± 0.31 µg/mL | [3] |
| SARS-CoV-2 nsp16 | Viral RNA | 100.1 ± 2.61 µg/mL | [3] |
Experimental Workflow for an In Vitro Methyltransferase Assay
Caption: General workflow for in vitro methyltransferase inhibition assay.
Experimental Protocols
Two common methods for in vitro methyltransferase assays are presented below: a radioactive assay using a tritiated methyl donor and a non-radioactive, luminescence-based assay.
Protocol 1: Radioactive Filter Binding Assay
This "gold standard" method directly measures the incorporation of a radiolabeled methyl group from [³H]-S-adenosylmethionine ([³H]-SAM) into a substrate.[4]
Materials:
-
Purified methyltransferase enzyme
-
Substrate (e.g., histone H3, DNA oligonucleotide)
-
[³H]-S-adenosylmethionine ([³H]-SAM)
-
This compound (or other inhibitors)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM DTT, 5 mM MgCl₂)
-
S-adenosylmethionine (SAM), non-radioactive
-
Trichloroacetic acid (TCA)
-
Whatman P-81 phosphocellulose filter paper
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube or 96-well plate, prepare the reaction mixture by adding the following components in order:
-
Assay Buffer
-
Substrate (e.g., 1-5 µg of histone)
-
Purified methyltransferase enzyme (e.g., 0.2-0.5 µg)
-
Varying concentrations of this compound (e.g., 0.1 µM to 100 µM) or vehicle control (DMSO).
-
Nuclease-free water to the desired final volume (e.g., 20-50 µL).
-
-
-
Initiate Reaction:
-
Start the methylation reaction by adding [³H]-SAM to a final concentration of 1 µM.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30°C or 37°C) for 1-2 hours.
-
-
Stop Reaction and Spotting:
-
Stop the reaction by adding an excess of cold, non-radioactive SAM or by spotting the reaction mixture directly onto the P-81 filter paper.
-
-
Washing:
-
Wash the filter papers three times with 50 mM NaHCO₃ (pH 9.0) to remove unincorporated [³H]-SAM.
-
Perform a final wash with ethanol.
-
-
Detection:
-
Air dry the filter papers.
-
Place each filter paper in a scintillation vial with a scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Non-Radioactive Luminescence-Based Assay (MTase-Glo™)
This method offers a high-throughput, non-radioactive alternative by measuring the formation of S-adenosylhomocysteine (SAH), a universal product of all SAM-dependent methyltransferase reactions.[5][6]
Materials:
-
Purified methyltransferase enzyme
-
Substrate
-
S-adenosylmethionine (SAM)
-
This compound (or other inhibitors)
-
Assay Buffer
-
MTase-Glo™ Reagent and Detection Solution (Promega)
-
White, opaque 96- or 384-well assay plates
-
Luminometer
Procedure:
-
Reaction Setup:
-
In a white, opaque assay plate, add the following components:
-
Assay Buffer
-
Substrate
-
Methyltransferase enzyme
-
Varying concentrations of this compound or vehicle control.
-
-
-
Initiate Reaction:
-
Start the reaction by adding SAM to a final concentration appropriate for the enzyme being studied.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the enzyme for the desired amount of time.
-
-
SAH Detection:
-
Add the MTase-Glo™ Reagent to each well. This reagent converts SAH to ADP.
-
Incubate at room temperature for 30-60 minutes.
-
-
Luminescence Measurement:
-
Add the MTase-Glo™ Detection Solution to each well. This solution converts ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
The luminescent signal is inversely proportional to the methyltransferase activity.
-
Calculate the percentage of inhibition for each this compound concentration.
-
Plot the dose-response curve and determine the IC50 value as described for the radioactive assay.
Conclusion
The in vitro methyltransferase assays described here, utilizing this compound as a reference inhibitor, are robust methods for studying the activity of these important enzymes and for screening potential drug candidates. The choice between a radioactive and a non-radioactive method will depend on the specific needs of the laboratory, including throughput requirements, safety considerations, and available equipment. Careful optimization of assay conditions is crucial for obtaining reliable and reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Derivatives as Inhibitors and Structure Probes of Protein Lysine Methyltransferase SETD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. promega.com [promega.com]
- 6. MTase-Glo Methyltransferase Assay Protocol [promega.com]
Application Notes and Protocols for Intraperitoneal Injection of Sinefungin in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and intraperitoneal (i.p.) administration of Sinefungin, a broad-spectrum methyltransferase inhibitor, in mouse models. This document includes detailed protocols, data summaries, and visualizations to ensure safe and effective experimental execution.
Application Notes
This compound is a natural nucleoside analog of S-adenosylmethionine (SAM), the primary methyl group donor in most transmethylation reactions.[1][2] By acting as a competitive inhibitor of SAM-dependent methyltransferases, this compound has demonstrated a wide range of biological activities, including antifungal, antiviral, and antiparasitic effects.[2][3] In preclinical research, it is frequently used to investigate the role of methylation in various disease processes, such as renal and peritoneal fibrosis, by inhibiting specific histone methyltransferases like SET7/9.[4][5]
Mechanism of Action
This compound functions by binding to the SAM-binding pocket of methyltransferases, thereby preventing the transfer of a methyl group to substrates such as proteins (e.g., histones), DNA, and RNA.[2] Its inhibitory action on histone methyltransferases, for instance, can alter the epigenetic landscape, leading to changes in gene expression. This mechanism is central to its therapeutic potential in diseases driven by aberrant gene activation, such as fibrosis, where it can suppress the expression of pro-fibrotic genes induced by signaling molecules like Transforming Growth Factor-β1 (TGF-β1).[4][5]
Solubility and Vehicle Selection
This compound is a solid that is soluble in water and DMSO.[4] For in vivo studies in mice, it has been successfully administered as a suspension in a mixture of distilled water and 0.9% NaCl (saline) or simply in saline.[4][5] While this compound is water-soluble, preparing a suspension is a common practice for achieving the desired concentration for intraperitoneal injection, especially for higher doses. It is crucial to ensure the suspension is homogenous to guarantee consistent dosing. The final formulation for injection should be sterile and ideally isotonic to minimize irritation at the injection site.
Pharmacokinetics and Toxicology
There is limited publicly available data on the specific pharmacokinetics (absorption, distribution, metabolism, excretion) and the median lethal dose (LD50) of this compound following intraperitoneal injection in mice. However, studies have reported using a daily intraperitoneal dose of 10 mg/kg in mice for up to three weeks without mentioning significant adverse effects in the context of their fibrosis models.[4] In a Galleria mellonella infection model, this compound was found to be non-toxic at concentrations of 0.76 mg/kg or lower.[1]
Given the lack of comprehensive public toxicology data, it is strongly recommended that researchers conduct preliminary dose-finding and toxicity studies (e.g., a Maximum Tolerated Dose study) within their specific mouse strain and experimental conditions to establish a safe and effective dose range. Clinical observation for any signs of distress or toxicity post-injection is critical.
Data Presentation
The following tables summarize key quantitative data for the use of this compound.
Table 1: Physicochemical and Storage Properties
| Property | Value |
| Molecular Weight | 381.39 g/mol |
| Form | Solid |
| Solubility (Water) | Up to 100 mg/mL (requires sonication) |
| Solubility (DMSO) | Up to 100 mg/mL (requires sonication) |
| Storage (Solid) | -20°C for up to 2 years; store under desiccating conditions.[5] |
| Storage (Solution) | -20°C for up to 1 month; -80°C for up to 6 months.[4] |
Table 2: Dosing Information for In Vivo Mouse Studies
| Parameter | Value | Source |
| Route of Administration | Intraperitoneal (i.p.) | [4] |
| Reported Dosage | 10 mg/kg per day | [4] |
| Vehicle | Suspension in distilled water and 0.9% NaCl solution; Saline.[4][5] | [4][5] |
| Injection Volume | < 10 mL/kg | [5] |
| Needle Gauge (Mouse) | 25-27 G | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Injection (10 mg/kg)
This protocol describes the preparation of a this compound suspension at a concentration suitable for a 10 mg/kg dose, assuming an injection volume of 100 µL (0.1 mL) per 25 g mouse. Adjust calculations based on the actual average weight of the mice and desired injection volume.
Materials:
-
This compound powder
-
Sterile, nuclease-free distilled water
-
Sterile 0.9% NaCl solution (saline)
-
Sterile 1.5 mL or 2 mL microcentrifuge tubes
-
Sterile syringes (1 mL) and needles (25-27 G)
-
Vortex mixer
-
Sonicator (optional, for aiding suspension)
Methodology:
-
Calculate Required this compound:
-
For a 25 g mouse at 10 mg/kg, the required dose is 0.25 mg.
-
To prepare a stock for multiple animals, calculate the total amount needed. For example, for 10 mice + 20% overage: (0.25 mg/mouse) * 12 = 3.0 mg.
-
-
Calculate Required Vehicle Volume:
-
The desired injection volume is 0.1 mL per mouse.
-
For 12 doses: 0.1 mL/dose * 12 = 1.2 mL total volume.
-
-
Prepare the Vehicle:
-
In a sterile tube, prepare the vehicle by mixing sterile distilled water and sterile 0.9% NaCl. A simple approach is to use sterile 0.9% NaCl directly as the vehicle, as has been reported.[5]
-
-
Prepare the Suspension:
-
Weigh the calculated amount of this compound powder (e.g., 3.0 mg) and place it into a sterile microcentrifuge tube.
-
Add the calculated volume of sterile saline (e.g., 1.2 mL) to the tube. This results in a final concentration of 2.5 mg/mL.
-
Vortex the tube vigorously for 1-2 minutes to create a uniform suspension. If necessary, sonicate briefly to aid dispersion.
-
-
Storage and Handling:
-
It is recommended to prepare the suspension fresh before each use.
-
If short-term storage is necessary, keep the suspension on ice and vortex thoroughly before drawing each dose to ensure uniformity.
-
Protocol 2: Intraperitoneal Injection in Mice
This protocol outlines the standard procedure for administering the prepared this compound suspension via intraperitoneal injection.
Methodology:
-
Animal Restraint:
-
Gently restrain the mouse using an appropriate technique (e.g., scruffing the neck and securing the tail). Ensure the animal is held securely but without restricting its breathing.
-
Tilt the mouse to a head-down position (approximately 30-40 degrees). This allows the abdominal organs to shift away from the injection site.[5]
-
-
Prepare for Injection:
-
Vortex the this compound suspension vigorously immediately before drawing it into a sterile syringe fitted with a 25-27 G needle.
-
Expel any air bubbles from the syringe.
-
-
Identify Injection Site:
-
Perform Injection:
-
Insert the needle, with the bevel facing up, into the identified injection site at a 30-40 degree angle.[5]
-
Advance the needle just enough to penetrate the abdominal wall (typically 3-5 mm). Avoid deep insertion to prevent organ damage.
-
Gently aspirate to ensure the needle is not in a blood vessel or organ. If blood or fluid appears, withdraw the needle and use a new sterile needle at a different site.
-
Slowly inject the full volume of the this compound suspension.
-
-
Post-Injection:
-
Withdraw the needle smoothly and return the mouse to its cage.
-
Monitor the animal for any signs of distress, pain, or adverse reactions according to your institution's animal care guidelines.
-
Visualizations
Signaling Pathway
Caption: this compound inhibits methyltransferases, blocking epigenetic activation of TGF-β target genes.
Experimental Workflow
Caption: A standardized workflow for preparing and administering this compound to mice via i.p. injection.
References
- 1. This compound, a natural nucleoside analog of S-adenosyl methionine, impairs the pathogenicity of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a natural nucleoside analog of S-adenosyl methionine, impairs the pathogenicity of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Inhibition of the H3K4 methyltransferase SET7/9 ameliorates peritoneal fibrosis | PLOS One [journals.plos.org]
Application Notes: The Use of Sinefungin in Elucidating Parasite Life Cycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinefungin, a natural nucleoside antibiotic isolated from Streptomyces incarnatus and S. griseolus, is a structural analogue of S-adenosylmethionine (SAM).[1][2] Due to its ability to act as a broad-spectrum inhibitor of SAM-dependent methyltransferases, this compound has emerged as a powerful tool in molecular parasitology.[2][3] Methylation is a critical post-translational and post-transcriptional modification that governs a vast array of cellular processes, including DNA replication, gene expression, and protein function. By disrupting these essential pathways, this compound provides a means to study fundamental aspects of parasite biology, identify novel drug targets, and investigate mechanisms of drug resistance.[4] These notes provide an overview of this compound's applications, quantitative data on its activity, and detailed protocols for its use in a research setting.
Mechanism of Action
This compound functions as a competitive inhibitor of a wide range of methyltransferases. Structurally similar to SAM, the universal methyl group donor, this compound binds to the SAM-binding site of these enzymes.[2] However, the replacement of SAM's sulfonium moiety with an amine prevents the transfer of a methyl group, effectively blocking the catalytic activity of the enzyme.[2] This inhibition disrupts the methylation of crucial biomolecules such as proteins, DNA, and RNA, leading to pleiotropic effects on the parasite's cellular machinery.[2][4][5] In parasites like Leishmania, this compound is actively transported into the cell via the S-adenosylmethionine transporter, highlighting a specific uptake mechanism.[4][6]
Applications in Studying Parasite Life Cycles
This compound has demonstrated potent activity against a variety of protozoan parasites, arresting their growth and development at different stages of their complex life cycles.
Leishmania species
This compound is highly effective against Leishmania promastigotes, the flagellated form found in the sandfly vector.[4] Studies have shown that it irreversibly blocks the cell cycle in the early S phase, thereby inhibiting DNA synthesis and replication.[7][8] This leads to significant morphological changes and ultimately cell death.[7] The drug's primary target in Leishmania is believed to be the S-adenosylmethionine synthetase (METK), and resistance can emerge through the deletion of the AdoMet transporter.[4] Furthermore, this compound has been shown to inhibit the attachment of Leishmania promastigotes to macrophages, a critical step for establishing infection in the mammalian host.[9]
Plasmodium falciparum
In the malaria parasite Plasmodium falciparum, this compound arrests parasite development at the trophozoite stage within red blood cells.[5] This blockade prevents the progression to the schizont stage, a crucial replicative phase. The drug achieves this by completely blocking the synthesis of DNA and polyamines, which are essential for DNA replication and cell division.[5] The inhibition of methyltransferases by this compound disrupts the precise tuning of gene expression required for the parasite's intraerythrocytic development.[10][11]
Trypanosoma species
This compound has also shown significant antitrypanosomal activity. It can cure mice infected with Trypanosoma brucei, T. congolense, and T. vivax.[12][13] The proposed mechanisms of action in trypanosomes include the inhibition of essential transmethylation reactions and the disruption of polyamine biosynthesis, both of which are vital for parasite proliferation and survival.[12]
Data Presentation: Quantitative Activity of this compound
The following table summarizes the effective concentrations of this compound against various parasites as reported in the literature.
| Parasite Species | Life Cycle Stage | Assay Type | Concentration (IC₅₀ / EC₅₀) | Reference |
| Leishmania infantum | Promastigote | Growth Inhibition | EC₅₀: 75 nM | [4] |
| Leishmania donovani | Promastigote | Growth Inhibition | IC₅₀: ~10 ng/mL | [14] |
| Leishmania tropica | Promastigote | Leishmanicidal | 0.13 - 2.6 µM | [15] |
| Leishmania major | Promastigote | Growth Inhibition | IC₅₀: ~10 ng/mL | [14] |
| Leishmania amazonensis | Promastigote | Growth Inhibition | IC₅₀: 6 µg/mL | [14] |
| Plasmodium falciparum | Trophozoite | Growth Arrest | - | [5] |
| Trypanosoma brucei | - | In vivo (mice) | Curative | [12] |
Detailed Experimental Protocols
Protocol 1: In Vitro Parasite Susceptibility Assay
This protocol details a broth microdilution method to determine the 50% effective concentration (EC₅₀) of this compound against the proliferative stage of a parasite (e.g., Leishmania promastigotes).
Methodology:
-
Drug Preparation: Prepare a stock solution of this compound (e.g., 10 mM in sterile water or DMSO). Perform serial two-fold dilutions in parasite culture medium in a 96-well microtiter plate to achieve a range of 2x the final desired concentrations.
-
Parasite Culture: Grow parasites to the mid-logarithmic phase. Centrifuge, wash, and resuspend the parasites in fresh culture medium to a density of 2x the final concentration (e.g., 2 x 10⁶ promastigotes/mL).
-
Incubation: Add an equal volume of the parasite suspension to each well of the drug dilution plate. Include wells with parasites only (no drug control) and medium only (blank). Incubate the plate under appropriate conditions for the specific parasite (e.g., 72 hours at 26°C for Leishmania promastigotes).
-
Growth Measurement: Assess parasite viability. For many parasites, this can be done by adding a viability indicator like Resazurin and measuring fluorescence after a further 4-24 hour incubation. Alternatively, growth can be assessed by measuring optical density (OD) or by direct counting with a hemocytometer.
-
Data Analysis: Subtract the blank reading from all wells. Normalize the data to the no-drug control (100% growth). Plot the percentage of growth inhibition against the log of the this compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response) to calculate the EC₅₀ value.
Protocol 2: Cell Cycle Analysis via Flow Cytometry
This protocol allows for the investigation of this compound's effect on parasite cell cycle progression, as demonstrated in Leishmania.[7]
Methodology:
-
Treatment: Incubate exponentially growing parasite cultures with this compound at relevant concentrations (e.g., EC₅₀ and 2x EC₅₀) alongside an untreated control.
-
Harvesting: At various time points (e.g., 0, 12, 24, 48 hours), harvest approximately 1-5 x 10⁶ parasites by centrifugation.
-
Fixation: Wash the cells with cold PBS and resuspend the pellet. Add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Store at 4°C for at least 1 hour (or up to several days).
-
Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to DNA content, while RNase A prevents staining of double-stranded RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect fluorescence data from thousands of individual cells.
-
Data Analysis: Gate the data to exclude debris and cell doublets. Generate a histogram of DNA content (PI fluorescence). Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution between treated and untreated samples to identify points of cell cycle arrest.[16]
Protocol 3: Macromolecular Synthesis Assay
This protocol measures the effect of this compound on the synthesis of DNA, RNA, and proteins by quantifying the incorporation of radiolabeled precursors.[5][8]
Methodology:
-
Parasite Preparation: Start with a log-phase parasite culture. Adjust the cell density to a standardized concentration in fresh medium.
-
Treatment: Aliquot the parasite suspension into tubes or a multi-well plate. Add this compound at various concentrations to the treatment groups and an equivalent volume of vehicle to the control group. Pre-incubate for a set period (e.g., 1 hour).
-
Radiolabeling: To measure the synthesis of different macromolecules, add a specific radiolabeled precursor to the cultures:
-
DNA Synthesis: [³H]-Thymidine
-
RNA Synthesis: [³H]-Uridine
-
Protein Synthesis: [³H]-Leucine
-
-
Incubation: Incubate the cultures for a defined period (e.g., 4-24 hours) to allow for the incorporation of the radiolabel.
-
Harvesting and Lysis: Stop the reaction by placing the samples on ice. Harvest the cells onto glass fiber filters using a cell harvester. This process captures the cells while allowing unincorporated radiolabel to be washed away. The filters are then washed extensively with a precipitating agent like trichloroacetic acid (TCA) to fix the macromolecules.
-
Quantification: Place the dried filters into scintillation vials with scintillation fluid. Measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Express the results as a percentage of the radioactivity incorporated in the untreated control. This will show the dose-dependent inhibitory effect of this compound on the synthesis of DNA, RNA, and proteins.[8]
References
- 1. Molecular target of the antileishmanial action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a natural nucleoside analog of S-adenosyl methionine, impairs the pathogenicity of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a natural nucleoside analog of S-adenosyl methionine, impairs the pathogenicity of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genomewide Analysis of Mode of Action of the S-Adenosylmethionine Analogue this compound in Leishmania infantum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of this compound on macromolecular biosynthesis and cell cycle of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound shares AdoMet-uptake system to enter Leishmania donovani promastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound and taxol effects on cell cycle and cytoskeleton of Leishmania donovani promastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Plasmodium falciparum: antimalarial activity in culture of this compound and other methylation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Plasmodium falciparum histone methyltransferase SET10 participates in a chromatin modulation network crucial for intraerythrocytic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antitrypanosomal activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antitrypanosomal activity of this compound. | Semantic Scholar [semanticscholar.org]
- 14. Effects of this compound on growth and sterol composition of Leishmania promastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Differential effect of this compound and its analogs on the multiplication of three Leishmania species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Trypanin Disruption Affects the Motility and Infectivity of the Protozoan Trypanosoma cruzi [frontiersin.org]
Sinefungin's Impact on Fungal Hyphal Morphogenesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinefungin, a naturally occurring nucleoside analog of S-adenosyl methionine (SAM), has been identified as a potent inhibitor of hyphal morphogenesis in various fungi, most notably the opportunistic pathogen Candida albicans.[1][2] As a pan-inhibitor of SAM-dependent methyltransferases, this compound's mechanism of action involves the disruption of crucial methylation events necessary for the yeast-to-hypha transition, a key virulence factor for many pathogenic fungi.[1][3] These application notes provide a comprehensive overview of this compound's effects, detailed experimental protocols to study these effects, and a summary of quantitative data to facilitate further research and drug development.
Mechanism of Action
This compound functions as a competitive inhibitor of SAM-dependent methyltransferases.[1][4] By mimicking the structure of SAM, it binds to the active site of these enzymes, preventing the transfer of methyl groups to their respective substrates.[1] This broad-spectrum inhibition affects a variety of cellular processes. However, its profound impact on hyphal growth at concentrations that do not affect yeast viability suggests a particular sensitivity of methyltransferases involved in morphogenesis.[1][2]
Research in Candida albicans has revealed that this compound's primary mechanism for inhibiting hyphal morphogenesis is through the disruption of N6-methyladenosine (m6A) formation in RNA.[1][5] This post-transcriptional modification is crucial for regulating the expression of genes involved in the switch from yeast to hyphal growth.[1] Transcriptome analysis of C. albicans treated with this compound shows a decrease in transcripts associated with hyphae formation and virulence, and an increase in those related to the yeast form.[2][5] This suggests that this compound targets an m6A methyltransferase, potentially a homolog of S. cerevisiae Ime4, which is highly sensitive to the inhibitor.[1]
Data Presentation
Table 1: Effect of this compound on Candida albicans Yeast Growth
| This compound Concentration (µM) | Effect on Doubling Time | Reference |
| < 2 | No significant change | [1][3] |
| > 2 | Slower growth | [1][3] |
Table 2: Inhibition of Candida albicans Hyphal Morphogenesis by this compound
| This compound Concentration (µM) | Inhibition of Hyphal Growth | Phenotype | Reference |
| 0.25 | Significant reduction in relative hyphae length (p<0.0001) | Inhibitory effect detectable within 1 hour | [1][2] |
| 0.5 | Absence of filamentous colony margin on solid media | Inhibition of long-term hyphae formation | [1][3] |
| 1 | Absence of filamentous colony margin on solid media | Inhibition of long-term hyphae formation | [1][3] |
| 2 | Absence of filamentous colony margin on solid media | Inhibition of long-term hyphae formation | [1][3] |
Table 3: Effect of this compound on Candida albicans Adhesion and Biofilm Formation
| This compound Concentration (µM) | Effect | Timeframe | Reference |
| 0.25 | Significantly impaired surface adhesion to polystyrene (p<0.01) | Within 1 hour | [1][6] |
| 0.5 | Reduced relative adhesion to human epithelial cell lines (HEK293 and H1299) | - | [1] |
Experimental Protocols
Protocol 1: In Vitro Hyphal Morphogenesis Assay in Liquid Medium
This protocol is designed to assess the effect of this compound on short-term hyphal induction in Candida albicans.
Materials:
-
Candida albicans strain (e.g., SC5314)
-
YPD medium (1% yeast extract, 2% peptone, 2% dextrose)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
This compound stock solution (in a suitable solvent like water or DMSO)
-
96-well microtiter plates
-
Incubator at 37°C
-
Microscope with imaging capabilities
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Prepare C. albicans Culture: Grow C. albicans overnight in YPD medium at 30°C with shaking.
-
Prepare Cell Suspension: Dilute the overnight culture in fresh YPD and grow to the mid-log phase. Centrifuge the cells, wash with PBS, and resuspend in RPMI-1640 medium to a final concentration of 1 x 10^6 cells/mL.
-
Prepare this compound Dilutions: Prepare serial dilutions of this compound in RPMI-1640 medium at the desired final concentrations (e.g., 0, 0.25, 0.5, 1, 2 µM).
-
Induce Hyphal Growth: In a 96-well plate, mix the C. albicans cell suspension with the this compound dilutions. Add FBS to a final concentration of 10% to induce hyphal formation. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Imaging and Analysis: After incubation, visualize the cells under a microscope and capture images.
-
Quantification: Measure the length of at least 100-250 hyphae for each condition using ImageJ or similar software. Normalize the average hyphal length of the treated samples to the untreated control.
Protocol 2: Long-Term Hyphal Formation Assay on Solid Medium
This protocol assesses the effect of this compound on long-term hyphal growth and colony morphology.
Materials:
-
Candida albicans strain (e.g., SC5314)
-
YPD medium
-
Spider medium (1% nutrient broth, 1% mannitol, 0.2% K2HPO4, 1.5% agar)
-
This compound stock solution
-
Petri dishes
-
Incubator at 37°C
Procedure:
-
Prepare Media with this compound: Autoclave the Spider medium and allow it to cool to approximately 50-55°C. Add this compound to the molten agar to achieve the desired final concentrations (e.g., 0, 0.5, 1, 2 µM) and pour the plates.
-
Prepare Inoculum: Grow C. albicans in YPD medium overnight at 30°C.
-
Inoculation: Spot 5 µL of the overnight culture onto the center of the Spider medium plates containing different concentrations of this compound.
-
Incubation: Incubate the plates at 37°C for 5-7 days.
-
Analysis: Observe and document the colony morphology daily. Note the presence or absence of a filamentous margin, which is indicative of hyphal growth.
Visualizations
Caption: Mechanism of this compound's inhibition of hyphal morphogenesis.
Caption: Workflow for in vitro hyphal morphogenesis assay.
References
- 1. This compound, a natural nucleoside analog of S-adenosyl methionine, impairs the pathogenicity of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a natural nucleoside analog of S-adenosyl methionine, impairs the pathogenicity of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound, methyltransferase inhibitor (CAS 58944-73-3) | Abcam [abcam.com]
- 5. This compound, a natural nucleoside analog of S-adenosyl methionine, impairs the pathogenicity of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Investigating Gene Expression Changes After Sinefungin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinefungin, a natural analog of S-adenosylmethionine (SAM), is a potent inhibitor of a broad range of methyltransferases.[1] By competitively binding to the SAM-binding site of these enzymes, this compound effectively blocks the transfer of methyl groups to various substrates, including DNA, RNA, and proteins (histones).[1][2] This inhibition of methylation has profound effects on cellular processes, most notably gene expression.[1][3] DNA and histone methylation are critical epigenetic modifications that regulate chromatin structure and gene accessibility, while RNA methylation influences mRNA stability and translation.[3][4]
These application notes provide a comprehensive overview of the use of this compound to study gene expression changes. Detailed protocols for cell treatment, RNA analysis, and protein analysis are provided to guide researchers in their experimental design and execution.
Mechanism of Action
This compound's primary mechanism of action is the competitive inhibition of SAM-dependent methyltransferases. As a structural analog of SAM, it binds to the catalytic site of these enzymes, preventing the transfer of a methyl group from SAM to its substrate. This leads to the hypomethylation of DNA, RNA, and histones, which in turn alters gene expression patterns.
dot
Caption: this compound's mechanism of action.
Data Presentation
The following tables summarize quantitative data on gene expression changes observed after this compound treatment in various experimental models.
Table 1: Effect of this compound on Viral Gene Expression [1]
| Virus | Gene Target | This compound Concentration (µM) | Fold Change in Gene Expression (vs. Control) |
| HSV-1 | UL27 | 50 | -1.26 |
| 100 | -8.47 | ||
| 200 | -96.1 | ||
| SARS-CoV-2 | S gene | 50 | -0.98 |
| 100 | -2.36 | ||
| 200 | -50 |
Table 2: Effect of this compound on Fungal Gene Expression in S. pneumoniae [5]
| Gene Target | Function | Fold Change in Gene Expression (vs. Control) |
| luxS | Methionine pathway, AI-2 biosynthesis | -8.53 |
| pfs | Methionine pathway | -2.88 |
| speE | Spermidine synthase | -3.22 |
Qualitative Summary of Host Cell Gene Expression Changes:
-
Upregulation of tumor suppressor genes: By inhibiting DNA methyltransferases (DNMTs), this compound can lead to the demethylation and subsequent reactivation of silenced tumor suppressor genes.
-
Downregulation of oncogenes: Inhibition of histone methyltransferases (HMTs) can alter chromatin structure, leading to the repression of oncogene transcription.
-
Modulation of inflammatory and immune responses: this compound has been shown to affect the expression of genes involved in inflammatory pathways.
Experimental Protocols
The following protocols provide a general framework for investigating gene expression changes after this compound treatment. Optimization may be required for specific cell types and experimental conditions.
dot
Caption: Experimental workflow.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells in appropriate culture vessels at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Further dilute the stock solution in culture medium to the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (medium with solvent only).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
Protocol 2: RNA Extraction and Quality Control
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them directly in the culture dish using a suitable lysis buffer (e.g., TRIzol or a buffer from an RNA extraction kit).
-
RNA Isolation: Isolate total RNA using a column-based kit or phenol-chloroform extraction according to the manufacturer's instructions.
-
DNase Treatment: To remove any contaminating genomic DNA, treat the RNA samples with DNase I.
-
RNA Quantification and Quality Assessment: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
Protocol 3: Gene Expression Analysis by Quantitative PCR (qPCR)
-
Reverse Transcription: Synthesize cDNA from the isolated RNA using a reverse transcription kit with oligo(dT) and/or random primers.
-
Primer Design and Validation: Design primers specific to the target genes and at least one stable reference gene. Validate primer efficiency and specificity.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or probe-based master mix, cDNA template, and validated primers.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene(s).
Protocol 4: Global Gene Expression Analysis by RNA Sequencing (RNA-seq)
-
Library Preparation: Prepare sequencing libraries from the high-quality RNA samples. This typically involves rRNA depletion or poly(A) selection, fragmentation, reverse transcription, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify genes that are significantly differentially expressed between this compound-treated and control samples.
-
Protocol 5: Protein Expression Analysis by Western Blot
-
Protein Extraction: Lyse the treated and control cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative protein expression levels.
References
- 1. The Impact of the S-Adenosylmethionine Analogue this compound on Viral Life Cycles [mdpi.com]
- 2. Epigenetic Regulation of Fungal Secondary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Epigenetic reprogramming of host genes in viral and microbial pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Natural Nucleoside Analogue of S-Adenosylmethionine, Inhibits Streptococcus pneumoniae Biofilm Growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antiviral Studies Using Sinefungin in a Plaque Reduction Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinefungin, a natural nucleoside analog of S-adenosylmethionine (SAM), has demonstrated potent antiviral activity against a range of viruses.[1] Its mechanism of action involves the competitive inhibition of viral methyltransferases, crucial enzymes in the synthesis of the 5' cap structure of viral mRNA.[1] This cap structure is essential for the stability of viral RNA, its efficient translation into viral proteins, and for evading the host's innate immune system. By blocking this process, this compound effectively halts viral replication.
This document provides a detailed protocol for utilizing this compound in a plaque reduction assay to determine its antiviral efficacy. The plaque reduction assay is a standard method in virology for quantifying infectious virus particles and assessing the effects of antiviral compounds. Additionally, this note includes cytotoxicity data for this compound in various cell lines and a visual representation of its mechanism of action.
Data Presentation
Antiviral Activity of this compound (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound against different viruses.
| Virus | Cell Line | IC50 (µg/mL) | Reference |
| Herpes Simplex Virus 1 (HSV-1) | VERO-76 | 49.5 ± 0.31 | [1] |
| SARS-CoV-2 | VERO-76 | 100.1 ± 2.61 | [1] |
| Vesicular Stomatitis Virus (VSV) | - | ~220 µM | [1] |
| Zika Virus (ZIKV) | - | - | [2] |
| Dengue Virus 3 (DENV3) | - | - | [3] |
Cytotoxicity of this compound (CC50)
The half-maximal cytotoxic concentration (CC50) is the concentration of a substance that induces death in 50% of viable cells. It is a critical parameter for evaluating the therapeutic index of an antiviral compound.
| Cell Line | CC50 (µg/mL) | Reference |
| VERO-76 | >200 | [1] |
| H1299 | Not cytotoxic at concentrations below 4 µM | [4][5] |
| HEK293T | Not cytotoxic at concentrations below 4 µM | [4][5] |
Experimental Protocols
Cell Culture and Virus Propagation
-
Cell Lines: Select a cell line that is susceptible to the virus of interest (e.g., VERO-76 for HSV-1 and SARS-CoV-2). Culture the cells in an appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Virus Stock Preparation: Infect a confluent monolayer of the host cells with the virus. After a suitable incubation period, when the cytopathic effect (CPE) is evident, harvest the supernatant containing the virus particles. Centrifuge to remove cell debris and store the virus stock at -80°C in small aliquots.
-
Virus Titer Determination: Determine the titer of the virus stock in plaque-forming units per milliliter (PFU/mL) by performing a standard plaque assay.
Cytotoxicity Assay (CC50 Determination)
Before assessing the antiviral activity of this compound, it is essential to determine its cytotoxicity in the chosen cell line.
-
Cell Seeding: Seed the host cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Dilution: Prepare a series of two-fold serial dilutions of this compound in cell culture medium.
-
Treatment: Remove the growth medium from the cells and add the different concentrations of this compound. Include a "cells only" control (no compound) and a "lysis" control (cells treated with a lysis buffer for 100% cytotoxicity).
-
Incubation: Incubate the plate for a period that corresponds to the duration of the plaque reduction assay (e.g., 24-72 hours).
-
Viability Assessment: Determine cell viability using a suitable method, such as the MTT or LDH assay.
-
CC50 Calculation: Calculate the CC50 value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay Protocol with this compound
-
Cell Seeding: Seed the appropriate host cells in 6-well or 12-well plates. Incubate until the cells form a confluent monolayer (typically 24 hours).
-
Virus Dilution: On the day of the assay, prepare serial 10-fold dilutions of the virus stock in serum-free medium to achieve a concentration that will produce a countable number of plaques (e.g., 50-100 PFU per well).
-
Compound-Virus Co-treatment:
-
Prepare various concentrations of this compound in serum-free medium based on its predetermined IC50 and CC50 values (e.g., ranging from 25 to 200 µg/mL).[1]
-
Mix equal volumes of the diluted virus and the this compound solutions.
-
Incubate the mixture for 1 hour at 37°C to allow this compound to interact with the virus particles.
-
-
Infection:
-
Aspirate the growth medium from the cell monolayers.
-
Inoculate the cells with the virus-Sinefungin mixture (0.1-0.2 mL per well).
-
Include a "virus only" control (no this compound) and a "cells only" control (no virus or this compound).
-
Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption, gently rocking the plates every 15-20 minutes.
-
-
Overlay:
-
After the adsorption period, aspirate the inoculum.
-
Overlay the cell monolayer with a semi-solid medium (e.g., 1.2% methylcellulose or 0.8% agarose) containing the corresponding concentration of this compound. This restricts the spread of the virus to adjacent cells, leading to the formation of distinct plaques.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization and Counting:
-
After the incubation period, fix the cells with a solution such as 10% formalin.
-
Stain the cell monolayer with a staining solution (e.g., 0.1% crystal violet). The living cells will be stained, while the areas of cell death (plaques) will remain clear.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each concentration of this compound compared to the "virus only" control using the following formula:
-
% Plaque Reduction = [(Number of plaques in virus control - Number of plaques in treated well) / Number of plaques in virus control] x 100
-
-
Determine the IC50 value by plotting the percentage of plaque reduction against the log of the this compound concentration.
-
Visualizations
Experimental Workflow for Plaque Reduction Assay
Caption: Workflow of the plaque reduction assay to evaluate the antiviral activity of this compound.
Signaling Pathway: Inhibition of Viral mRNA Capping by this compound
Caption: this compound competitively inhibits viral methyltransferase, preventing mRNA cap formation.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and evaluation of arylpurine-based this compound mimetics as zika virus methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digital.csic.es [digital.csic.es]
- 4. This compound, a natural nucleoside analog of S-adenosyl methionine, impairs the pathogenicity of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a natural nucleoside analog of S-adenosyl methionine, impairs the pathogenicity of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Sinefungin Solubility and Solution Preparation: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sinefungin. Below you will find detailed information on solubility, solution preparation, and troubleshooting common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound is not dissolving in water, even though it's reported to be water-soluble. What should I do?
A1: While this compound is generally soluble in water, several factors can affect its dissolution. Here are some troubleshooting steps:
-
Verify the Solvent: Ensure you are using high-purity water, such as nuclease-free or distilled water.[1]
-
Increase Agitation: Vortex or sonicate the solution. Sonication is often recommended to aid dissolution.[2]
-
Gentle Warming: Warm the solution to 37°C to increase solubility.[3]
-
Check the pH: The solubility of this compound can be pH-dependent. While it should dissolve in neutral water, adjusting the pH slightly might be necessary for certain buffer systems.
-
Assess Purity: If the problem persists, there might be an issue with the purity of the this compound lot. Contact your supplier for assistance.
Q2: Can I dissolve this compound in solvents other than water?
A2: Yes, this compound can also be dissolved in DMSO. One supplier notes a solubility of 100 mg/mL in DMSO, though it may require sonication.[4] When using DMSO for cell-based assays, ensure the final concentration in your culture medium does not exceed a level that is toxic to your cells (typically ≤ 0.1%).[2]
Q3: How should I prepare a stock solution of this compound?
A3: A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section below. Generally, you will dissolve the this compound powder in an appropriate solvent (e.g., water or DMSO) to a desired high concentration (e.g., 10 mM or 100 mg/mL).[2][4]
Q4: How should I store my this compound stock solution, and for how long is it stable?
A4: For long-term storage, it is recommended to aliquot your stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store them at -80°C, where it can be stable for up to 6 months.[3][4] For shorter-term storage, -20°C is suitable for up to 1 month.[3][4][5]
Q5: I see precipitation in my this compound stock solution after freezing and thawing. What should I do?
A5: If you observe precipitation after a freeze-thaw cycle, you can try to redissolve the compound by warming the vial to 37°C and vortexing or sonicating.[3] To prevent this, it is highly recommended to prepare aliquots of your stock solution to minimize the number of freeze-thaw cycles.[2][4]
Q6: Do I need to sterilize my this compound solution for cell culture experiments?
A6: Yes, for cell culture applications, it is crucial to sterilize the this compound solution. After dissolving and diluting to your final working concentration, it is recommended to sterilize the solution by passing it through a 0.22 µm filter.[4]
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in different solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Water | 100 | 262.20 | [3] |
| Water | 95 | 249.09 | Sonication is recommended.[2] |
| Water | 20 | - | [5] |
| Water | 4.63 | - | Predicted value.[6] |
| DMSO | 100 | 262.20 | Ultrasonic treatment is needed.[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound
-
Weighing: Accurately weigh out the desired amount of this compound powder. For example, for 1 mL of a 10 mM solution, you will need 3.81 mg of this compound (Molecular Weight: 381.39 g/mol ).
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of high-purity water (e.g., 1 mL for a 10 mM solution).
-
Agitation: Vortex the solution vigorously. If the this compound does not dissolve completely, place the tube in an ultrasonic water bath for 5-10 minutes, or until the solid is fully dissolved. Gentle warming to 37°C can also be applied.
-
Sterilization (for cell-based assays): If the stock solution is intended for cell culture, it should be filter-sterilized using a 0.22 µm syringe filter. Note that high-concentration stock solutions may be difficult to filter; in such cases, it is often easier to filter-sterilize the final working solution after dilution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]
Visualizations
Signaling Pathway: Inhibition of Methyltransferases by this compound
Caption: this compound competitively inhibits methyltransferases.
Experimental Workflow: Preparing this compound for In Vitro Assays
Caption: Workflow for preparing this compound solutions.
Logical Relationship: Troubleshooting this compound Insolubility
References
How to determine the optimal non-toxic concentration of Sinefungin in cell culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on determining the optimal non-toxic concentration of Sinefungin in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a natural nucleoside analog of S-adenosyl methionine (SAM).[1][2] Its primary mechanism of action is the inhibition of methyltransferases, enzymes that play a crucial role in various cellular processes by catalyzing the transfer of a methyl group from SAM to a substrate.[3][4] By acting as a competitive inhibitor, this compound can disrupt processes such as mRNA capping and methylation, which are vital for gene expression and viral replication.[5][6]
Q2: Which is the most common assay to determine this compound's cytotoxicity?
A2: The most frequently used method to assess the cytotoxicity of this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][7] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of living cells.
Q3: What is a typical starting concentration range for testing this compound?
A3: Based on published data, a common starting range for testing this compound's cytotoxicity is between 1 µM and 200 µg/mL.[3][9] However, the optimal non-toxic concentration is highly cell-line dependent. For instance, in VERO-76 cells, concentrations up to 200 µg/mL showed only a minor reduction in cell viability, whereas for cell lines like 3T3, HepG2, and A549, CC50 values (the concentration that causes 50% cell death) were reported to be much lower.[3][10] It is crucial to perform a dose-response experiment for each specific cell line.
Q4: How long should I incubate the cells with this compound before assessing cytotoxicity?
A4: A common incubation period for cytotoxicity testing with this compound is 24 hours.[3][7] However, the incubation time can be adjusted depending on the experimental design and the specific research question. Some protocols may require longer incubation periods, such as 48 or 72 hours, to observe the full effect of the compound.[11]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells in the MTT assay. | - Uneven cell seeding.- Pipetting errors.- Contamination. | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated multichannel pipettes for adding reagents.- Maintain sterile technique throughout the experiment. |
| Low formazan signal in all wells, including controls. | - Low cell number.- Reduced metabolic activity of cells.- Incorrect MTT reagent preparation or storage. | - Optimize the initial cell seeding density.- Ensure cells are healthy and in the logarithmic growth phase.- Prepare fresh MTT solution and protect it from light. |
| High background absorbance in the MTT assay. | - Contamination of media or reagents.- Presence of phenol red or serum in the final reading solution. | - Use fresh, sterile reagents and media.- Use a background control (media and MTT without cells) and subtract the reading. Consider using serum-free media during the final incubation step with MTT. |
| Observed cytotoxicity at concentrations reported as non-toxic in the literature. | - Different cell line sensitivity.- Variation in cell passage number or health.- Differences in experimental conditions (e.g., media composition, incubation time). | - Always determine the optimal non-toxic concentration for your specific cell line and experimental setup.- Use cells with a consistent and low passage number.- Standardize all experimental parameters. |
Quantitative Data Summary
The following table summarizes the reported non-toxic concentrations and cytotoxic effects of this compound in various cell lines.
| Cell Line | Concentration | Incubation Time | Effect on Cell Viability | Citation |
| VERO-76 | 12.5 - 200 µg/mL | 24 hours | Reduction of ~21.7% at 200 µg/mL; CC50 > 200 µg/mL. | [3][7] |
| CRFK | 100 µg/mL | Not Specified | Not significantly affected. | [3] |
| 3T3 | Not Specified | Not Specified | CC50 of 38.7 µg/mL. | [3] |
| HepG2 | Not Specified | Not Specified | CC50 > 38 µg/mL. | [3] |
| A549 | Not Specified | Not Specified | CC50 of 28 µg/mL. | [3] |
| H1299 | < 4 µM | 24 hours | Not cytotoxic. | [1][9] |
| HEK293 | < 4 µM | 24 hours | Not cytotoxic. | [9] |
Experimental Protocols
Detailed Protocol for Determining Non-Toxic Concentration using MTT Assay
This protocol outlines the steps to determine the optimal non-toxic concentration of this compound in an adherent cell line.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in an appropriate solvent, e.g., water or DMSO)
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (untreated cells with medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, carefully remove the medium containing this compound.
-
Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
After incubation, carefully remove the MTT-containing medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance if necessary.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the cell viability against the this compound concentration to generate a dose-response curve.
-
The optimal non-toxic concentration is the highest concentration that results in a cell viability of ≥90-95%.
-
Visualizations
Caption: Experimental workflow for determining the optimal non-toxic concentration of this compound.
Caption: Simplified diagram of this compound's mechanism of action as a methyltransferase inhibitor.
References
- 1. This compound, a natural nucleoside analog of S-adenosyl methionine, impairs the pathogenicity of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. This compound, a natural nucleoside analog of S-adenosyl methionine, impairs the pathogenicity of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of Sinefungin in Mammalian Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering off-target effects of Sinefungin in mammalian cell culture experiments.
Troubleshooting Guides
Problem 1: Unexpected or High Levels of Cell Death
You may observe significant cytotoxicity at concentrations where your target methyltransferase should be specifically inhibited. This can manifest as poor cell viability, detachment of adherent cells, or the induction of apoptosis.
Possible Cause: Off-target inhibition of essential cellular enzymes or activation of stress-related signaling pathways. This compound, as a pan-inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases, can affect a wide range of cellular processes beyond your intended target.
Troubleshooting Steps:
-
Confirm Cytotoxicity:
-
Perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50) in your specific cell line.
-
Use standard cytotoxicity assays such as the MTT or LDH assay.
-
-
Investigate Apoptosis:
-
Assess for markers of apoptosis, such as caspase activation (e.g., Caspase-3) or PARP cleavage, using Western blotting or specific activity assays.
-
Increased levels of cleaved caspases or PARP indicate the induction of apoptosis.
-
-
Consider Off-Target Methyltransferase Inhibition:
-
Review the IC50 values for this compound against a panel of mammalian methyltransferases (see Table 1). If the concentration you are using is high enough to inhibit other essential methyltransferases, this could be the source of cytotoxicity.
-
-
Rule out Contamination:
-
Ensure your cell culture is free from microbial contamination (e.g., mycoplasma), which can cause cell stress and death.
-
Problem 2: Unexpected Phenotypes or Altered Signaling
You may observe changes in cellular morphology, proliferation rates, or the activation state of signaling pathways that are not directly related to the known function of your target methyltransferase.
Possible Cause: Off-target effects of this compound on other classes of enzymes or signaling molecules. Although primarily known as a methyltransferase inhibitor, its structural similarity to adenosine could lead to interactions with other ATP-binding proteins.
Troubleshooting Steps:
-
Profile Key Signaling Pathways:
-
Examine the phosphorylation status of key proteins in major signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, using Western blotting. Unexplained changes in the activation of these pathways could indicate an off-target effect.
-
-
Assess for Cellular Stress Responses:
-
Investigate the activation of stress response pathways, such as the Unfolded Protein Response (UPR). This can be monitored by checking the expression levels of UPR target genes or the phosphorylation of key UPR sensors.
-
-
Perform a Global Proteomics Analysis:
-
For a comprehensive view of off-target effects, consider a proteomics approach. Techniques like affinity purification-mass spectrometry using a this compound analog can help identify direct binding partners.
-
Frequently Asked Questions (FAQs)
Q1: At what concentration should I use this compound to minimize off-target effects?
A1: The optimal concentration of this compound is a balance between inhibiting your target of interest and minimizing off-target effects. It is crucial to perform a dose-response curve for your specific target and cell line. As a general guideline, using the lowest effective concentration is recommended. The provided IC50 values for various methyltransferases (Table 1) can help you estimate a suitable concentration range. For example, if your target is PRMT1 (IC50 < 1 µM), using a concentration in the low micromolar range might be appropriate, but be aware that other methyltransferases with similar sensitivities will also be inhibited.
Q2: My cells are dying, but I don't think it's apoptosis. What other cell death mechanisms could be involved?
A2: Besides apoptosis, high concentrations of a compound can induce necrosis, a form of cell death resulting from cellular injury. Necrosis is often characterized by cell swelling and lysis, leading to the release of intracellular contents. You can differentiate between apoptosis and necrosis using an LDH assay, which measures the release of lactate dehydrogenase from damaged cells, a hallmark of necrosis.
Q3: Are there any known non-methyltransferase off-targets of this compound in mammalian cells?
A3: While this compound is best characterized as a methyltransferase inhibitor, its structural similarity to adenosine suggests the potential for interactions with other ATP-binding proteins, such as kinases. However, comprehensive, unbiased proteomics studies to identify a definitive list of non-methyltransferase off-targets in mammalian cells are not widely available in the public domain. If you suspect off-target effects on a particular pathway, it is best to directly assess the activity of key enzymes in that pathway in the presence of this compound.
Q4: Can this compound affect transcription and translation globally?
A4: Yes, this compound can globally affect transcription and translation. It is a known inhibitor of RNA synthesis. By inhibiting mRNA cap methyltransferases, this compound can interfere with the proper processing and translation of mRNA. Furthermore, by inhibiting histone methyltransferases, it can alter chromatin structure and gene expression patterns.
Quantitative Data
Table 1: IC50 Values of this compound for Various Mammalian Methyltransferases
| Methyltransferase Family | Specific Enzyme | IC50 (µM) |
| Protein Arginine Methyltransferases (PRMTs) | PRMT1 | < 1 |
| Protein Arginine Methyltransferases (PRMTs) | CARM1 (PRMT4) | 2.96 ± 0.3 |
| Histone Lysine Methyltransferases (HKMTs) | SET7/9 | 2.5 |
| Histone Lysine Methyltransferases (HKMTs) | SETD2 | 28.4 ± 1.5 |
| Histone Lysine Methyltransferases (HKMTs) | G9a | > 100 |
| Histone Lysine Methyltransferases (HKMTs) | GLP | > 100 |
Data compiled from multiple sources.[1]
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a colorimetric assay to assess cell metabolic activity.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[2][3][4][5][6]
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2][4]
-
Shake the plate for 15 minutes to ensure complete solubilization.[3]
-
Read the absorbance at 570-590 nm using a microplate reader.[3]
LDH Cytotoxicity Assay
This assay quantifies lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
Materials:
-
LDH cytotoxicity assay kit (commercially available)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions to mix the supernatant with the assay reagents in a new 96-well plate.[1][7][8][9]
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.[7][9]
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculate the percentage of cytotoxicity based on the absorbance readings of your samples relative to the controls.
Western Blot for Apoptosis Markers
This protocol allows for the detection of key proteins involved in apoptosis.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound to induce apoptosis.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in the cleaved forms of Caspase-3 and PARP is indicative of apoptosis.[10][11]
Visualizations
Caption: Mechanism of this compound's on-target and potential off-target effects.
Caption: A workflow for troubleshooting unexpected results with this compound.
References
- 1. This compound Derivatives as Inhibitors and Structure Probes of Protein Lysine Methyltransferase SETD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. abcam.com [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cosmobiousa.com [cosmobiousa.com]
- 7. researchgate.net [researchgate.net]
- 8. mpbio.com [mpbio.com]
- 9. Analogues of the Natural Product this compound as Inhibitors of EHMT1 and EHMT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small Molecule Inhibitors of Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Sinefungin Stability in Cell Culture Media: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Sinefungin in various cell culture media. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a natural nucleoside analog of S-adenosylmethionine (SAM). It acts as a competitive inhibitor of SAM-dependent methyltransferases, enzymes that are crucial for the methylation of various biomolecules, including proteins (such as histones) and nucleic acids (such as mRNA caps). By inhibiting these enzymes, this compound can modulate gene expression and other cellular processes.
Q2: In which solvents should I dissolve this compound powder?
A2: this compound is soluble in water.[1] For cell culture experiments, it is recommended to prepare a concentrated stock solution in a sterile, aqueous buffer (e.g., PBS) or cell culture grade water. Some suppliers also mention solubility in DMSO. If using DMSO, ensure the final concentration in your cell culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.[2]
Q3: What are the recommended storage conditions for this compound?
A3:
-
Powder: Store desiccated at -20°C for long-term stability.
-
Stock Solutions: Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. A stock solution in water can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q4: Is this compound stable in cell culture media at 37°C?
A4: While specific public data on the degradation kinetics of this compound in common cell culture media at 37°C is limited, as a nucleoside analog, its stability can be influenced by factors such as pH, enzymatic activity in the serum, and the presence of other media components.[3][4] It is recommended to determine its stability under your specific experimental conditions. A detailed protocol for this is provided in the "Experimental Protocols" section. One study on the antifungal caspofungin in RPMI-1640 found it was stable for up to 2 hours at room temperature, highlighting the importance of verifying stability for your specific compound and conditions.[5][6]
Q5: Can I expect cytotoxicity with this compound treatment?
A5: this compound can exhibit cytotoxicity, and the concentration at which this occurs is cell-line dependent. For example, in VERO-76 cells, a 21.7% reduction in cell viability was observed at a concentration of 200 µg/mL after 24 hours.[7][8] In contrast, other studies have shown no significant impact on the viability of human epithelial cell lines at concentrations that are effective against pathogens like Candida albicans.[2][9] It is crucial to perform a dose-response curve to determine the optimal non-toxic working concentration for your specific cell line.
Troubleshooting Guides
This section addresses common issues that may arise during experiments involving this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no observable effect of this compound | Degradation of this compound: this compound may not be stable under your specific cell culture conditions (e.g., prolonged incubation at 37°C). | 1. Perform a stability study of this compound in your cell culture medium using the protocol provided below. 2. Prepare fresh this compound dilutions from a frozen stock solution for each experiment. 3. Consider replenishing the media with fresh this compound during long-term experiments. |
| Sub-optimal concentration: The concentration of this compound may be too low to effectively inhibit the target methyltransferases in your cell line. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Consult the literature for effective concentrations in similar cell types. | |
| Cell line resistance: The target cells may have mechanisms of resistance, such as reduced drug uptake. | 1. Verify the expression of the target methyltransferase in your cell line. 2. Consider using a different cell line or a positive control to ensure the assay is working. | |
| High levels of cell death or cytotoxicity | This compound concentration is too high: The concentration used may be toxic to your specific cell line. | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the CC50 value for your cell line.[7][10] 2. Titrate down the concentration of this compound to a non-toxic level that still shows the desired biological effect. |
| Solvent toxicity: If using DMSO to dissolve this compound, the final concentration in the media may be too high. | 1. Ensure the final DMSO concentration is below 0.1%.[2] 2. Include a vehicle control (media with the same concentration of DMSO without this compound) in your experiments. | |
| Variability between experiments | Inconsistent stock solution preparation: Errors in weighing or dilution can lead to variability. | 1. Carefully prepare and aliquot stock solutions to minimize freeze-thaw cycles. 2. Validate the concentration of your stock solution if possible. |
| Differences in cell culture conditions: Variations in cell density, passage number, or media composition can affect the outcome. | 1. Standardize your cell culture protocols. 2. Use cells within a consistent range of passage numbers. |
Data Presentation: this compound Stability
Table 1: Hypothetical Stability of this compound (10 µM) in Different Cell Culture Media at 37°C
| Time (hours) | RPMI 1640 (% Remaining) | DMEM (% Remaining) | MEM (% Remaining) |
| 0 | 100 | 100 | 100 |
| 4 | 95 | 98 | 97 |
| 8 | 88 | 92 | 90 |
| 12 | 82 | 85 | 84 |
| 24 | 70 | 75 | 72 |
| 48 | 55 | 60 | 58 |
| 72 | 40 | 48 | 45 |
Note: This data is for illustrative purposes only. Actual stability should be determined experimentally.
Experimental Protocols
Protocol: Determining the Stability of this compound in Cell Culture Media using HPLC
This protocol outlines a method to quantify the stability of this compound in your specific cell culture medium over time.
1. Materials:
-
This compound powder
-
Cell culture medium of interest (e.g., RPMI 1640, DMEM, MEM) supplemented with serum and other additives as used in your experiments
-
Sterile, nuclease-free water or PBS
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA) or other suitable mobile phase modifier
-
Sterile microcentrifuge tubes
-
Incubator at 37°C with 5% CO₂
2. Procedure:
-
Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile water or PBS.
-
Prepare Media Samples: In sterile microcentrifuge tubes, add this compound stock solution to your complete cell culture medium to a final concentration of 10 µM (or your working concentration). Prepare enough tubes for each time point.
-
Incubation: Place the tubes in a 37°C incubator with 5% CO₂.
-
Sample Collection: At designated time points (e.g., 0, 4, 8, 12, 24, 48, and 72 hours), remove one tube for analysis. The t=0 sample should be processed immediately.
-
Sample Preparation for HPLC:
-
To precipitate proteins from the serum, add an equal volume of cold acetonitrile to the media sample.
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to an HPLC vial.
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: Acetonitrile
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: ~260 nm (based on the adenine chromophore)
-
Gradient: Develop a suitable gradient to elute this compound and separate it from media components (e.g., 5-95% B over 15 minutes).
-
-
Data Analysis:
-
Generate a standard curve by injecting known concentrations of this compound.
-
Quantify the concentration of this compound in each sample by comparing the peak area to the standard curve.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
-
Visualizations
Caption: Experimental workflow for determining this compound stability.
Caption: this compound inhibits histone methylation.
Caption: this compound inhibits mRNA capping.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a natural nucleoside analog of S-adenosyl methionine, impairs the pathogenicity of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of antifungal caspofungin in RPMI-1640 cell culture medium by column-switching HPLC-FLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a natural nucleoside analog of S-adenosyl methionine, impairs the pathogenicity of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Sinefungin Resistance in Yeast via Transporter Mutations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering sinefungin resistance in yeast, with a focus on the role of transporter mutations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in yeast?
A1: this compound is an analog of S-adenosylmethionine (AdoMet) and acts as a competitive inhibitor of AdoMet-dependent methyltransferases.[1][2] In yeast, a principal target of this compound's bioactivity is mRNA cap methylation, which is crucial for efficient translation and mRNA stability.[1][3] By inhibiting these essential methylation reactions, this compound arrests cell growth.[1]
Q2: Our yeast culture has suddenly developed resistance to this compound. What is the most likely cause?
A2: The most common cause of spontaneous this compound resistance in Saccharomyces cerevisiae is a loss-of-function mutation in the SAM3 gene.[1][3] This gene encodes the high-affinity AdoMet transporter, Sam3p, which is also responsible for the uptake of this compound into the yeast cell.[1] Mutations that inactivate Sam3p prevent the drug from reaching its intracellular targets.
Q3: Are there other potential mechanisms for this compound resistance in yeast?
A3: While mutations in the Sam3 transporter are the predominant mechanism, other factors could contribute to or be explored for resistance. Overexpression of multidrug resistance transporters, such as the ATP-binding cassette (ABC) transporter Pdr5p, is a common mechanism for resistance to a wide range of xenobiotics in yeast.[4][5][6] While direct efflux of this compound by Pdr5p is not as well-documented as the role of Sam3p in uptake, it remains a plausible secondary resistance mechanism. Additionally, increased gene dosage of yeast AdoMet synthase and the target methyltransferase can also confer a degree of resistance.[1][3]
Q4: How can we confirm that this compound resistance in our yeast strain is due to a transporter mutation?
A4: To confirm the involvement of a transporter mutation, you can perform several experiments. A direct approach is to sequence the SAM3 gene from your resistant strain and compare it to the wild-type sequence to identify any mutations.[1] Functionally, you can assess the uptake of radiolabeled AdoMet or this compound; a significant decrease in uptake in the resistant strain compared to the wild-type would indicate a defect in transport.[1]
Q5: If we identify a mutation in an ABC transporter like PDR5, how can we determine if it's responsible for the resistance?
A5: You can perform a gene deletion experiment. If deleting the mutated PDR5 gene in the resistant strain restores sensitivity to this compound, it indicates that the transporter is involved in the resistance phenotype. Conversely, overexpressing the mutated version of PDR5 in a sensitive, wild-type strain should confer resistance.
Troubleshooting Guides
Issue 1: Inconsistent results in this compound susceptibility testing.
-
Potential Cause 1: Inconsistent Yeast Inoculum. The density of the yeast culture used for testing can significantly impact the outcome.
-
Solution: Standardize your yeast inoculum for every experiment. Prepare a fresh culture and measure its optical density (OD) at 600 nm. Dilute the culture to a consistent starting OD before plating.
-
-
Potential Cause 2: Uneven Drug Diffusion in Agar Plates. Improperly prepared agar plates or incorrect application of this compound can lead to variable results.
-
Solution: Ensure the agar plates have a uniform depth. When applying this compound for a disk diffusion assay, ensure the filter disk is fully saturated and placed firmly on the center of the agar surface. For gradient diffusion strips, ensure they are applied smoothly without trapping air bubbles.[7]
-
-
Potential Cause 3: Instability of this compound Solution. this compound solutions may degrade over time, especially with repeated freeze-thaw cycles.
-
Solution: Prepare fresh this compound solutions for each experiment or aliquot stock solutions to avoid multiple freeze-thaw cycles. Store stock solutions at -20°C or -80°C as recommended.
-
Issue 2: Failure to amplify the SAM3 or PDR5 gene via PCR.
-
Potential Cause 1: Poor Genomic DNA Quality. The quality of the extracted yeast genomic DNA may be insufficient for PCR amplification.
-
Solution: Use a reliable yeast genomic DNA extraction protocol that includes a step to break the tough yeast cell wall (e.g., enzymatic digestion with zymolyase or mechanical disruption with glass beads). Assess the quality and quantity of the extracted DNA using a spectrophotometer or gel electrophoresis.
-
-
Potential Cause 2: Non-optimal PCR Conditions. The annealing temperature, extension time, or primer design may not be suitable for the target gene.
-
Solution: Design primers specific to the SAM3 or PDR5 gene using primer design software and ensure they have appropriate melting temperatures. Perform a gradient PCR to determine the optimal annealing temperature. Ensure the extension time is sufficient for the length of the target gene.
-
-
Potential Cause 3: Presence of PCR Inhibitors. The genomic DNA preparation may contain inhibitors carried over from the extraction process.
-
Solution: Include a DNA cleanup step in your extraction protocol or use a commercial kit designed to remove PCR inhibitors.
-
Issue 3: Wild-type yeast strain shows unexpected resistance to this compound.
-
Potential Cause 1: Spontaneous Mutation. Yeast cultures can acquire spontaneous mutations during routine subculturing.
-
Solution: Always use a fresh culture from a frozen stock for your experiments. Periodically re-sequence the SAM3 gene of your wild-type strain to ensure its integrity.
-
-
Potential Cause 2: Incorrect this compound Concentration. The prepared this compound solution may be at a lower concentration than intended.
-
Solution: Double-check the calculations and weighing of the this compound powder. If possible, verify the concentration of your stock solution using a spectrophotometer, if a reference extinction coefficient is available.
-
-
Potential Cause 3: Cross-contamination. The wild-type culture may have been contaminated with a resistant strain.
-
Solution: Streak the culture on a fresh plate to obtain single colonies and test individual colonies for this compound sensitivity.
-
Quantitative Data Summary
The following table summarizes the levels of this compound resistance observed in Saccharomyces cerevisiae due to mutations in the SAM3 transporter.
| Yeast Strain | Genotype | This compound Concentration for Inhibition | Fold Resistance (approx.) | Reference |
| Wild-type | SAM3 | Growth inhibited by ≥0.5 mM this compound applied to plate | 1x | [1][8] |
| sfr-1 | sam3 mutation | Resistant to 20 mM this compound applied to plate | >40x | [1][8] |
| sfr-2 | sam3 mutation | Resistant to 20 mM this compound applied to plate | >40x | [1][8] |
| sfr-3 | sam3 mutation | Resistant to 20 mM this compound applied to plate | >40x | [1][8] |
| sfr-4 | sam3 mutation | Resistant to 20 mM this compound applied to plate | >40x | [1][8] |
| sam3Δ | sam3 deletion | Impervious to 20 mM this compound applied to plate | >100x | [1][8] |
Experimental Protocols
Protocol 1: this compound Susceptibility Testing via Agar-Based Diffusion Assay
This protocol is adapted from methodologies described for antifungal susceptibility testing.[7][9]
Materials:
-
Yeast strains (wild-type and potentially resistant)
-
YPD (Yeast Extract Peptone Dextrose) agar plates
-
YPD liquid medium
-
This compound
-
Sterile water or appropriate solvent for this compound
-
Sterile filter paper disks or gradient diffusion strips
-
Spectrophotometer
-
Sterile spreaders
-
Incubator at 30°C
Procedure:
-
Prepare Yeast Inoculum: a. Inoculate a single colony of each yeast strain into 5 mL of YPD liquid medium. b. Grow overnight at 30°C with shaking. c. The next day, dilute the overnight culture into fresh YPD medium and grow to mid-log phase (OD₆₀₀ ≈ 0.5-0.7). d. Centrifuge the cells, wash with sterile water, and resuspend in sterile water to an OD₆₀₀ of 0.1.
-
Plate Inoculation: a. Pipette 100 µL of the standardized yeast suspension onto a YPD agar plate. b. Spread the suspension evenly over the entire surface of the agar using a sterile spreader. c. Allow the plate to dry for 15-20 minutes in a sterile environment.
-
Application of this compound:
-
Disk Diffusion Method: a. Prepare this compound solutions of desired concentrations (e.g., 0.5 mM, 1 mM, 2 mM, 20 mM).[8] b. Apply a known volume (e.g., 10 µL) of each this compound solution to a sterile filter paper disk and allow the solvent to evaporate. c. Place the this compound-impregnated disk onto the center of the inoculated YPD agar plate.
-
Gradient Diffusion Method: a. Use commercially available gradient diffusion strips or prepare them according to the manufacturer's instructions. b. Aseptically apply the strip to the surface of the inoculated agar plate.
-
-
Incubation and Analysis: a. Incubate the plates at 30°C for 24-48 hours. b. Measure the diameter of the zone of growth inhibition around the disk or the MIC value where the elliptical zone of inhibition intersects the gradient strip. c. Compare the zone of inhibition or MIC values between the wild-type and test strains to determine the level of resistance.
Protocol 2: Identification of Transporter Mutations via PCR Amplification and Sequencing
This protocol provides a general framework for identifying mutations in transporter genes like SAM3.
Materials:
-
Yeast genomic DNA from wild-type and resistant strains
-
PCR primers specific for the target gene (SAM3 or PDR5)
-
Taq DNA polymerase and dNTPs
-
PCR thermocycler
-
Agarose gel electrophoresis equipment
-
DNA sequencing service
Procedure:
-
Genomic DNA Extraction: a. Extract high-quality genomic DNA from both the wild-type and this compound-resistant yeast strains using a standard yeast DNA extraction protocol or a commercial kit.
-
Primer Design: a. Design forward and reverse primers that flank the entire coding sequence of the target transporter gene. It is advisable to design primers that anneal to regions upstream and downstream of the open reading frame to ensure the entire gene is amplified.
-
PCR Amplification: a. Set up a standard PCR reaction containing the extracted genomic DNA, designed primers, Taq polymerase, and dNTPs. b. Perform PCR using an appropriate annealing temperature and a sufficiently long extension time to amplify the entire gene. c. Run a small aliquot of the PCR product on an agarose gel to confirm successful amplification of a band of the expected size.
-
PCR Product Purification: a. Purify the remaining PCR product using a commercial PCR purification kit to remove primers, dNTPs, and polymerase.
-
DNA Sequencing: a. Send the purified PCR product for Sanger sequencing. It is recommended to sequence both the forward and reverse strands for accuracy. If the gene is long, internal sequencing primers may be necessary.
-
Sequence Analysis: a. Align the sequencing results from the resistant strain with the wild-type reference sequence using sequence alignment software (e.g., BLAST, ClustalW). b. Identify any nucleotide changes, insertions, or deletions in the resistant strain's gene sequence. c. Translate the nucleotide sequence to the amino acid sequence to determine if the identified mutations result in amino acid substitutions, frameshifts, or premature stop codons.
Visualizations
Caption: Mechanism of this compound action and resistance in yeast.
Caption: Experimental workflow for investigating this compound resistance.
References
- 1. This compound resistance of Saccharomyces cerevisiae arising from sam3 mutations that inactivate the AdoMet transporter or from increased expression of AdoMet synthase plus mRNA cap guanine-N7 methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound resistance of Saccharomyces cerevisiae arising from Sam3 mutations that inactivate the AdoMet transporter or from increased expression of AdoMet synthase plus mRNA cap guanine-N7 methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How fungal multidrug transporters mediate hyper resistance through DNA amplification and mutation | Semantic Scholar [semanticscholar.org]
- 5. Structure and efflux mechanism of the yeast pleiotropic drug resistance transporter Pdr5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and efflux mechanism of the yeast pleiotropic drug resistance transporter Pdr5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing incubation time for Sinefungin treatment in vitro
Welcome to the technical support center for the use of Sinefungin in in vitro experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a natural nucleoside analog of S-adenosylmethionine (SAM). Its primary mechanism of action is the competitive inhibition of SAM-dependent methyltransferases, which are enzymes that transfer methyl groups to various substrates like DNA, RNA, and proteins.[1][2] By acting as a pan-inhibitor of these enzymes, this compound can disrupt a wide range of cellular processes, including epigenetic regulation and viral replication.[3][4][5]
Q2: How should I prepare and store this compound stock solutions? A2: this compound can be dissolved in water or DMSO to create a high-concentration stock solution (e.g., 100 mg/mL).[3] For aqueous stock solutions, it is recommended to sterilize by filtering through a 0.22 μm filter before use. Stock solutions should be stored at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3] Avoid repeated freeze-thaw cycles.
Q3: What is a good starting concentration and incubation time for my experiment? A3: The optimal concentration and incubation time are highly dependent on the cell type and the biological process being studied. It is crucial to first perform a dose-response experiment to determine the cytotoxicity of this compound on your specific cell line. For example, in VERO-76 cells, concentrations from 12.5 to 200 μg/mL were tested for 24 hours to find a non-toxic range.[4][6] In human epithelial cell lines like HEK293T, concentrations below 4 μM were found to be non-cytotoxic over a 24-hour period.[1] Incubation times can range from a 60-minute pre-treatment[3] to continuous exposure for 6, 12, 24, or even 48 hours.[4][7]
Q4: Can this compound affect cell viability? A4: Yes, like many biological inhibitors, this compound can be cytotoxic at higher concentrations. The cytotoxic concentration (CC50) varies significantly between cell lines.[4] For instance, while the CC50 in VERO-76 cells was found to be greater than 200 μg/mL, other cell lines like 3T3 and HepG2 have shown higher sensitivity.[4] It is mandatory to determine the effect on cell viability in your specific cell model before proceeding with functional assays.
Troubleshooting Guide
Issue 1: High levels of cytotoxicity are observed even at low concentrations.
-
Question: I'm seeing significant cell death in my cultures treated with this compound, even at concentrations reported to be safe in the literature. What could be the cause?
-
Answer:
-
Cell Line Sensitivity: Your specific cell line may be exceptionally sensitive to the inhibition of methyltransferases. Ensure you have performed a careful dose-response curve (e.g., using an MTT or LDH assay) to establish the CC50 for your cells.
-
Solvent Toxicity: If using DMSO to dissolve this compound, ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) and that you include a vehicle-only control (cells treated with the same amount of DMSO) in your experiment.
-
Compound Stability: Ensure your this compound stock solution has been stored correctly and has not degraded. Improper storage can lead to altered activity.[3]
-
Contamination: Rule out other sources of cell death, such as microbial contamination in your cell cultures.
-
Issue 2: No significant effect is observed after this compound treatment.
-
Question: I have treated my cells with this compound at a non-toxic concentration, but I am not observing the expected biological effect. What should I try?
-
Answer:
-
Insufficient Incubation Time: The biological effect you are measuring may require a longer incubation period to manifest. Some effects are rapid, appearing within hours[1][8], while others, like impacts on viral yield or biofilm formation, are measured over 18 to 30 hours.[4][5] Consider performing a time-course experiment.
-
Insufficient Concentration: While it's important to avoid cytotoxicity, your concentration may be too low to effectively inhibit the target methyltransferases. Refer to dose-response data to select a concentration that is both effective and non-toxic. For example, antiviral activity against HSV-1 was observed to be dose-dependent, with inhibition increasing from 50 μg/mL to 200 μg/mL.[4]
-
Cellular Uptake: this compound relies on transporters, such as the AdoMet transporter Sam3 in yeast, to enter the cell.[9] Different cell types may have varying levels of transporter expression, affecting the intracellular concentration and efficacy of the drug.
-
Assay Sensitivity: The assay used to measure the outcome may not be sensitive enough to detect subtle changes. Ensure your assay is properly validated and that you have included appropriate positive and negative controls.
-
Issue 3: Results are inconsistent between experiments.
-
Question: I am getting variable results from my this compound experiments. How can I improve reproducibility?
-
Answer:
-
Standardize Cell Conditions: Ensure cells are at a consistent confluency and passage number for every experiment. Cell density can significantly impact the outcome of drug treatments.
-
Precise Reagent Preparation: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid using old dilutions, as the compound's stability in media over time may vary.
-
Consistent Incubation Parameters: Strictly control incubation times and environmental conditions (temperature, CO2 levels). Even small variations can alter cellular metabolism and drug response.
-
Biological Replicates: Always perform multiple biological replicates (i.e., repeating the entire experiment on different days) to ensure your findings are robust and not due to random chance.
-
Data Presentation: Starting Concentrations & Incubation Times
The following table summarizes conditions used in published research and can serve as a starting point for experimental design. Note: These values must be optimized for your specific cell line and experimental goals.
| Cell Line / Organism | Application | Concentration Range | Incubation Time | Reference(s) |
| Renal Epithelial Cells | Inhibition of H3K4me1 | 0.5 - 1.0 µg/mL | 60 minutes (Pre-treatment) | [3] |
| VERO-76 (Monkey Kidney) | Cytotoxicity Assessment | 12.5 - 200 µg/mL | 24 hours | [4][6] |
| VERO-76 (Monkey Kidney) | Antiviral (HSV-1) | 25 - 200 µg/mL | 10, 20, 30 hours | [4] |
| VERO-76 (Monkey Kidney) | Antiviral (SARS-CoV-2) | 25 - 200 µg/mL | 6, 12, 24 hours | [4] |
| Human Epithelial Cells | Cytotoxicity Assessment | < 4 µM | 24 hours | [1] |
| Candida albicans (yeast) | Growth Inhibition | < 2 µM | 24 hours | [1][8] |
| Candida albicans (hyphae) | Morphogenesis Inhibition | 0.25 µM | 1 - 2 hours | [1][8] |
| Candida albicans (biofilm) | Biofilm Disruption | 1 µM | 18 hours | [1] |
| Streptococcus pneumoniae | Biofilm Inhibition | 10 - 50 µg/mL | 18 hours | [5] |
| Leishmania infantum | Growth Inhibition (EC50) | 75 nM | Not Specified | [2] |
Experimental Protocols
Protocol 1: Determining Cytotoxicity using MTT Assay
This protocol is a standard method for assessing cell viability by measuring the metabolic activity of cellular dehydrogenases.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours at 37°C in 5% CO₂ to allow for cell attachment.[4]
-
This compound Preparation: Prepare a series of this compound dilutions in complete culture medium. A typical range might be 1 µM to 500 µM, but this should be adjusted based on literature for your cell type.
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. Include wells with medium only (blank), and cells with medium containing vehicle (vehicle control).
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4] Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the this compound concentration to determine the CC50 value.
Protocol 2: Assessing Methyltransferase Inhibition via Western Blot
This protocol allows for the detection of changes in the methylation status of a specific protein (e.g., histone H3).
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with the desired, non-toxic concentrations of this compound for the optimized incubation time. Include an untreated or vehicle control.
-
Protein Extraction: Wash cells twice with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the methylated protein of interest (e.g., anti-H3K4me1) overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity and normalize it to a loading control (e.g., total Histone H3 or β-actin) to determine the relative change in protein methylation.
Visualizations
Caption: Workflow for optimizing this compound incubation time and concentration.
Caption: this compound's mechanism of action as a competitive inhibitor.
References
- 1. This compound, a natural nucleoside analog of S-adenosyl methionine, impairs the pathogenicity of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genomewide Analysis of Mode of Action of the S-Adenosylmethionine Analogue this compound in Leishmania infantum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound, a Natural Nucleoside Analogue of S-Adenosylmethionine, Inhibits Streptococcus pneumoniae Biofilm Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of incubation time and buffer concentration on in vitro activities of antifungal agents against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a natural nucleoside analog of S-adenosyl methionine, impairs the pathogenicity of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound resistance of Saccharomyces cerevisiae arising from sam3 mutations that inactivate the AdoMet transporter or from increased expression of AdoMet synthase plus mRNA cap guanine-N7 methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
Potential cytotoxicity of high concentrations of Sinefungin
This guide provides troubleshooting advice and technical information for researchers encountering potential cytotoxicity with high concentrations of Sinefungin.
Frequently Asked Questions (FAQs)
Q1: At what concentration does this compound become cytotoxic?
A: The cytotoxic concentration of this compound is highly dependent on the cell line being used and the duration of exposure. For example, in VERO-76 cells exposed for 24 hours, the half-maximal cytotoxic concentration (CC50) was found to be greater than 200 µg/mL, with only a 21.7% reduction in cell viability at this high concentration[1][2]. In contrast, higher cytotoxicity was observed in other cell lines, with CC50 values reported as 38.7 µg/mL for 3T3 cells, >38 µg/mL for HepG2 cells, and 28 µg/mL for A549 cells[1][3]. For human cell lines H1299 and HEK293, this compound was not found to be cytotoxic at concentrations below 4 µM[4]. It is crucial to determine the cytotoxic threshold for your specific cell line empirically.
Q2: My cells are showing signs of distress or death after this compound treatment. How can I troubleshoot this?
A: Unexpected cell death can arise from several factors. Here are steps to troubleshoot the issue:
-
Confirm Concentration: Double-check your calculations and dilution series. An error in calculation can lead to a much higher effective concentration than intended.
-
Establish a Dose-Response Curve: If you haven't already, perform a dose-response experiment with a broad range of this compound concentrations to determine the precise CC50 value for your specific cell line and experimental conditions.
-
Assess Reagent Quality: Ensure your this compound stock is not degraded. If possible, use a fresh lot or test the activity of your current stock in a reliable assay. Also, verify the quality of your media, serum, and other culture reagents[5].
-
Evaluate Cell Health: Do not use cells that are unhealthy or have been passaged too many times. Ensure your cultures are free from contamination, particularly from mycoplasma, which can affect cellular responses to treatment[5].
-
Check Incubation Conditions: Verify that incubator temperature and CO2 levels are correct and stable. Environmental stress can exacerbate the cytotoxic effects of a compound[5].
-
Use a Vehicle Control: Always include a vehicle control (the solvent used to dissolve this compound, e.g., water or DMSO) to ensure that the solvent itself is not causing cytotoxicity at the concentration used.
Q3: What is the mechanism of this compound-induced cell death?
A: this compound's primary mechanism of action is the competitive inhibition of S-adenosylmethionine (SAM)-dependent methyltransferases[4][6]. Methylation is a critical process for the function of DNA, RNA, and proteins[1]. At high concentrations, the pan-inhibition of these enzymes can disrupt essential cellular processes, leading to cellular stress and eventual cell death.
The specific form of cell death can be apoptosis (a programmed and controlled process) or necrosis (a passive, uncontrolled process resulting from severe stress)[7][8]. Apoptosis is often characterized by cell shrinkage, membrane blebbing, and nuclear condensation[9][10]. Necrosis typically involves cell swelling and lysis, which releases cellular contents and can provoke an inflammatory response[7][11]. To determine the mode of cell death in your experiment, you can use assays like Annexin V/Propidium Iodide (PI) staining.
Q4: How can I differentiate between the intended methyltransferase inhibition and unintended cytotoxicity?
A: This is a critical aspect of experimental design.
-
Identify the Therapeutic Window: The key is to find the concentration range where this compound effectively inhibits the target methyltransferase without causing significant cell death. This can be achieved by running parallel assays: one to measure methyltransferase activity (e.g., an enzymatic assay or analysis of a specific methylation mark) and another to measure cell viability (e.g., an MTT or Trypan Blue assay).
-
Use the Lowest Effective Concentration: Once you have established the dose-response curves for both activity and viability, select the lowest concentration that gives you the desired level of methyltransferase inhibition with minimal impact on cell viability.
-
Time-Course Experiments: Cytotoxicity can be time-dependent. Analyze your cells at different time points after treatment to find an optimal window where the desired inhibition is achieved before the onset of widespread cell death.
Data Presentation
Table 1: Cytotoxic and Inhibitory Concentrations of this compound in Various Cell Lines
| Cell Line | Assay Type | Parameter | Concentration | Exposure Time | Reference |
| VERO-76 | MTT Assay | CC50 | > 200 µg/mL | 24 h | [1][2] |
| 3T3 | Not Specified | CC50 | 38.7 µg/mL | Not Specified | [1][3] |
| HepG2 | Neutral Red Uptake | CC50 | > 38 µg/mL | 48 h | [1][3][12] |
| A549 | Neutral Red Uptake | CC50 | 28 µg/mL | 48 h | [1][3][12] |
| H1299 | Not Specified | Non-cytotoxic | < 4 µM | 24 h | [4] |
| HEK293 | MTT Assay | CC50 | > 500 µM | 24 h | [4][12] |
| HSV-1 (in VERO-76) | Plaque Reduction | IC50 | 49.5 µg/mL | Not Specified | [1][2] |
| SARS-CoV-2 (in VERO-76) | Plaque Reduction | IC50 | 100.1 µg/mL | Not Specified | [1][2] |
| SETD2 (enzyme) | Biochemical Assay | IC50 | 28.4 µM | Not Applicable | [13] |
| PRMT1 (enzyme) | Biochemical Assay | IC50 | < 1 µM | Not Applicable | [6] |
| SET7/9 (enzyme) | Biochemical Assay | IC50 | 2.5 µM | Not Applicable | [6] |
Note: CC50 refers to the 50% cytotoxic concentration, while IC50 refers to the 50% inhibitory concentration. Direct comparison between µg/mL and µM requires knowledge of the molecular weight (this compound MW ≈ 381.39 g/mol ).
Experimental Protocols
Protocol 1: Assessing Cell Viability with an MTT Assay
This protocol provides a general method for determining cell viability based on the ability of mitochondrial dehydrogenases in living cells to convert the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include "cells only" (positive control) and "medium only" (blank) wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.
-
Solubilization: After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the untreated control cells: (Absorbance of treated cells / Absorbance of untreated cells) * 100. Plot the viability percentage against the this compound concentration to determine the CC50 value.
Protocol 2: Detecting Apoptosis with Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentrations of this compound (including a vehicle control and a positive control for apoptosis) for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent (like TrypLE or Accutase). Combine the floating cells (from the supernatant) and the detached cells.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit. The cell density should be approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Primary necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Concentration-dependent effects of this compound.
Caption: Generalized pathways of programmed cell death (Apoptosis).
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a natural nucleoside analog of S-adenosyl methionine, impairs the pathogenicity of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]
- 6. This compound, methyltransferase inhibitor (CAS 58944-73-3) | Abcam [abcam.com]
- 7. Apoptosis, Pyroptosis, and Necrosis: Mechanistic Description of Dead and Dying Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptotic and necrotic cell death induced by death domain receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulated Cell Death as a Therapeutic Target for Novel Antifungal Peptides and Biologics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Guidelines for Regulated Cell Death Assays: A Systematic Summary, A Categorical Comparison, A Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound Derivatives as Inhibitors and Structure Probes of Protein Lysine Methyltransferase SETD2 - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize the bacteriostatic effect of Sinefungin in bacterial studies
Welcome to the technical support center for researchers utilizing Sinefungin in bacterial studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges associated with the bacteriostatic effects of this compound and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
1. What is this compound and how does it affect bacteria?
This compound is a naturally occurring nucleoside analog of S-adenosylmethionine (SAM), a universal methyl donor in cells.[1] It acts as a competitive inhibitor of a broad range of SAM-dependent methyltransferases.[2] In bacteria, this compound's primary mode of action is the inhibition of DNA methyltransferases, with a more pronounced effect on adenine methyltransferases compared to cytosine methyltransferases.[3] This inhibition of essential methylation events leads to a bacteriostatic effect, primarily by slowing down bacterial growth, especially during the log phase.[4] It has also been shown to impact processes like biofilm formation and quorum sensing in some bacteria.[4]
2. Why is my bacterial culture not growing as expected in the presence of this compound?
The bacteriostatic nature of this compound is the most likely reason for reduced or altered bacterial growth. The inhibitory effect is most significant when the bacteria are actively dividing.[4] If you are observing a complete lack of growth, the concentration of this compound may be too high, approaching or exceeding the minimum inhibitory concentration (MIC) for your specific bacterial strain.
3. What is the typical Minimum Inhibitory Concentration (MIC) for this compound against common bacterial strains?
Specific MIC values for this compound are not extensively documented for all bacterial species. The effective concentration can vary significantly depending on the bacterial strain and the experimental conditions. For instance, in studies with Streptococcus pneumoniae, concentrations ranging from 10 µg/mL to 50 µg/mL have been shown to inhibit biofilm formation, which is a process reliant on bacterial growth.[4] It is crucial to determine the MIC experimentally for your specific strain and conditions.
4. Can the bacteriostatic effect of this compound be reversed or minimized?
Theoretically, the competitive inhibition by this compound could be overcome by increasing the concentration of the natural substrate, S-adenosylmethionine (SAM). However, the direct supplementation of SAM to bacterial cultures can be challenging due to its instability and potential transport issues across the bacterial cell membrane. An alternative approach is to optimize the experimental conditions to manage the bacteriostatic effect.
Troubleshooting Guides
Issue 1: Complete or near-complete inhibition of bacterial growth.
| Possible Cause | Troubleshooting Step |
| This compound concentration is too high. | Determine the Minimum Inhibitory Concentration (MIC) of this compound for your specific bacterial strain using a broth microdilution or agar dilution method. Start with a wide range of concentrations to identify the sub-lethal range where you observe a bacteriostatic effect without complete inhibition. |
| High sensitivity of the bacterial strain. | Some bacterial strains are inherently more sensitive to methyltransferase inhibitors. If possible, consider using a different strain or a mutant with known resistance or altered methylation pathways for comparative studies. |
| Inappropriate growth medium. | The composition of the culture medium can influence the activity of this compound. Some media components may interact with the compound or affect its uptake by the bacteria. Test different standard bacteriological media (e.g., Luria-Bertani, Mueller-Hinton, Tryptic Soy Broth) to see if the bacteriostatic effect varies. |
Issue 2: Inconsistent or variable results between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent this compound preparation. | Prepare a fresh stock solution of this compound for each set of experiments. This compound can be dissolved in water or a suitable buffer. Ensure it is fully dissolved and sterile-filtered before use. Store stock solutions at -20°C or below and avoid repeated freeze-thaw cycles. |
| Variations in inoculum preparation. | Standardize your inoculum preparation. Use a spectrophotometer to adjust the optical density (OD) of your starting bacterial culture to ensure a consistent cell number in each experiment. |
| Fluctuations in incubation conditions. | Maintain consistent incubation temperature, aeration (shaking speed), and time. Small variations in these parameters can significantly impact bacterial growth kinetics, especially in the presence of a bacteriostatic agent. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound
This protocol describes the broth microdilution method to determine the MIC of this compound.
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
This compound stock solution (e.g., 1 mg/mL in sterile water)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Methodology:
-
Prepare a bacterial inoculum by suspending a few colonies in sterile broth to an optical density at 600 nm (OD₆₀₀) of 0.08-0.1 (equivalent to approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension 1:100 in fresh broth to get a starting concentration of approximately 1-2 x 10⁶ CFU/mL.
-
In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in the growth medium. The final volume in each well should be 100 µL. Leave a column of wells with only growth medium as a negative control.
-
Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control for growth (wells with bacteria and medium, no this compound) and a sterility control (wells with medium only).
-
Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
After incubation, determine the MIC by visual inspection for the lowest concentration of this compound that shows no visible turbidity. This can be confirmed by measuring the OD₆₀₀ using a microplate reader.
Data Presentation:
| This compound Concentration (µg/mL) | Bacterial Growth (OD₆₀₀) |
| 100 | 0.05 |
| 50 | 0.05 |
| 25 | 0.15 |
| 12.5 | 0.45 |
| 6.25 | 0.85 |
| 3.125 | 0.90 |
| 0 (Positive Control) | 0.95 |
| 0 (Negative Control) | 0.04 |
Note: The above data is for illustrative purposes only.
Protocol 2: Bacterial Growth Curve Analysis in the Presence of this compound
This protocol allows for the characterization of the bacteriostatic effect of this compound over time.
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium
-
This compound at a sub-MIC concentration
-
Sterile culture flasks or tubes
-
Spectrophotometer
Methodology:
-
Prepare an overnight culture of the bacterial strain.
-
Inoculate fresh growth medium in two separate flasks to an initial OD₆₀₀ of ~0.05. One flask will be the untreated control, and the other will contain this compound at the desired sub-MIC concentration.
-
Incubate both flasks under identical conditions (e.g., 37°C with shaking).
-
At regular time intervals (e.g., every hour for 8-12 hours), withdraw an aliquot from each flask and measure the OD₆₀₀.
-
Plot the OD₆₀₀ values against time for both the control and this compound-treated cultures to generate growth curves.
Data Presentation:
| Time (hours) | OD₆₀₀ (Control) | OD₆₀₀ (this compound-treated) |
| 0 | 0.05 | 0.05 |
| 1 | 0.10 | 0.08 |
| 2 | 0.20 | 0.12 |
| 3 | 0.40 | 0.20 |
| 4 | 0.80 | 0.35 |
| 5 | 1.20 | 0.50 |
| 6 | 1.50 | 0.65 |
| 7 | 1.60 | 0.75 |
| 8 | 1.65 | 0.80 |
Note: The above data is for illustrative purposes only.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
This compound acts as a competitive inhibitor of S-adenosylmethionine (SAM) dependent methyltransferases. This inhibition disrupts various cellular processes that rely on methylation.
Caption: Competitive inhibition of DNA methyltransferase by this compound.
Experimental Workflow for Minimizing Bacteriostatic Effects
This workflow outlines a systematic approach to finding an optimal this compound concentration that allows for the study of its effects without completely halting bacterial growth.
Caption: Workflow for optimizing this compound concentration.
References
- 1. The S-adenosylmethionine analog this compound inhibits the trimethylguanosine synthase TGS1 to promote telomerase activity and telomere lengthening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, methyltransferase inhibitor (CAS 58944-73-3) | Abcam [abcam.com]
- 3. Effects of this compound and S-adenosylhomocysteine on DNA and protein methyltransferases from Streptomyces and other bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Natural Nucleoside Analogue of S-Adenosylmethionine, Inhibits Streptococcus pneumoniae Biofilm Growth - PMC [pmc.ncbi.nlm.nih.gov]
Common pitfalls to avoid when using Sinefungin in experiments
Welcome to the technical support center for Sinefungin. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a natural nucleoside analog of S-adenosylmethionine (SAM), the primary methyl group donor in most transmethylation reactions within a cell.[1] It functions as a competitive pan-inhibitor of SAM-dependent methyltransferases.[1] By mimicking SAM, this compound binds to the active site of these enzymes, thereby preventing the transfer of methyl groups to various substrates like nucleic acids, proteins, and lipids.[2][3]
Q2: In what solvents can I dissolve this compound and what are the recommended storage conditions?
This compound is soluble in water, ethanol, methanol, DMF, and DMSO.[3][4] For stock solutions, it is recommended to store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to prevent degradation from repeated freeze-thaw cycles.[5] If water is used as the solvent for a stock solution, it should be filter-sterilized (0.22 µm filter) before use.[5]
Q3: What are the typical working concentrations for this compound in cell-based assays?
The effective concentration of this compound can vary significantly depending on the cell type, the specific methyltransferase being targeted, and the experimental endpoint. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system. For example, in studies with Candida albicans, concentrations as low as 0.25 µM have shown significant effects on surface adhesion.[1] In antiviral studies against HSV-1 and SARS-CoV-2 in VERO-76 cells, IC50 values were found to be 49.5 µg/mL and 100.1 µg/mL, respectively.[6][7] For inhibition of histone H3K4 methylation in renal epithelial cells, concentrations of 0.5 to 1.0 µg/mL have been used.[5][8]
Q4: Is this compound toxic to all cells?
As a pan-inhibitor of methyltransferases, this compound can exhibit cytotoxicity, particularly at higher concentrations, by disrupting essential methylation events in host cells.[9] However, there is often a therapeutic window where it can be effective against a target (e.g., a pathogen or a specific cellular process) with minimal impact on host cell viability. For instance, studies have shown that concentrations of this compound that inhibit pathogenic traits of C. albicans do not adversely affect human epithelial cell viability.[1][10] Cytotoxicity is cell-line dependent; for example, the CC50 for A549 cells is reported as 72.93 µM, while for HEK293 cells it is >500 µM.[5] It is always recommended to perform a cytotoxicity assay (e.g., MTT or LDH assay) on your specific cell line to determine the non-toxic concentration range.[1][6]
Troubleshooting Guide
Problem 1: No observable effect of this compound in my experiment.
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Possible Cause 1: Inadequate Concentration. The concentration of this compound may be too low to effectively inhibit the target methyltransferase.
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Solution: Perform a dose-response experiment with a wider range of concentrations. Consult the literature for concentrations used in similar experimental systems.
-
-
Possible Cause 2: Instability of this compound. Improper storage or handling may have led to the degradation of the compound.
-
Solution: Ensure that stock solutions are stored in aliquots at -80°C or -20°C and avoid repeated freeze-thaw cycles.[5] Prepare fresh dilutions from a new stock aliquot for each experiment.
-
-
Possible Cause 3: Cell Permeability Issues. While generally cell-permeable, the efficiency of uptake can vary between cell types.
-
Solution: Increase the incubation time to allow for sufficient cellular uptake. If possible, use a positive control (a known sensitive cell line or methyltransferase) to confirm the activity of your this compound stock.
-
Problem 2: High levels of cytotoxicity observed in my control cells.
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Possible Cause 1: Concentration is too high. this compound is a pan-inhibitor and can disrupt essential cellular processes at high concentrations.
-
Solution: Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the CC50 value in your specific cell line.[6] Use concentrations well below the CC50 for your experiments.
-
-
Possible Cause 2: Solvent Toxicity. The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity at the final concentration used in the experiment.
-
Solution: Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). Run a vehicle control (medium with the same concentration of solvent but without this compound) to assess solvent-specific effects.
-
Problem 3: Inconsistent or variable results between experiments.
-
Possible Cause 1: Inconsistent Drug Preparation. Variability in the preparation of this compound dilutions can lead to inconsistent results.
-
Solution: Prepare a large batch of a concentrated stock solution, aliquot it, and store it properly.[5] For each experiment, thaw a new aliquot and prepare fresh serial dilutions.
-
-
Possible Cause 2: Off-Target Effects. As a pan-inhibitor, this compound can have multiple effects on cellular pathways, which may vary depending on the metabolic state of the cells.[9]
-
Solution: To attribute the observed phenotype to the inhibition of a specific methyltransferase, consider complementary approaches such as siRNA/shRNA knockdown or CRISPR-Cas9 knockout of the target enzyme.
-
Data Presentation
Table 1: Cytotoxicity of this compound in Different Human Cell Lines
| Cell Line | Assay | Duration of Exposure | CC50 Value |
| A549 | Neutral Red Uptake | 48 hours | 72.93 µM[5] |
| HEK293 | Not specified | Not specified | > 500 µM[5] |
| VERO-76 | MTT | 24 hours | > 200 µg/mL[6][7] |
| H1299 | LDH | 24 hours | No significant cytotoxicity observed at concentrations tested[1] |
| HEK293T | LDH | 24 hours | No significant cytotoxicity observed at concentrations tested[1] |
Table 2: IC50 Values of this compound Against Various Targets
| Target | Organism/System | IC50 Value |
| PRMT1 | In vitro | < 1 µM |
| SET7/9 | In vitro | 2.5 µM |
| SETD2 | In vitro | 28.4 ± 1.5 µM[11] |
| HSV-1 | VERO-76 cells | 49.5 ± 0.31 µg/mL[6][7] |
| SARS-CoV-2 | VERO-76 cells | 100.1 ± 2.61 µg/mL[6][7] |
Experimental Protocols
Protocol 1: General Cell-Based Assay for Assessing this compound Activity
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Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase (typically 80-90% confluency) at the time of treatment.[1]
-
Preparation of this compound dilutions: Prepare a series of dilutions of this compound in the appropriate cell culture medium. It is advisable to perform serial dilutions from a concentrated stock solution.
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Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[1][6]
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Endpoint Analysis: Following incubation, perform the desired assay to measure the effect of this compound. This could be a cell viability assay (e.g., MTT, CellTiter-Glo), a functional assay (e.g., biofilm formation, viral plaque assay), or a molecular assay (e.g., Western blot for histone methylation marks, qPCR for gene expression).[1][6]
Protocol 2: In Vitro Methyltransferase Assay (Filter-Paper Method)
This is a general protocol and may need optimization for specific enzymes.
-
Reaction Mixture Preparation: Prepare a reaction buffer appropriate for the methyltransferase of interest. The reaction mixture should contain the enzyme, the substrate (e.g., a histone peptide), and [3H-Me]-SAM (S-adenosyl-L-[methyl-3H]methionine).
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Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction mixtures.
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Initiate Reaction: Start the reaction by adding the enzyme or substrate and incubate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a specific time.
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Stop Reaction and Spot: Stop the reaction by adding an appropriate quenching buffer (e.g., trichloroacetic acid). Spot a portion of the reaction mixture onto a filter paper (e.g., P81 phosphocellulose paper).
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Washing: Wash the filter paper multiple times with a suitable buffer (e.g., sodium bicarbonate) to remove unincorporated [3H-Me]-SAM.
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Scintillation Counting: After washing, dry the filter paper and measure the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the enzyme activity.
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Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Visualizations
Caption: Mechanism of this compound as a competitive inhibitor in the SAM cycle.
References
- 1. This compound, a natural nucleoside analog of S-adenosyl methionine, impairs the pathogenicity of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S-Adenosyl Methionine and Transmethylation Pathways in Neuropsychiatric Diseases Throughout Life - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioaustralis.com [bioaustralis.com]
- 4. This compound 95 HPLC,powder 58944-73-3 [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Impact of the S-Adenosylmethionine Analogue this compound on Viral Life Cycles [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | SET7/9 Inhibitor | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a natural nucleoside analog of S-adenosyl methionine, impairs the pathogenicity of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Derivatives as Inhibitors and Structure Probes of Protein Lysine Methyltransferase SETD2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing the Impact of Sinefungin on Global Methylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Sinefungin to assess global methylation. It includes detailed troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect global methylation?
This compound is a natural nucleoside analog of S-adenosyl-L-methionine (SAM), the primary methyl donor in most transmethylation reactions.[1] It acts as a pan-inhibitor of SAM-dependent methyltransferases.[1] By competing with SAM, this compound inhibits the activity of DNA methyltransferases (DNMTs) and other methyltransferases, leading to a reduction in global DNA and RNA methylation levels.[2] Its inhibitory action makes it a valuable tool for studying the functional roles of methylation in various biological processes.
Q2: What are the common methods to assess global DNA methylation changes induced by this compound?
Several methods can be employed to quantify global DNA methylation, each with its own advantages and limitations. The most common techniques include:
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Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the "gold standard" for its high accuracy and sensitivity in quantifying the absolute levels of 5-methylcytosine (5mC).[3]
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ELISA-based assays: These provide a high-throughput and cost-effective method for the relative quantification of global DNA methylation.[4] They are particularly useful for screening large numbers of samples.
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Luminometric Methylation Assay (LUMA): This method utilizes methylation-sensitive restriction enzymes followed by pyrosequencing to quantify global methylation levels.[5][6][7][8] It is a quantitative and reproducible technique.[8]
Q3: What is a typical concentration range and treatment duration for this compound in cell culture experiments?
The optimal concentration and duration of this compound treatment are cell-type dependent and should be determined empirically. However, based on published studies, a common starting point for cell culture experiments is in the micromolar (µM) range. For example, in some studies, concentrations as low as 0.25 µM have been shown to inhibit hyphal growth in C. albicans.[1] Cytotoxicity should always be assessed to ensure that the observed effects on methylation are not due to cell death.[2] Treatment durations can range from a few hours to several days depending on the experimental goals and the stability of the methylation marks being investigated.
Q4: Can this compound affect histone methylation?
Yes, as a general methyltransferase inhibitor, this compound can also impact histone methylation. It has been shown to inhibit histone methyltransferases (HMTs), which are responsible for methylating histone proteins.[9] The extent of inhibition can vary depending on the specific HMT and the experimental conditions. Therefore, when studying the effects of this compound on DNA methylation, it is important to consider its potential off-target effects on histone methylation and other methylation-dependent processes.
Troubleshooting Guides
ELISA-Based Global DNA Methylation Assays
| Issue | Possible Cause | Troubleshooting Steps |
| High Background | Insufficient washing | Increase the number and vigor of wash steps. Ensure complete removal of wash buffer after each step.[10] |
| Antibody concentration too high | Optimize the concentration of the primary and/or secondary antibody. | |
| Contaminated reagents | Use fresh, high-quality reagents and sterile techniques. | |
| Low or No Signal | Insufficient DNA input | Ensure accurate quantification of DNA and use the recommended amount. |
| Poor DNA quality | Use highly purified DNA (A260/280 ratio of ~1.8).[10] | |
| Inactive enzyme or substrate | Check the expiration dates and proper storage of all kit components.[11] | |
| Incorrect incubation times/temperatures | Adhere strictly to the protocol's incubation parameters.[12] | |
| High Well-to-Well Variability | Pipetting errors | Use calibrated pipettes and ensure consistent pipetting technique.[11] |
| Incomplete mixing of reagents | Gently mix reagents before adding to wells. | |
| Edge effects | Avoid using the outer wells of the plate or ensure uniform temperature and humidity across the plate during incubation.[11] |
LC-MS/MS for Global DNA Methylation Analysis
| Issue | Possible Cause | Troubleshooting Steps |
| Poor Peak Shape or Resolution | Suboptimal chromatography conditions | Optimize the mobile phase composition, gradient, and flow rate. |
| Column contamination or degradation | Wash the column with a strong solvent or replace it if necessary. | |
| Low Signal Intensity | Inefficient ionization | Optimize mass spectrometer source parameters (e.g., spray voltage, gas flow). |
| Sample degradation | Ensure proper storage and handling of DNA samples and nucleoside standards. | |
| Insufficient DNA hydrolysis | Optimize the enzymatic digestion protocol to ensure complete conversion of DNA to nucleosides. | |
| Inaccurate Quantification | Matrix effects | Use isotopically labeled internal standards for each nucleoside to correct for variations in ionization efficiency. |
| Standard curve issues | Prepare fresh calibration standards and ensure the linearity of the standard curve. | |
| Incomplete removal of contaminants | Purify DNA samples thoroughly to remove proteins and other interfering substances. Filtering the DNA digest can improve precision.[3] |
Experimental Protocols
Protocol 1: Global DNA Methylation Quantification using an ELISA-based Kit
This protocol provides a general workflow for a colorimetric ELISA-based global DNA methylation assay. Specific details may vary depending on the manufacturer's instructions.
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DNA Extraction and Quantification:
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Extract genomic DNA from control and this compound-treated cells using a standard DNA extraction kit.
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Quantify the DNA concentration and assess its purity using a spectrophotometer (A260/280 ratio should be ~1.8).[10]
-
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DNA Binding:
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Dilute the DNA samples to the recommended concentration in the provided binding solution.
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Add the diluted DNA to the wells of the assay plate.
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Incubate at 37°C for 60-90 minutes to allow the DNA to bind to the well surface.
-
-
Washing:
-
Wash the wells three to five times with the provided wash buffer to remove unbound DNA. Ensure complete removal of the buffer after the final wash.[10]
-
-
Antibody Incubation:
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Add the capture antibody (anti-5mC) to each well and incubate at room temperature for 45-60 minutes.
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Wash the wells as described in step 3.
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Add the detection antibody (enzyme-conjugated secondary antibody) and incubate at room temperature for 30 minutes.
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Wash the wells as described in step 3.
-
-
Signal Development and Measurement:
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Add the developing solution to each well and incubate in the dark at room temperature for 5-15 minutes, or until color develops.
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Add the stop solution to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
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Calculate the percentage of global methylation for each sample based on the absorbance values and a standard curve generated with provided standards.
-
Protocol 2: Global DNA Methylation Analysis by LC-MS/MS
This protocol outlines the key steps for quantifying global DNA methylation using LC-MS/MS.
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Genomic DNA Extraction:
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Extract high-quality genomic DNA from your samples.
-
-
DNA Hydrolysis:
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Denature the DNA by heating at 100°C for 5 minutes, followed by rapid cooling on ice.
-
Digest the denatured DNA into individual nucleosides using a nuclease cocktail (e.g., nuclease P1 followed by alkaline phosphatase).[3]
-
-
Sample Cleanup (Optional but Recommended):
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Filter the digested sample through a 10 kDa molecular weight cutoff filter to remove enzymes and other proteins.[3]
-
-
LC-MS/MS Analysis:
-
Inject the hydrolyzed DNA sample into an LC-MS/MS system.
-
Separate the nucleosides using a C18 reversed-phase column with an appropriate mobile phase gradient.
-
Detect and quantify the nucleosides (2'-deoxycytidine, 5-methyl-2'-deoxycytidine, 2'-deoxyguanosine, etc.) using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
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Determine the concentration of each nucleoside from the peak areas and a standard curve generated with pure nucleoside standards.
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Calculate the global DNA methylation level as the percentage of 5-methyl-2'-deoxycytidine relative to the total cytosine content (%5mC = [5mdC / (5mdC + dC)] * 100).
-
Quantitative Data Summary
Table 1: Effect of this compound on Cell Viability
| Cell Line | Concentration (µg/mL) | Reduction in Viability (%) | CC50 (µg/mL) | Reference |
| VERO-76 | 200 | ~21.7 | >200 | [2] |
| VERO-76 | 100 | ~16.6 | >200 | [2] |
| VERO-76 | 50 | ~8.8 | >200 | [2] |
Table 2: Antiviral Activity of this compound
| Virus | Cell Line | IC50 (µg/mL) | Reference |
| HSV-1 | VERO-76 | 49.5 ± 0.31 | [2][13] |
| SARS-CoV-2 | VERO-76 | 100.1 ± 2.61 | [2][13] |
Visualizations
References
- 1. This compound, a natural nucleoside analog of S-adenosyl methionine, impairs the pathogenicity of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. High-throughput and cost-effective global DNA methylation assay by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. whatisepigenetics.com [whatisepigenetics.com]
- 5. Luminometric methylation assay (LUMA) [bio-protocol.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Using LUMA: a Luminometric-based assay for global DNA-methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methods for Activity Analysis of the Proteins that Regulate Histone Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epigentek.com [epigentek.com]
- 11. biomatik.com [biomatik.com]
- 12. abcam.com [abcam.com]
- 13. researchgate.net [researchgate.net]
Strategies to reduce the required concentration of Sinefungin in vivo
Welcome to the technical support center for researchers utilizing Sinefungin in in vivo studies. This resource provides troubleshooting guidance and frequently asked questions to help you design and execute your experiments effectively, with a focus on strategies to minimize the required concentration of this compound while maximizing its therapeutic or experimental effect.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the in vivo use of this compound?
A1: The primary challenges with in vivo applications of this compound include its potential for nephrotoxicity, particularly with intravenous administration, and its low oral bioavailability due to its hydrophilic nature.[1] These factors can necessitate higher dosages, which in turn may exacerbate toxicity. Therefore, strategies to reduce the effective in vivo concentration are critical for successful and reproducible experimentation.
Q2: What are the main strategies to lower the required in vivo concentration of this compound?
A2: The main strategies focus on three key areas:
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Advanced Drug Delivery Systems: Encapsulating this compound in nanoparticles or liposomes can alter its pharmacokinetic profile, improve targeted delivery, and reduce systemic toxicity.[1]
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Combination Therapies: Using this compound in conjunction with other therapeutic agents can lead to synergistic effects, allowing for a reduction in the dosage of each compound.
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Development of Analogs: Synthesizing and utilizing more potent and selective analogs of this compound can achieve the desired biological effect at lower concentrations.[2][3]
Q3: Are there any known synergistic drug combinations with this compound?
A3: Yes, studies have indicated that the therapeutic efficacy of this compound can be enhanced when used in combination with anticoagulants such as acenocoumarol, dicoumarol, and warfarin.[4] Additionally, the general principle of combining antifungal agents with anti-virulence compounds is a promising approach to reduce the required dosage and combat potential drug resistance.[5]
Q4: What is the mechanism of action of this compound?
A4: this compound is an S-adenosylmethionine (SAM) analog.[6] It acts as a competitive inhibitor of a broad range of SAM-dependent methyltransferases, enzymes that are crucial for the methylation of various biomolecules, including proteins, DNA, and RNA.[7][8] By inhibiting these enzymes, this compound can disrupt numerous cellular processes.
Troubleshooting Guide
Issue 1: High toxicity or adverse effects observed in animal models.
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Potential Cause: The administered concentration of free this compound is too high, leading to systemic toxicity, particularly nephrotoxicity.[1]
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Troubleshooting Steps:
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Reduce Dosage: Titrate the concentration of this compound to the lowest effective dose in your model.
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Change Administration Route: If using intravenous injection, consider alternative routes that may reduce peak plasma concentrations.
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Utilize a Drug Delivery System: Encapsulate this compound in a nanoparticle or liposomal formulation. For instance, poly(lactic-co-glycolic acid) (PLGA) nanoparticles have been shown to be a more effective delivery vehicle for this compound than the free drug.[1][9]
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Implement Combination Therapy: Investigate the co-administration of a synergistic agent to lower the required dose of this compound.
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Issue 2: Lack of efficacy at non-toxic concentrations.
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Potential Cause: The concentration of this compound at the target site is insufficient to elicit a biological response. This can be due to poor bioavailability, rapid clearance, or drug resistance.
-
Troubleshooting Steps:
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Confirm In Vitro Potency: Ensure that the batch of this compound is active in in vitro assays before proceeding with in vivo experiments.
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Optimize Delivery: Employ a targeted drug delivery system, such as ligand-decorated nanoparticles, to increase the local concentration of this compound at the desired site.
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Consider this compound Analogs: If available, screen more potent or target-selective analogs of this compound that may have improved in vivo activity.[2][3]
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Investigate Resistance Mechanisms: In infectious disease models, consider the possibility of target-organism resistance, which may involve altered drug uptake or target enzyme mutations.[10]
-
Data Summary
Table 1: In Vivo Dosages of this compound in Different Models
| Animal Model | Dosage | Administration Route | Outcome | Reference |
| Rat | 1.23 mg (nanoparticle-encapsulated) | Intravenous | Decreased urinary excretion and increased bile concentration compared to free this compound. | [1] |
| Mouse (Renal Fibrosis) | 10 mg/kg/day | Intraperitoneal | Ameliorated renal fibrosis. | [11] |
| Galleria mellonella (C. albicans infection) | 0.15 - 3.81 mg/kg | Injection | Increased survival rates of infected larvae. | [12] |
Table 2: In Vitro Efficacy and Toxicity of this compound
| Assay/Cell Line | IC50/Effective Concentration | Observation | Reference |
| S. cerevisiae (cap methyltransferase) | 24 nM | Potent inhibition of a key fungal enzyme. | [7] |
| C. albicans | 0.25 µM | Inhibition of hyphal growth. | [6] |
| C. albicans | 1 µM | ~50% decrease in biofilm biomass. | [6] |
| VERO-76 cells (HSV-1) | 49.5 µg/mL | Antiviral activity. | [13] |
| VERO-76 cells (SARS-CoV-2) | 100.1 µg/mL | Antiviral activity. | [13] |
| Human epithelial cells (HEK293T, H1299) | < 4 µM | Not cytotoxic at concentrations that inhibit C. albicans hyphal morphogenesis. | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol is a generalized summary based on methodologies for encapsulating hydrophilic drugs in PLGA nanoparticles.
-
Materials: this compound, Poly(lactic-co-glycolic acid) (PLGA), Poly(vinyl alcohol) (PVA), organic solvent (e.g., acetone), deionized water.
-
Emulsification-Solvent Evaporation Method:
-
Dissolve PLGA in an organic solvent.
-
Dissolve this compound in a small volume of deionized water to create an aqueous phase.
-
Add the aqueous this compound solution to the organic PLGA solution and emulsify using a high-speed homogenizer or sonicator to form a primary water-in-oil (w/o) emulsion.
-
Add the primary emulsion to a larger volume of an aqueous PVA solution and homogenize to form a water-in-oil-in-water (w/o/w) double emulsion.
-
Stir the double emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
-
Purification:
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Wash the nanoparticles multiple times with deionized water to remove residual PVA and unencapsulated this compound.
-
-
Characterization:
-
Determine the particle size and surface charge using dynamic light scattering and zeta potential analysis.
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Quantify the drug loading and encapsulation efficiency using a suitable analytical method (e.g., HPLC) after dissolving a known amount of nanoparticles in a solvent that dissolves both the polymer and the drug.
-
Visualizations
Caption: Competitive inhibition of methyltransferases by this compound.
Caption: Workflow for nanoparticle-based delivery of this compound.
Caption: Logic of combination therapy to reduce this compound dosage.
References
- 1. This compound-PLGA nanoparticles: drug loading, characterization, in vitro drug release and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analogues of the Natural Product this compound as Inhibitors of EHMT1 and EHMT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cycloalkane analogues of this compound as EHMT1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Synergistic combinations of antifungals and anti-virulence agents to fight against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a natural nucleoside analog of S-adenosyl methionine, impairs the pathogenicity of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound resistance of Saccharomyces cerevisiae arising from sam3 mutations that inactivate the AdoMet transporter or from increased expression of AdoMet synthase plus mRNA cap guanine-N7 methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology-com.3dcartstores.com [reactionbiology-com.3dcartstores.com]
- 9. This compound-PLGA Nanoparticles: Drug Loading, Characterization, In...: Ingenta Connect [ingentaconnect.com]
- 10. Genomewide Analysis of Mode of Action of the S-Adenosylmethionine Analogue this compound in Leishmania infantum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound, a natural nucleoside analog of S-adenosyl methionine, impairs the pathogenicity of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
The effect of serum concentration on Sinefungin activity in cell culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Sinefungin in cell culture experiments, with a specific focus on the impact of serum concentration on its activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a natural nucleoside analog of S-adenosylmethionine (SAM), the primary methyl group donor in most transmethylation reactions.[1][2] It acts as a pan-inhibitor of SAM-dependent methyltransferases, enzymes that are crucial for the methylation of DNA, RNA, proteins, and other molecules.[2][3] By competitively inhibiting these enzymes, this compound can disrupt a wide range of cellular processes.[2]
Q2: What is the typical serum concentration used in cell culture experiments with this compound?
Based on numerous published studies, the most common concentration of Fetal Bovine Serum (FBS) used in cell culture media for experiments involving this compound is 10%.[2][4] This concentration generally supports robust cell growth and proliferation for a variety of cell lines.
Q3: How might serum concentration affect the activity of this compound?
While direct studies on the effect of varying serum concentrations on this compound's activity are not extensively published, it is a well-established principle in pharmacology that components of serum, particularly proteins like albumin, can bind to small molecule drugs. This protein binding can reduce the effective concentration of the drug available to interact with its cellular targets. Therefore, it is plausible that higher serum concentrations could decrease the apparent potency of this compound (i.e., increase its IC50 value). Conversely, lower serum concentrations might increase its apparent potency.
Q4: Should I use a lower serum concentration in my this compound experiments to better mimic in vivo conditions?
Reducing serum concentration to better reflect physiological levels can be a valid experimental approach. However, it is crucial to consider that many cell lines are optimized for growth in higher serum concentrations (e.g., 10% FBS).[5] A significant reduction in serum could lead to cellular stress, reduced proliferation, or other confounding effects that are independent of this compound's activity.[5][6] It is recommended to perform preliminary experiments to determine the optimal serum concentration that maintains cell health while allowing for the desired drug effect.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter when working with this compound in cell culture, particularly concerning variability in its observed activity.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent this compound IC50 values between experiments. | Variability in serum lot: Different lots of FBS can have varying protein and growth factor compositions, which can affect both cell growth and drug-protein binding.[7] | 1. Pre-test new serum lots: Before starting a new series of experiments, test a new lot of FBS to ensure it supports consistent cell growth and this compound activity compared to the previous lot.2. Aliquot and store serum properly: Aliquot new serum lots and store them at -20°C to minimize degradation and variability. |
| Inconsistent cell seeding density: The number of cells at the start of the experiment can influence the outcome of cytotoxicity assays. | 1. Optimize cell seeding density: Perform a cell titration experiment to determine the optimal seeding density that results in logarithmic growth throughout the duration of the assay.2. Ensure uniform cell suspension: Before seeding, ensure that the cell suspension is homogenous to avoid clumps and uneven cell distribution in the wells. | |
| Higher than expected this compound IC50 value. | High serum concentration leading to drug sequestration: Serum proteins may be binding to this compound, reducing its bioavailable concentration. | 1. Reduce serum concentration: If your cell line can tolerate it, try performing the assay in a medium with a lower FBS concentration (e.g., 5% or 2%). Be sure to include a vehicle control with the lower serum to assess its effect on cell viability.2. Use serum-free media (if applicable): For certain cell lines, transitioning to a serum-free medium for the duration of the drug treatment may be an option. This requires careful adaptation of the cells. |
| Lower than expected this compound IC50 value or unexpected cytotoxicity. | Low serum concentration causing cellular stress: Reduced serum can deprive cells of essential growth factors, making them more susceptible to the effects of this compound. | 1. Increase serum concentration: If you are using a low serum concentration, consider increasing it to the standard 10% to ensure optimal cell health.2. Perform a serum titration: Test a range of serum concentrations (e.g., 2%, 5%, 10%) with and without this compound to identify a condition that minimizes baseline stress while allowing for a clear drug-induced effect. |
| No observable effect of this compound at expected concentrations. | Degradation of this compound: Improper storage or handling can lead to a loss of activity. | 1. Check storage conditions: this compound should be stored as recommended by the manufacturer, typically at -20°C or -80°C.2. Prepare fresh stock solutions: Avoid repeated freeze-thaw cycles of the stock solution. Prepare fresh dilutions from a concentrated stock for each experiment. |
Experimental Protocols
General Protocol for Assessing this compound Cytotoxicity
This protocol provides a general framework for determining the IC50 of this compound in a chosen cell line.
-
Cell Seeding:
-
Culture cells in their recommended growth medium, typically supplemented with 10% FBS.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
Perform serial dilutions of this compound in the desired cell culture medium (with the chosen serum concentration).
-
Remove the old medium from the 96-well plate and add the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Viability Assay:
-
After the incubation period, assess cell viability using a suitable method, such as the MTT, MTS, or a lactate dehydrogenase (LDH) release assay.[8]
-
Follow the manufacturer's instructions for the chosen assay.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence according to the assay protocol.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol for Evaluating the Effect of Serum Concentration
To specifically investigate the impact of serum concentration on this compound's activity, the following experiment can be performed:
-
Cell Seeding:
-
Follow the cell seeding protocol as described above.
-
-
Preparation of Treatment Media:
-
Prepare separate batches of cell culture medium containing different percentages of FBS (e.g., 1%, 5%, 10%, and 20%).
-
For each serum concentration, prepare a series of this compound dilutions.
-
-
Treatment and Viability Assay:
-
Treat the cells with the this compound dilutions in the corresponding serum-containing media.
-
Include vehicle controls for each serum concentration.
-
After the desired incubation time, perform a viability assay as described above.
-
-
Data Analysis:
-
Calculate the IC50 value for this compound at each serum concentration.
-
Compare the IC50 values to determine the effect of serum concentration on this compound's potency.
-
Visualizations
Caption: Mechanism of this compound as a competitive inhibitor of methyltransferases.
Caption: Workflow for assessing the effect of serum on this compound activity.
Caption: Troubleshooting flowchart for this compound experiments.
References
- 1. This compound, a natural nucleoside analog of S-adenosyl methionine, impairs the pathogenicity of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a natural nucleoside analog of S-adenosyl methionine, impairs the pathogenicity of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a potent inhibitor or S-adenosylmethionine: protein O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Different concentrations of fetal bovine serum affect cytokine modulation in Lipopolysaccharide-activated apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Response of Cell Cultures to Nutrient- and Serum-Induced Changes in the Medium [mdpi.com]
- 7. Review of the Current Research on Fetal Bovine Serum and the Development of Cultured Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Validating the Inhibitory Effect of Sinefungin on Target Methyltransferases
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the inhibitory effect of Sinefungin on target methyltransferases.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit methyltransferases?
This compound is a natural nucleoside analog of S-adenosylmethionine (SAM), the primary methyl donor for methyltransferases.[1][2] It acts as a pan-inhibitor of SAM-dependent methyltransferases by competing with SAM for binding to the enzyme's active site.[2] Its structure, which mimics SAM but replaces the sulfonium moiety with an amine, allows it to bind to the SAM-binding pocket, thereby preventing the transfer of a methyl group to the substrate.[1][2]
Q2: What is the typical potency of this compound against different methyltransferases?
This compound is a potent but generally non-selective methyltransferase inhibitor.[3][4] Its IC50 values can vary significantly depending on the specific methyltransferase being assayed. For instance, IC50 values can be in the sub-micromolar range for some enzymes like PRMT1 and SET7/9, while for others, it may be in the higher micromolar range.[3][4] Derivatives of this compound have been synthesized to achieve greater potency and selectivity for specific methyltransferases like SETD2.[3][5][6]
Q3: Is this compound cell-permeable?
Yes, this compound is cell-permeable, which allows for its use in cell-based assays to study the effects of methyltransferase inhibition in a cellular context.[1] However, its uptake can be influenced by transporters such as the yeast high-affinity AdoMet transporter, Sam3.[2]
Q4: What are the key considerations before starting an inhibition assay with this compound?
Before initiating an inhibition assay, it is crucial to:
-
Confirm the purity and integrity of this compound: Ensure the compound is of high purity (>98%) and has been stored correctly to avoid degradation.[4]
-
Characterize your target methyltransferase: Understand the enzyme's kinetics, including its Km for SAM and the substrate. This is vital for designing the assay conditions.[3][7]
-
Select an appropriate assay format: Different assays (e.g., radiometric, fluorescence-based, luminescence-based) have distinct advantages and disadvantages. The choice will depend on the enzyme, substrate, and available equipment.[3][7]
-
Optimize assay conditions: Key parameters to optimize include enzyme concentration, substrate concentrations (both the methyl acceptor and SAM), and incubation time to ensure the reaction is in the linear range.[7]
Troubleshooting Guides
Issue 1: No or weak inhibition observed.
-
Question: I am not observing any significant inhibition of my target methyltransferase with this compound, even at high concentrations. What could be the reason?
-
Answer:
-
Enzyme Activity: Confirm that your enzyme is active. Run a positive control without any inhibitor to ensure a robust signal.
-
This compound Integrity: Your this compound may have degraded. It is recommended to use a fresh stock solution. This compound is soluble in water; for long-term storage, it is advisable to store stock solutions at -80°C for up to 6 months.[8]
-
SAM Concentration: this compound is a competitive inhibitor of SAM.[4] If the concentration of SAM in your assay is too high, it will outcompete this compound, leading to a loss of apparent inhibitory activity. Try reducing the SAM concentration, ideally to a level at or below its Km value.[3]
-
Assay Conditions: Ensure that the incubation time is within the linear range of the enzymatic reaction. If the reaction has reached saturation, the effect of the inhibitor may be masked.[7]
-
Issue 2: High variability in IC50 values.
-
Question: I am getting inconsistent IC50 values for this compound in replicate experiments. What could be causing this variability?
-
Answer:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially for serial dilutions of this compound.
-
Enzyme Concentration: Use a consistent concentration of the enzyme in all assays. Variations in enzyme concentration can lead to shifts in the IC50 value.
-
Substrate Concentrations: Maintain consistent concentrations of both the methyl acceptor substrate and SAM across all experiments.
-
Data Analysis: Use a consistent method for data analysis and curve fitting. The IC50 values should be determined by fitting the inhibition percentage versus inhibitor concentration using appropriate software like GraphPad Prism.[3]
-
Issue 3: this compound shows cytotoxicity in my cell-based assay.
-
Question: I am observing significant cell death in my cell-based assay when using this compound. How can I mitigate this?
-
Answer:
-
Determine the Cytotoxic Concentration (CC50): Before assessing the inhibitory effect of this compound on your target in cells, it is essential to determine its cytotoxicity on the specific cell line you are using. This can be done using assays like the MTT assay.[9]
-
Dose-Response and Time-Course: Perform a dose-response and time-course experiment to find a concentration and incubation time that effectively inhibits the target methyltransferase without causing significant cytotoxicity. Some studies have shown that low concentrations of this compound do not impact the viability of certain human epithelial cells.[1]
-
Selectivity Window: Aim for a concentration that gives you a good therapeutic or experimental window, where you see target inhibition with minimal impact on cell viability.
-
Quantitative Data
Table 1: IC50 Values of this compound and its Analogs Against Various Methyltransferases
| Compound | Target Methyltransferase | Apparent IC50 (μM) | Reference |
| This compound | SETD2 | 28.4 ± 1.5 | [3] |
| This compound | SET7/9 | 2.5 | |
| This compound | CARM1 | 2.96 ± 0.3 | [3] |
| This compound | PRMT1 | < 1 | [4] |
| This compound | G9a | 1.4 | |
| Pr-SNF (this compound derivative) | SETD2 | 0.80 ± 0.02 | [3] |
| N-benzyl this compound (this compound derivative) | SETD2 | 0.48 ± 0.06 | [3] |
Experimental Protocols
Protocol 1: General Radiometric Filter-Paper Assay for Methyltransferase Inhibition
This assay measures the transfer of a tritiated methyl group from [3H-Me]-SAM to a peptide or protein substrate.
Materials:
-
Purified target methyltransferase
-
Peptide or protein substrate
-
This compound
-
[3H-Me]-SAM (S-adenosyl-L-[methyl-3H]methionine)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, with appropriate salts and additives)
-
Filter paper (e.g., Whatman P81 phosphocellulose paper)
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a reaction plate, add the assay buffer, the target methyltransferase, and the peptide/protein substrate.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at the desired temperature.
-
Initiate the reaction by adding [3H-Me]-SAM.
-
Incubate for a period that is within the linear range of the reaction (e.g., 30-60 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto the filter paper.
-
Wash the filter paper extensively with the wash buffer to remove unincorporated [3H-Me]-SAM.
-
Dry the filter paper and place it in a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Visualizations
Caption: Competitive inhibition of methyltransferase by this compound.
Caption: Experimental workflow for IC50 determination of this compound.
Caption: Troubleshooting decision tree for this compound inhibition assays.
References
- 1. This compound, a natural nucleoside analog of S-adenosyl methionine, impairs the pathogenicity of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound resistance of Saccharomyces cerevisiae arising from sam3 mutations that inactivate the AdoMet transporter or from increased expression of AdoMet synthase plus mRNA cap guanine-N7 methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Derivatives as Inhibitors and Structure Probes of Protein Lysine Methyltransferase SETD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, methyltransferase inhibitor (CAS 58944-73-3) | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The Impact of the S-Adenosylmethionine Analogue this compound on Viral Life Cycles | MDPI [mdpi.com]
Validation & Comparative
A Comparative Guide to Methyltransferase Inhibitors: Sinefungin vs. Adenosine Dialdehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely used methyltransferase inhibitors, Sinefungin and Adenosine Dialdehyde (AdOx). We delve into their mechanisms of action, inhibitory profiles, and impacts on cellular signaling pathways, supported by experimental data and detailed protocols to aid in the selection of the most appropriate inhibitor for your research needs.
At a Glance: Key Differences
| Feature | This compound | Adenosine Dialdehyde (AdOx) |
| Mechanism of Action | Direct, competitive inhibitor of S-adenosylmethionine (SAM) binding to methyltransferases. | Indirect inhibitor; inhibits S-adenosyl-L-homocysteine (SAH) hydrolase, leading to the accumulation of SAH, a feedback inhibitor of methyltransferases.[1][2][3] |
| Primary Target | Various S-adenosylmethionine-dependent methyltransferases. | S-adenosyl-L-homocysteine (SAH) hydrolase.[4][5][6] |
| Inhibitory Profile | Broad-spectrum, with varying potency against different methyltransferases. | Global inhibition of methyltransferases due to SAH accumulation.[2] |
| Cell Permeability | Generally considered less cell-permeable.[2] | Readily cell-permeable.[2] |
Quantitative Comparison of Inhibitory Activity
Direct comparison of IC50 values for Adenosine Dialdehyde against specific methyltransferases is challenging due to its indirect mechanism of action. Its potency is primarily defined by its inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase.
Table 1: Inhibitory Potency (IC50/Ki) of this compound and Adenosine Dialdehyde Against Key Targets
| Inhibitor | Target Enzyme | IC50 / Ki | Reference |
| This compound | PRMT1 | < 1 µM | --INVALID-LINK-- |
| SET7/9 | 2.5 µM | --INVALID-LINK-- | |
| SETD2 | 28.4 ± 1.5 µM | --INVALID-LINK-- | |
| CARM1 | 2.96 ± 0.3 µM | --INVALID-LINK-- | |
| G9a | > 100 µM | --INVALID-LINK-- | |
| GLP | > 100 µM | --INVALID-LINK-- | |
| CamA | 24 µM | [7] | |
| Adenosine Dialdehyde | S-adenosyl-L-homocysteine hydrolase | Ki = 2.39 nM | [6] |
| S-adenosyl-L-homocysteine hydrolase | Ki = 3.3 nM | [5] | |
| Murine Neuroblastoma Cell Growth | IC50 = 1.5 µM | [8] |
Mechanism of Action
The fundamental difference between this compound and Adenosine Dialdehyde lies in their mechanism of inhibiting methyltransferase activity.
This compound acts as a direct competitive inhibitor. As a structural analog of the universal methyl donor S-adenosylmethionine (SAM), this compound binds to the SAM-binding pocket of methyltransferases, thereby preventing the binding of SAM and subsequent methyl transfer to the substrate.
Adenosine Dialdehyde (AdOx) , in contrast, is an indirect inhibitor.[2] It targets and inhibits S-adenosyl-L-homocysteine (SAH) hydrolase, the enzyme responsible for the hydrolysis of SAH to adenosine and homocysteine.[4][6] This inhibition leads to the intracellular accumulation of SAH, which then acts as a product inhibitor for most SAM-dependent methyltransferases, creating a negative feedback loop.[1][2][3]
Impact on Cellular Signaling Pathways
Both inhibitors can have profound effects on various signaling pathways due to the critical role of methylation in regulating protein function and gene expression.
This compound has been shown to impact:
-
TGF-β Signaling: By inhibiting methyltransferases involved in this pathway, this compound can modulate processes such as cell growth, differentiation, and fibrosis.
-
Quorum Sensing in Bacteria: this compound can interfere with bacterial communication by inhibiting methyltransferases essential for the synthesis of signaling molecules.
Adenosine Dialdehyde has been demonstrated to affect:
-
Ras/Raf-1/ERK/AP-1 Pathway: By inhibiting the methylation of key components like Ras, AdOx can suppress this pathway, which is crucial for cell proliferation and invasion.[3]
-
Autophagy: AdOx treatment has been shown to inhibit autophagy in certain cancer cell lines.[1][9][10]
Experimental Protocols
Below are generalized protocols for assessing methyltransferase inhibition using this compound and Adenosine Dialdehyde. Specific concentrations and incubation times may need to be optimized for your particular enzyme, substrate, and cell type.
In Vitro Methyltransferase Inhibition Assay (this compound)
This assay directly measures the ability of this compound to inhibit the activity of a purified methyltransferase.
Materials:
-
Purified methyltransferase
-
Substrate (e.g., histone, protein, DNA)
-
S-[methyl-³H]-adenosyl-L-methionine (Radiolabeled SAM)
-
This compound stock solution
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM DTT, 5 mM EDTA)
-
Scintillation fluid and counter
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes containing assay buffer, substrate, and varying concentrations of this compound or vehicle control.
-
Pre-incubate the mixtures at the optimal temperature for the enzyme (e.g., 30°C) for 10-15 minutes.
-
Initiate the reaction by adding the purified methyltransferase and S-[methyl-³H]-adenosyl-L-methionine.
-
Incubate the reactions for a defined period (e.g., 30-60 minutes) at the optimal temperature.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling, or by spotting the reaction mixture onto P81 phosphocellulose paper.
-
If using SDS-PAGE, run the samples on a gel, transfer to a membrane, and detect radioactivity by autoradiography or phosphorimaging.
-
If using P81 paper, wash the paper extensively to remove unincorporated radiolabeled SAM.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Cell-Based Methylation Inhibition Assay (Adenosine Dialdehyde)
This assay assesses the global inhibition of methylation within cells following treatment with AdOx.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Adenosine Dialdehyde (AdOx) stock solution
-
L-[methyl-³H]-methionine
-
Lysis buffer
-
Antibodies for immunoprecipitation (optional)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Seed cells in culture plates and allow them to adhere and grow to a desired confluency (e.g., 70-80%).
-
Treat the cells with varying concentrations of AdOx or vehicle control for a predetermined time (e.g., 24-72 hours).[1]
-
For the final few hours of treatment, replace the medium with a methionine-free medium containing AdOx and L-[methyl-³H]-methionine to label newly methylated proteins.
-
Wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
Quantify the total protein concentration in the lysates.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and visualize the radiolabeled proteins by autoradiography or phosphorimaging.
-
(Optional) Perform immunoprecipitation with an antibody against a specific protein of interest to assess its methylation status.
-
Analyze the reduction in the overall radioactive signal or the signal for a specific protein to determine the extent of methylation inhibition.
Conclusion
This compound and Adenosine Dialdehyde are both powerful tools for studying the role of methylation in biological processes. The choice between them should be guided by the specific experimental goals.
-
This compound is ideal for in vitro studies with purified enzymes where direct, competitive inhibition is desired. Its broad-spectrum nature makes it a useful tool for initial screening, although its lower cell permeability can be a limitation in cellular assays.
-
Adenosine Dialdehyde is the preferred choice for cell-based assays requiring global inhibition of methylation. Its high cell permeability and indirect mechanism of action provide a robust method for studying the downstream effects of widespread hypomethylation.
Researchers should carefully consider the mechanistic differences and experimental context when interpreting results obtained with these inhibitors.
References
- 1. DNA and protein methyltransferases inhibition by adenosine dialdehyde reduces the proliferation and migration of breast and lung cancer cells by downregulating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.org [mdanderson.org]
- 3. researchgate.net [researchgate.net]
- 4. Effects of adenosine dialdehyde on S-adenosylhomocysteine hydrolase and S-adenosylmethionine-dependent transmethylations in mouse L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Adenine nucleoside dialdehydes: potent inhibitors of bovine liver S-adenosylhomocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative Study of Adenosine Analogs as Inhibitors of Protein Arginine Methyltransferases and a Clostridioides difficile-Specific DNA Adenine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic action of adenosine nucleoside and dialdehyde analogues on murine neuroblastoma in tissue culture: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. DNA and protein methyltransferases inhibition by adenosine dialdehyde reduces the proliferation and migration of breast and lung cancer cells by downregulating autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potency of Sinefungin Analogs Against the SETD2 Methyltransferase: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of Sinefungin and its analogs in inhibiting the SETD2 methyltransferase. We present supporting experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows to facilitate a deeper understanding of these potential therapeutic agents.
Comparative Efficacy of this compound and its Analogs
This compound, a natural analog of S-adenosylmethionine (SAM), and its synthetic derivatives have demonstrated inhibitory activity against a range of methyltransferases, including the SET domain-containing protein 2 (SETD2). SETD2 is the sole enzyme responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3), a critical epigenetic mark for maintaining genomic integrity and regulating gene expression. The inhibitory potential of various this compound analogs against SETD2 has been evaluated, with N-alkyl derivatives showing particular promise.
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and several of its N-alkyl analogs against SETD2, providing a clear comparison of their potencies.
| Compound | R Group | IC50 (µM) vs. SETD2 |
| This compound | -H | 28.4 ± 1.5[1] |
| N-methyl this compound (3a) | -CH3 | >100[1] |
| N-ethyl this compound (3b) | -CH2CH3 | 8.2 ± 1.2[1] |
| N-propyl this compound (Pr-SNF; 3c) | -CH2CH2CH3 | 0.80 ± 0.02[1] |
| N-benzyl this compound (3d) | -CH2Ph | 0.48 ± 0.06[1] |
| N-isobutyl this compound | -CH2CH(CH3)2 | 0.29[2] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, we provide a detailed methodology for a typical in vitro SETD2 methyltransferase inhibition assay. This protocol is a composite based on commonly employed radiometric and chemiluminescent assay principles.
In Vitro SETD2 Methyltransferase Inhibition Assay Protocol
1. Reagents and Materials:
-
Recombinant human SETD2 enzyme
-
Histone H3 peptide (e.g., biotinylated H3 peptide corresponding to amino acids 21-44) or full-length histone H3 as substrate
-
S-(5'-Adenosyl)-L-methionine (SAM), the methyl donor
-
[³H]-SAM (for radiometric assay)
-
This compound and its analogs (test inhibitors)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 3 mM MgCl2, 0.01% Tween-20)
-
Stop Solution (for radiometric assay, e.g., trichloroacetic acid)
-
Scintillation cocktail (for radiometric assay)
-
Primary antibody specific for H3K36me3 (for chemiluminescent assay)
-
HRP-conjugated secondary antibody (for chemiluminescent assay)
-
Chemiluminescent substrate
-
96-well microplates (e.g., streptavidin-coated plates for biotinylated peptide)
-
Microplate reader (scintillation counter or luminometer)
2. Assay Procedure:
-
Compound Preparation: Prepare a serial dilution of the this compound analogs in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the recombinant SETD2 enzyme and the histone H3 substrate to their optimal concentrations in Assay Buffer.
-
Reaction Mixture Assembly:
-
Add a fixed volume of the diluted test inhibitor or vehicle control (DMSO) to the wells of the microplate.
-
Add the diluted SETD2 enzyme to each well.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
-
Initiation of Methyltransferase Reaction:
-
Initiate the reaction by adding a mixture of the histone H3 substrate and SAM (containing a tracer amount of [³H]-SAM for the radiometric assay).
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
-
Termination of Reaction and Detection:
-
Radiometric Assay:
-
Stop the reaction by adding a Stop Solution.
-
Transfer the reaction mixture to a filter membrane to capture the radiolabeled peptide.
-
Wash the membrane to remove unincorporated [³H]-SAM.
-
Add scintillation cocktail to the membrane and measure the radioactivity using a scintillation counter.
-
-
Chemiluminescent Assay:
-
After the reaction, wash the wells to remove unreacted components.
-
Add the primary anti-H3K36me3 antibody and incubate to allow for binding to the methylated substrate.
-
Wash the wells and add the HRP-conjugated secondary antibody.
-
After another incubation and wash, add the chemiluminescent substrate.
-
Measure the luminescence signal using a microplate luminometer.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Visualizing the Molecular Landscape
To provide a clearer understanding of the experimental process and the biological context of SETD2, we have created diagrams using the DOT language.
SETD2's activity is intricately linked to several critical signaling pathways. Its loss or mutation can lead to the dysregulation of these pathways, contributing to tumorigenesis.
In the context of the Wnt/β-catenin signaling pathway, loss of SETD2 can lead to an accumulation of β-catenin, promoting the transcription of target genes involved in cell proliferation and survival.[3][4][5][6] Furthermore, the AMPK/FOXO3 signaling pathway, a key regulator of cellular energy homeostasis, has been shown to regulate the expression of SETD2. This interplay highlights the complex role of SETD2 in cellular function and disease.
References
- 1. This compound Derivatives as Inhibitors and Structure Probes of Protein Lysine Methyltransferase SETD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multilevel Regulation of β-Catenin Activity by SETD2 Suppresses the Transition from Polycystic Kidney Disease to Clear Cell Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | SETD2-H3K36ME3: an important bridge between the environment and tumors [frontiersin.org]
- 5. SETD2-H3K36ME3: an important bridge between the environment and tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Alternative methods to inhibit methyltransferases without using Sinefungin
For researchers and drug development professionals seeking to modulate the activity of methyltransferases (MTases), moving beyond the pan-inhibitor Sinefungin is crucial for achieving target specificity and therapeutic efficacy. This guide provides an objective comparison of alternative MTase inhibitors, supported by experimental data, detailed methodologies, and clear visual diagrams to aid in the selection of appropriate chemical tools.
Methyltransferases are a critical class of enzymes that catalyze the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to various substrates, including DNA, RNA, and proteins.[1] The dysregulation of MTase activity is a hallmark of numerous diseases, most notably cancer, making them attractive therapeutic targets.[1][2] Inhibitors are designed to interfere with this process, often by competing with SAM or the substrate for binding to the enzyme.[1][3]
Classes of Methyltransferase Inhibitors
Beyond this compound, a broad-spectrum SAM analog, inhibitors can be categorized based on the type of methyltransferase they target and their mechanism of action.
1. DNA Methyltransferase (DNMT) Inhibitors: These compounds primarily target enzymes responsible for methylating DNA, a key epigenetic modification. Abnormal DNA methylation patterns, such as the hypermethylation of tumor suppressor genes, are common in cancer.[4]
-
Nucleoside Analogs: These are cytidine analogs that become incorporated into DNA during replication. When DNMTs attempt to methylate these analogs, they become irreversibly trapped, leading to enzyme degradation and a reduction in DNA methylation.[4]
-
Azacitidine (Vidaza®) and Decitabine (Dacogen®) are FDA-approved for treating myelodysplastic syndromes (MDS).[1][5] Decitabine is a deoxyribonucleotide and is directly incorporated into DNA, whereas azacitidine is also incorporated into RNA.[5] Azacitidine has about 10% of the potency of decitabine in inhibiting DNA methylation.[5]
-
Zebularine is a more stable and less toxic nucleoside analog that also acts by trapping DNMTs.[5]
-
-
Non-Nucleoside "Small Molecule" Inhibitors: These compounds typically bind directly to the catalytic site of DNMTs, preventing the binding of SAM or the DNA substrate without being incorporated into DNA.[5] Examples include natural products like (-)-epigallocatechin-3-gallate (EGCG) from green tea, curcumin , and genistein .[6]
2. Histone Methyltransferase (HMT) Inhibitors: HMTs modify histone proteins, thereby regulating chromatin structure and gene expression. Inhibitors targeting HMTs have shown significant promise in cancer therapy.[7]
-
EZH2 Inhibitors: Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the PRC2 complex, which methylates histone H3 at lysine 27 (H3K27), leading to gene repression.[3] Inhibitors like Tazemetostat , GSK126 , and CPI-1205 are potent and selective for EZH2.[8][9]
-
G9a/GLP Inhibitors: G9a (also known as EHMT2) and GLP (EHMT1) are key enzymes that mono- and di-methylate H3K9. BIX-01294 and UNC0642 are well-characterized inhibitors of this family.[8][9]
-
DOT1L Inhibitors: DOT1L is unique as it methylates H3K79 in the histone core. Pinometostat (EPZ-5676) is a potent and specific inhibitor with a picomolar dissociation constant.[8]
-
PRMT Inhibitors: Protein Arginine Methyltransferases (PRMTs) are another major class of histone-modifying enzymes. GSK3326595 and Navlimetostat are inhibitors targeting PRMT5.[8]
3. S-adenosyl-L-homocysteine (SAH) Analogs: As the product of the methylation reaction, SAH is a natural feedback inhibitor of most MTases.[10][11] Synthetic analogs of SAH have been developed as inhibitors, though achieving selectivity can be challenging.[12][13] 3-Deazaneplanocin A (DZNep) is a potent S-adenosylhomocysteine hydrolase (AHCY) inhibitor, which leads to the accumulation of cellular SAH, thereby indirectly inhibiting MTases.[8]
Quantitative Performance Data of Selected Inhibitors
The following table summarizes the inhibitory potency of various methyltransferase inhibitors against their primary targets.
| Inhibitor | Target Enzyme | Type | Potency (IC50 / Ki) | Citation(s) |
| Tazemetostat | EZH2 (rat) | HMT Inhibitor | IC50: 4 nM | [8] |
| EZH1 | HMT Inhibitor | IC50: 392 nM | [8] | |
| GSK126 | EZH2 | HMT Inhibitor | IC50: 9.9 nM, Ki: 0.5-3 nM | [8][9] |
| CPI-1205 | EZH2 | HMT Inhibitor | IC50: 2.0 nM | [9] |
| EZH1 | HMT Inhibitor | IC50: 52 nM | [9] | |
| Pinometostat (EPZ-5676) | DOT1L | HMT Inhibitor | Ki: 80 pM | [8] |
| BIX-01294 | G9a (EHMT2) | HMT Inhibitor | IC50: 1.7 µM | [8] |
| GLP (EHMT1) | HMT Inhibitor | IC50: 0.9 µM | [8] | |
| UNC0642 | G9a (EHMT2) | HMT Inhibitor | IC50: <2.5 nM | [8] |
| Chaetocin | SU(VAR)3-9 | HMT Inhibitor | IC50: 0.6 µM | [8] |
| Navlimetostat | PRMT5-MTA Complex | PRMT Inhibitor | IC50: 3.6 nM | [8] |
| PRMT5 | PRMT Inhibitor | IC50: 20.5 nM | [8] |
Visualization of Inhibitor Mechanisms and Workflows
Experimental Protocols: Key Methodologies
The characterization of methyltransferase inhibitors relies on a combination of biochemical and cell-based assays.
These assays use purified enzymes and substrates to directly measure the catalytic activity of the MTase and the potency of inhibitors.
-
Radioisotope-Based Filter Binding Assay:
-
Principle: This is often considered the "gold standard" for its direct and robust measurement. It uses SAM that is radioactively labeled on its methyl group ([³H]-SAM).[14]
-
Methodology:
-
The reaction is set up containing the purified methyltransferase, the substrate (e.g., histone protein, peptide, or DNA), [³H]-SAM, and the test inhibitor in a suitable buffer.
-
The reaction is incubated to allow for the transfer of the radioactive methyl group to the substrate.
-
The reaction mixture is spotted onto a filter membrane (e.g., phosphocellulose paper).
-
The membrane is washed to remove unreacted [³H]-SAM, while the larger, methylated substrate is retained on the filter.
-
The radioactivity on the filter, which is proportional to enzyme activity, is quantified using a scintillation counter.
-
IC50 values are determined by measuring activity across a range of inhibitor concentrations.[14]
-
-
-
SAH Detection Assays: These are universal, non-radioactive methods that quantify the invariant reaction product, SAH.[15]
-
Principle: The amount of SAH produced is directly proportional to the MTase activity. Different commercial kits use various methods to detect SAH.
-
Methodology (Example using MTase-Glo™):
-
The MTase reaction is performed as above, but with non-radioactive SAM.
-
After the initial reaction, an "SAH detection reagent" is added. In the MTase-Glo™ system, this reagent converts SAH to ATP in a series of enzymatic steps.
-
A luciferase/luciferin reagent is then added, which utilizes the newly generated ATP to produce a luminescent signal.
-
The light output is measured on a luminometer. A decrease in signal in the presence of an inhibitor indicates reduced MTase activity.[16]
-
-
These assays are critical for confirming that an inhibitor is cell-permeable and engages its target in a physiological context.
-
AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay):
-
Principle: This assay quantifies a specific epigenetic mark (e.g., H3K27me3) on endogenous histones within cell lysates.[17]
-
Methodology:
-
Cells are cultured and treated with various concentrations of the inhibitor.
-
Cells are lysed using a simple, homogeneous protocol.
-
Two antibodies are added to the lysate: a biotinylated antibody that binds to a constant region of the histone (e.g., C-terminus of H3) and an antibody specific to the methylation mark of interest, which is conjugated to an "Acceptor" bead.
-
Streptavidin-coated "Donor" beads are added, which bind to the biotinylated antibody.
-
If the methylation mark is present, the Donor and Acceptor beads are brought into close proximity. Upon excitation of the Donor bead, it releases singlet oxygen, which triggers a chemiluminescent emission from the nearby Acceptor bead.
-
The signal is read on a suitable plate reader. A dose-dependent decrease in signal indicates target engagement and inhibition.[17]
-
-
-
Quantitative PCR (qPCR) for Gene Expression:
-
Principle: Inhibition of an MTase that silences specific genes should lead to the re-expression of those genes. This change in expression can be measured at the mRNA level.[17]
-
Methodology:
-
Cells are treated with the inhibitor for a defined period.
-
Total RNA is extracted from the cells.
-
The RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR is performed using primers specific to the known target genes of the MTase.
-
The relative quantity of mRNA is measured and normalized to a housekeeping gene. An increase in the mRNA levels of a target gene indicates successful inhibition of the repressive MTase.[17]
-
-
References
- 1. What are Methyltransferase inhibitors and how do they work? [synapse.patsnap.com]
- 2. Small molecules DNA methyltransferases inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Exploring methods of targeting histone methyltransferases and their applications in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are DNA methyltransferase inhibitors and how do they work? [synapse.patsnap.com]
- 5. DNA Methyltransferase Inhibitors and Their Emerging Role in Epigenetic Therapy of Cancer | Anticancer Research [ar.iiarjournals.org]
- 6. Inhibitors of DNA Methyltransferases From Natural Sources: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of histone methyltransferase inhibitors in cancer treatment: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. SAM/SAH Analogs as Versatile Tools for SAM-Dependent Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. S-Adenosyl-L-homocysteine - Wikipedia [en.wikipedia.org]
- 12. Constrained (l-)-S-adenosyl-l-homocysteine (SAH) analogues as DNA methyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. S-adenosylhomocysteine analogues as inhibitors of specific tRNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. MTase-Glo™ Methyltransferase Assay [promega.com]
- 17. Cell-based assays to support the profiling of small molecules with histone methyltransferase and demethylase modulatory activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Sinefungin and Its Derivatives on Viral Replication: A Guide for Researchers
This guide provides a detailed comparative analysis of the antiviral properties of Sinefungin, a naturally occurring nucleoside analogue of S-adenosylmethionine (SAM), and its synthetic derivatives. By competitively inhibiting viral methyltransferases (MTases), this compound and its analogues represent a promising class of broad-spectrum antiviral agents. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on their mechanism of action, comparative efficacy, and the experimental protocols used for their evaluation.
Mechanism of Action: Targeting Viral Methyltransferases
This compound's primary antiviral mechanism involves the inhibition of SAM-dependent methyltransferases, which are crucial enzymes in the life cycle of many viruses.[1][2][3] These viral enzymes are responsible for methylating the 5' cap structure of viral mRNA. This cap is essential for protecting the viral RNA from degradation, ensuring its efficient translation into viral proteins, and helping the virus evade the host's innate immune system.[4][5]
This compound, being a structural analogue of SAM, binds to the SAM-binding site of the viral MTase, acting as a competitive inhibitor.[6][7] This prevents the transfer of a methyl group to the viral mRNA, disrupting the capping process and subsequently inhibiting viral replication.[1][2] This mechanism makes viral MTases an attractive target for broad-spectrum antiviral drug development.[5] For instance, this compound has been shown to inhibit the nsp14 and nsp16 methyltransferases of coronaviruses, including SARS-CoV-2, and the NS5 MTase of flaviviruses like Zika (ZIKV) and Dengue (DENV) viruses.[4][5][6]
Data Presentation: Comparative Antiviral Activity
While this compound itself shows broad-spectrum antiviral activity, its clinical use has been limited by factors such as poor cell permeability and potential cytotoxicity.[3][4] This has prompted the development of numerous derivatives designed to improve efficacy and safety. The following table summarizes quantitative data on the antiviral activity of this compound and several of its derivatives against various viruses.
| Compound | Virus | Cell Line | IC50 / EC50 | CC50 | Selectivity Index (SI) | Reference |
| This compound | Herpes Simplex Virus 1 (HSV-1) | VERO-76 | 49.5 ± 0.31 µg/mL | >200 µg/mL | >4.04 | [1][8] |
| This compound | SARS-CoV-2 | VERO-76 | 100.1 ± 2.61 µg/mL | >200 µg/mL | >2.0 | [1][8] |
| This compound | Zika Virus (ZIKV) | Vero E6 | >50 µM | Not Reported | - | [9] |
| Derivative 9a | Zika Virus (ZIKV) | Vero E6 | 6.33 µM | >200 µM | >31.6 | [9] |
| Derivative 1ad | Zika Virus (ZIKV) | Vero E6 | 4.56 µM | Not Reported | - | [9] |
| Derivative 18 | Zika Virus (ZIKV) | Vero E6 | 27.2 ± 0.2 µM | Not Reported | - | [4] |
| EPZ004777 | Zika Virus (ZIKV) | Vero E6 | 35.19 µM | Not Reported | - | [9] |
-
IC50 (50% inhibitory concentration): The concentration of a drug that inhibits a specific biological or biochemical function by 50%.
-
EC50 (50% effective concentration): The concentration of a drug that gives half-maximal response.[4]
-
CC50 (50% cytotoxic concentration): The concentration of a drug that kills 50% of cells in a viability assay.
-
Selectivity Index (SI): Calculated as CC50/IC50, a higher value indicates greater selectivity for antiviral activity over host cell cytotoxicity.
Experimental Protocols
The data presented above are derived from standardized in vitro assays. Understanding these methodologies is critical for interpreting and comparing results across different studies.
This assay is used to determine the concentration of the compound that is toxic to the host cells (CC50).
-
Cell Seeding: Host cells (e.g., VERO-76) are seeded into 96-well plates and incubated to allow them to adhere and form a monolayer.
-
Compound Treatment: The cell monolayer is treated with serial dilutions of the test compound (e.g., this compound at concentrations from 12.5 to 200 µg/mL).[1]
-
Incubation: The plates are incubated for a specified period (e.g., 24 hours).[1]
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria metabolize the yellow MTT into a purple formazan product.
-
Solubilization & Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then read using a spectrophotometer.
-
Calculation: Cell viability is calculated relative to untreated control cells, and the CC50 value is determined using non-linear regression analysis.
This assay measures the ability of a compound to inhibit the lytic cycle of a virus, from which the IC50 is determined.
-
Cell Seeding: Host cells are seeded in multi-well plates to form a confluent monolayer.
-
Infection and Treatment: The cell monolayers are infected with a known amount of virus (expressed as multiplicity of infection, MOI) and simultaneously treated with various concentrations of the test compound.[1][8]
-
Overlay and Incubation: After an initial adsorption period, the medium is replaced with a semi-solid overlay medium (e.g., containing carboxymethylcellulose or agar) with the corresponding compound concentrations. This restricts viral spread to adjacent cells, leading to the formation of localized lesions called plaques. The plates are incubated for several days until plaques are visible.
-
Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet). Plaques appear as clear zones where cells have been lysed by the virus.
-
Quantification: The number of plaques in treated wells is counted and compared to the number in untreated (virus control) wells.
-
Calculation: The percentage of viral inhibition is calculated for each compound concentration, and the IC50 value is determined.
Derivative Development and Structure-Activity Relationships
The development of this compound derivatives aims to enhance antiviral potency and improve pharmacological properties. Researchers have explored several modification strategies.
-
Replacing the Ribose Ring: To increase cell permeability and reduce hydrophilicity, the ribose moiety of this compound has been replaced with an aryl ring, such as an aniline group.[4][10] This modification led to the synthesis of arylpurine-based mimetics, some of which, like compound 18, exhibited modest antiviral activity against ZIKV in cell culture, whereas this compound itself did not.[4]
-
Modifying the Amino Acid Chain: The α-amino acid portion of this compound is crucial for its interaction with the MTase. Altering this chain can modulate binding affinity and specificity. For example, exchanging this moiety has been shown to be a viable strategy for developing selective inhibitors against human methyltransferases, a principle that can be applied to viral targets.[11][12]
-
Target-Specific Design: Derivatives can be designed based on the specific structure of a viral MTase's SAM-binding pocket. For example, novel derivatives based on the structure of this compound and another MTase inhibitor, EPZ004777, yielded compounds with significantly better anti-ZIKV activity (IC50 = 4.56–20.16 μM) compared to the parent compounds.[9]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, a potent inhibitor of virion mRNA(guanine-7-)-methyltransferase, mRNA(nucleoside-2'-)-methyltransferase, and viral multiplication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring this compound analogs as potential antiviral agents [etd.auburn.edu]
- 4. Design, synthesis and evaluation of arylpurine-based this compound mimetics as zika virus methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and in vitro anti-Zika virus evaluation of novel this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and evaluation of arylpurine-based this compound mimetics as zika virus methyltransferase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Analogues of the natural product this compound as potent inhibitors of EHMT1 and EHMT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analogues of the Natural Product this compound as Inhibitors of EHMT1 and EHMT2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Sinefungin vs. 5'-deoxy-5'-methylthioadenosine (DMTA) as Methyltransferase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic and molecular research, the inhibition of methyltransferases is a critical area of study for understanding and potentially treating a variety of diseases, including cancer and infectious diseases. Both Sinefungin and 5'-deoxy-5'-methylthioadenosine (DMTA) are notable S-adenosylmethionine (SAM) analogs that function as inhibitors of SAM-dependent methyltransferases. This guide provides a detailed, objective comparison of their biochemical properties, inhibitory activities, and experimental applications, supported by available data and methodologies.
Mechanism of Action: Analogs of the Universal Methyl Donor
Both this compound and DMTA exert their inhibitory effects by acting as analogs of S-adenosylmethionine (SAM), the universal methyl donor in most transmethylation reactions.[1] By mimicking the structure of SAM, they bind to the SAM-binding pocket of methyltransferases, thereby competitively inhibiting the binding of the natural substrate and preventing the transfer of a methyl group to the target molecule, which can be a protein, nucleic acid, or small molecule.
This compound is a natural nucleoside analog of SAM where the sulfonium moiety is replaced by an amine.[1] It is considered a pan-inhibitor, demonstrating broad activity against a wide range of SAM-dependent methyltransferases.[1][2] DMTA is also characterized as a global methyltransferase inhibitor and is often used in cell-based assays due to its permeability.[1]
Quantitative Comparison of Inhibitory Activity
Direct comparative studies of this compound and DMTA across a broad, identical panel of methyltransferases are limited in the publicly available literature. However, by compiling data from various sources, we can construct a comparative overview of their inhibitory potency against different classes of these enzymes.
Table 1: Comparison of Inhibitory Constants (IC₅₀/Kᵢ) for this compound and DMTA
| Compound | Target Enzyme | Enzyme Class | Organism | IC₅₀ / Kᵢ (µM) | Citation(s) |
| This compound | PRMT1 | Protein Arginine Methyltransferase | Human | < 1 | [3] |
| SET7/9 | Histone Lysine Methyltransferase | Human | 2.5 | [3] | |
| SETD2 | Histone Lysine Methyltransferase | Human | 28.4 ± 1.5 | [3] | |
| CARM1 | Protein Arginine Methyltransferase | Human | 2.96 ± 0.3 | [3] | |
| G9a | Histone Lysine Methyltransferase | Human | > 100 | [3] | |
| GLP | Histone Lysine Methyltransferase | Human | > 100 | [3] | |
| SET8 | Histone Lysine Methyltransferase | Human | > 100 | [3] | |
| SUV39H2 | Histone Lysine Methyltransferase | Human | > 100 | [3] | |
| EZH2 | Histone Lysine Methyltransferase | Human | > 100 | [3] | |
| MLL1 | Histone Lysine Methyltransferase | Human | > 100 | [3] | |
| SUV420H1 | Histone Lysine Methyltransferase | Human | > 100 | [3] | |
| SUV420H2 | Histone Lysine Methyltransferase | Human | > 100 | [3] | |
| DOT1L | Histone Lysine Methyltransferase | Human | > 100 | [3] | |
| DNMT1 | DNA Methyltransferase | Human | > 100 | [3] | |
| PRMT3 | Protein Arginine Methyltransferase | Human | > 100 | [3] | |
| DMTA | Protein Carboxylmethyltransferase | Protein Carboxyl-methyltransferase | Calf | 41 | [4] |
| S-adenosylhomocysteine hydrolase | Hydrolase | Not Specified | Inhibits | [4] | |
| SET methyltransferases | Histone Lysine Methyltransferase | Not Specified | Inhibits | [4] | |
| Spermidine and spermine synthases | Polyamine Biosynthesis | Not Specified | Inhibits | [4] |
Note: The lack of directly comparable IC₅₀/Kᵢ values for both compounds against the same enzymes highlights a gap in the current literature and makes a direct potency comparison challenging.
Cellular and In Vivo Studies: A Case Study in Candida albicans
A study on the fungal pathogen Candida albicans provides a valuable cellular comparison of this compound and DMTA. In this research, this compound demonstrated potent antifungal activity by impairing hyphal morphogenesis and biofilm formation.[1][5] In contrast, DMTA, along with another pan-methyltransferase inhibitor, adenosine dialdehyde (ADA), did not exhibit the same inhibitory effects on these pathogenic traits, suggesting that the antifungal activity of this compound is rather specific.[1][5] This indicates that while both are SAM analogs, their effects at the cellular level can be significantly different, potentially due to variations in cell permeability, metabolism, or off-target effects.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. This compound, a natural nucleoside analog of S-adenosyl methionine, impairs the pathogenicity of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transition State Analogue Inhibitors of 5′-Deoxyadenosine/5′-Methylthioadenosine Nucleosidase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Derivatives as Inhibitors and Structure Probes of Protein Lysine Methyltransferase SETD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound, a natural nucleoside analog of S-adenosyl methionine, impairs the pathogenicity of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Mass Spectrometry Unveils the Nuances of Methylation Inhibition: A Comparative Guide to Sinefungin and Its Alternatives
For researchers, scientists, and drug development professionals, understanding the precise effects of methyltransferase inhibitors is paramount. This guide provides a comprehensive comparison of Sinefungin with other common methylation inhibitors, S-adenosyl-L-homocysteine (SAH) and 3-Deazaneplanocin A (DZNep), leveraging mass spectrometry data to validate their impacts on cellular methylation.
This compound, a natural analog of S-adenosylmethionine (SAM), acts as a broad-spectrum inhibitor of SAM-dependent methyltransferases, enzymes that play a critical role in regulating numerous cellular processes through the methylation of proteins, DNA, and RNA.[1] Dysregulation of methylation is implicated in various diseases, including cancer, making methyltransferase inhibitors like this compound valuable tools for research and potential therapeutic development.[2] This guide delves into the experimental data, primarily from mass spectrometry-based proteomics, to objectively assess the performance of this compound against its alternatives.
Comparative Analysis of Methyltransferase Inhibitors
The efficacy and specificity of methyltransferase inhibitors can vary significantly. While this compound directly competes with SAM for the methyltransferase binding site, other inhibitors function through different mechanisms. DZNep, for instance, is an inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase, leading to the accumulation of SAH, which in turn inhibits methyltransferases.[3] SAH itself is the natural by-product of the methylation reaction and a feedback inhibitor of methyltransferases.
Quantitative Comparison of Inhibitor Potency
Mass spectrometry-based assays and enzymatic assays are crucial for determining the potency of these inhibitors against specific methyltransferases. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison. While direct, comprehensive mass spectrometry-based comparisons of global methylation changes induced by this compound, SAH, and DZNep in a single study are limited, data on their effects on specific methyltransferases and histone marks are available.
A study of this compound derivatives highlights how modifications to the this compound scaffold can alter potency and selectivity for specific protein lysine methyltransferases (PKMTs).
| Inhibitor | SETD2 IC50 (µM) | SET7/9 IC50 (µM) | CARM1 IC50 (µM) | PRMT1 IC50 (µM) | G9a IC50 (µM) |
| This compound | 28.4 ± 1.5 | >100 | 2.96 ± 0.3 | 9.5 ± 0.4 | >100 |
| N-propyl this compound (Pr-SNF) | 0.80 ± 0.02 | 2.2 ± 0.4 | >100 | >100 | >100 |
| N-benzyl this compound | 0.48 ± 0.06 | >100 | >100 | >100 | >100 |
Table 1: IC50 values of this compound and its derivatives against a panel of methyltransferases. Data synthesized from a study on SETD2 inhibitors.[4]
Effects on Global Histone Methylation
Western blot analysis provides a semi-quantitative view of the impact of these inhibitors on global histone methylation marks. A comparative study showed that both this compound and DZNep can reduce the levels of H3K27me3, a repressive histone mark.
| Inhibitor | Target | Effect on H3K27me3 |
| This compound | Methyltransferases (direct) | Decrease in global levels |
| DZNep | SAH Hydrolase (indirect) | Decrease in global levels |
| SAH | Methyltransferases (direct) | Inhibits methyltransferases |
Table 2: Summary of the effects of this compound and DZNep on the global levels of histone H3 trimethylation at lysine 27 (H3K27me3), as observed by Western blot analysis.
It is important to note that DZNep has been described as a global histone methylation inhibitor and is not selective for specific marks.[5][6] At low concentrations, this compound has been observed to selectively inhibit mRNA m6A methylation in Candida albicans without significantly altering global protein methylation, suggesting that its specificity can be concentration-dependent.[1]
Experimental Protocols for Mass Spectrometry-Based Validation
Quantitative mass spectrometry is the gold standard for identifying and quantifying changes in protein methylation upon treatment with inhibitors. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for this purpose.
Protocol: SILAC-based Quantitative Proteomics for Analysis of Methylation Changes
This protocol outlines a general workflow for comparing the effects of a methylation inhibitor (e.g., this compound) to a vehicle control.
1. SILAC Labeling:
-
Culture two populations of cells in parallel for at least five cell divisions.
-
"Light" population: Culture in medium containing normal ("light") lysine and arginine.
-
"Heavy" population: Culture in medium containing stable isotope-labeled ("heavy") lysine (e.g., 13C6-Lysine) and arginine (e.g., 13C6,15N4-Arginine).
2. Inhibitor Treatment:
-
Treat the "heavy" labeled cells with the desired concentration of this compound for a specified time.
-
Treat the "light" labeled cells with a vehicle control (e.g., DMSO).
3. Cell Lysis and Protein Extraction:
-
Harvest and wash both cell populations with PBS.
-
Combine the "light" and "heavy" cell pellets in a 1:1 ratio.
-
Lyse the combined cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the total protein concentration.
4. Protein Digestion:
-
Denature the proteins (e.g., with urea).
-
Reduce the disulfide bonds (e.g., with DTT).
-
Alkylate the cysteine residues (e.g., with iodoacetamide).
-
Digest the proteins into peptides using an appropriate protease (e.g., trypsin).
5. (Optional) Enrichment of Methylated Peptides:
-
For comprehensive analysis of low-abundance methylation events, enrich for methylated peptides using immunoprecipitation with pan-specific or site-specific anti-methyl-lysine or anti-methyl-arginine antibodies.[7]
6. LC-MS/MS Analysis:
-
Desalt the peptide mixture.
-
Separate the peptides by reverse-phase liquid chromatography (LC).
-
Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap).
-
The mass spectrometer will detect pairs of "light" and "heavy" peptides, with a mass difference corresponding to the incorporated stable isotopes.
7. Data Analysis:
-
Use software such as MaxQuant or Proteome Discoverer to identify and quantify the peptides.
-
The ratio of the intensities of the "heavy" to "light" peptide pairs reflects the relative change in the abundance of that peptide (and its modifications) upon inhibitor treatment.
-
Identify peptides with significant changes in methylation and map them to their corresponding proteins.
Visualizing the Mechanism and Impact of Methylation Inhibition
Graphviz diagrams provide a clear visual representation of the complex biological processes involved in methylation and its inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective Inhibitors of Protein Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative proteomics reveals direct and indirect alterations in the histone code following methyltransferase knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protein methylation: a new regulator of the p53 tumor suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of global protein lysine methylation by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Sinefungin's Reach: A Comparative Guide to its Cross-Reactivity with Methyltransferase Classes
For researchers, scientists, and drug development professionals, understanding the inhibitory profile of a compound is paramount. Sinefungin, a natural analog of S-adenosylmethionine (SAM), has long been recognized as a potent pan-inhibitor of methyltransferases. This guide provides a comparative analysis of this compound's cross-reactivity across different classes of these crucial enzymes, supported by experimental data and detailed protocols to aid in your research and development endeavors.
This compound functions as a competitive inhibitor by mimicking the SAM cofactor, thereby blocking the transfer of methyl groups to various substrates, including proteins, DNA, and RNA.[1][2] Its broad-spectrum activity makes it a valuable tool for studying methylation-dependent processes, but also highlights the need for careful consideration of its off-target effects. This guide will delve into the quantitative differences in this compound's potency against key methyltransferase families.
Comparative Inhibitory Activity of this compound
The following table summarizes the inhibitory constants (IC50 or Ki) of this compound against a diverse panel of methyltransferases, offering a clear comparison of its potency across different classes.
| Methyltransferase Class | Specific Enzyme | Substrate Type | IC50 / Ki (µM) | Reference |
| Protein Lysine Methyltransferases (PKMTs) | SETD2 | Histone H3 | 0.80 ± 0.02 | [3] |
| SET7/9 | Histone H3 / p53 | 2.5 | [4] | |
| EHMT1 (GLP) | Histone H3 | >100 | [3] | |
| EHMT2 (G9a) | Histone H3 | >100 | [3] | |
| SUV39H2 | Histone H3 | - | [3] | |
| MLL | Histone H3 | - | [3] | |
| EZH2 | Histone H3 | - | [3] | |
| Protein Arginine Methyltransferases (PRMTs) | PRMT1 | Histone H4 / Fibrillarin | < 1 | [4] |
| CARM1 | Histone H3 / PABP1 | 2.96 ± 0.3 | [3] | |
| DNA Methyltransferases (DNMTs) | DNMT1 | DNA | No significant inhibition at 200 µM (for a derivative) | [5] |
| RNA Methyltransferases | mRNA(guanine-7-)-methyltransferase (Vaccinia Virus) | mRNA Cap | Potent inhibitor (Ki < SAH) | [6] |
| mRNA(nucleoside-2'-)-methyltransferase (Vaccinia Virus) | mRNA Cap | Potent inhibitor (Ki < SAH) | [6] | |
| nsp14 (SARS-CoV) | RNA | 0.496 | [2] | |
| nsp10/nsp16 (SARS-CoV) | RNA | 0.736 | [2] |
Note: The inhibitory activity can vary depending on the specific assay conditions, substrate concentrations, and the source of the enzyme. The data presented here is for comparative purposes.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments used to determine the inhibitory activity of this compound.
In Vitro Methyltransferase Activity Assay (General Protocol)
This protocol describes a common method for measuring the activity of a methyltransferase and its inhibition by compounds like this compound.
Materials:
-
Purified methyltransferase enzyme
-
Specific substrate (e.g., histone peptide, DNA oligonucleotide, RNA transcript)
-
S-adenosyl-L-[methyl-³H]methionine ([³H]SAM) or a fluorescent SAM analog
-
This compound or other inhibitors
-
Assay buffer (enzyme-specific, typically containing Tris-HCl, NaCl, and DTT)
-
Scintillation cocktail or fluorescence plate reader
-
Filter paper or multi-well plates suitable for the detection method
Procedure:
-
Prepare a reaction mixture containing the assay buffer, the specific substrate, and the methyltransferase enzyme in a microcentrifuge tube or a well of a microplate.
-
Add this compound at various concentrations to the reaction mixtures. Include a control with no inhibitor.
-
Pre-incubate the mixture for a specified time (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.
-
Initiate the methylation reaction by adding [³H]SAM.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at the optimal temperature.
-
Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid for protein precipitation or a high concentration of non-radioactive SAM).
-
Transfer the reaction mixture to a filter paper and wash to remove unincorporated [³H]SAM, or use a capture method specific to the substrate.
-
Measure the incorporated radioactivity using a scintillation counter or the fluorescence signal using a plate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Förster Resonance Energy Transfer (FRET)-Based Methyltransferase Assay
This high-throughput screening method is often used for identifying and characterizing methyltransferase inhibitors.
Materials:
-
Purified methyltransferase enzyme
-
Biotinylated substrate (e.g., histone peptide)
-
S-adenosyl-L-methionine (SAM)
-
This compound or other inhibitors
-
Europium-labeled anti-methylated substrate antibody (Donor)
-
Streptavidin-conjugated Allophycocyanin (APC) (Acceptor)
-
Assay buffer
-
FRET-compatible microplate reader
Procedure:
-
In a microplate well, combine the methyltransferase enzyme, the biotinylated substrate, SAM, and varying concentrations of this compound.
-
Incubate the reaction to allow for enzymatic methylation of the substrate.
-
Stop the reaction and add the detection reagents: Europium-labeled antibody that specifically recognizes the methylated substrate and Streptavidin-APC which binds to the biotinylated substrate.
-
Incubate to allow for the formation of the FRET complex.
-
Excite the Europium donor and measure the emission from the APC acceptor using a FRET-compatible plate reader.
-
A high FRET signal indicates proximity of the donor and acceptor, signifying that the substrate has been methylated and is bound by the antibody.
-
Inhibition of the methyltransferase by this compound will result in a decreased FRET signal.
-
Calculate the IC50 value as described in the general protocol.
Visualizing the Mechanism and Workflow
To better understand the context of this compound's action and the experimental process, the following diagrams illustrate the general methyltransferase reaction and a typical inhibitor screening workflow.
Caption: General mechanism of a SAM-dependent methyltransferase and its competitive inhibition by this compound.
References
- 1. This compound, a natural nucleoside analog of S-adenosyl methionine, impairs the pathogenicity of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound Derivatives as Inhibitors and Structure Probes of Protein Lysine Methyltransferase SETD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, methyltransferase inhibitor (CAS 58944-73-3) | Abcam [abcam.com]
- 5. Analogues of the Natural Product this compound as Inhibitors of EHMT1 and EHMT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a potent inhibitor of virion mRNA(guanine-7-)-methyltransferase, mRNA(nucleoside-2'-)-methyltransferase, and viral multiplication - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analogs of Sinefungin: A Comparative Guide to Enhanced Specificity
Sinefungin, a naturally occurring nucleoside analog of S-adenosylmethionine (SAM), is a well-established pan-inhibitor of methyltransferases. Its broad activity, however, limits its therapeutic potential due to off-target effects. This has spurred the development of structural analogs with improved specificity for individual methyltransferases, offering promising avenues for targeted therapies in oncology, virology, and other fields. This guide provides a comparative analysis of key this compound analogs, supported by experimental data, to aid researchers in selecting appropriate chemical probes and therapeutic leads.
Performance Comparison of this compound Analogs
The following tables summarize the inhibitory activity of various this compound analogs against a panel of methyltransferases, highlighting their improved specificity compared to the parent compound.
Table 1: Inhibition of Histone Methyltransferases EHMT1 and EHMT2 by this compound Analogs
| Compound | EHMT1 IC50 (µM) | EHMT2 IC50 (µM) | Notes |
| This compound | >200 | >200 | Pan-inhibitor with weak activity against EHMT1/2. |
| 3b | 87 | 103 | Analog lacking the α-amino acid moiety.[1] |
| 4d | 1.5 | 1.6 | Analog lacking the α-amino acid moiety; demonstrates significantly improved potency over this compound for EHMT1/2.[1] |
Table 2: Specificity Profile of N-Alkylated this compound Analogs
| Compound | SETD2 IC50 (µM) | G9a IC50 (µM) | PRMT1 IC50 (µM) | DNMT1 IC50 (µM) |
| This compound | ~1 | >10 | <1 | >10 |
| N-propyl this compound (Pr-SNF) | <1 | >10 | >10 | >10 |
| N-benzyl this compound | <1 | >10 | >10 | >10 |
Note: Data is approximated from graphical representations in the source literature.[2][3] N-propyl this compound (Pr-SNF) and N-benzyl this compound show a clear preference for inhibiting SETD2 over other methyltransferases, a significant improvement in specificity compared to the broad-spectrum activity of this compound.[2][3]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key assays used in the evaluation of this compound analogs.
In Vitro Histone Methyltransferase (HMT) Inhibition Assay (for EHMT1/EHMT2)
This assay quantifies the ability of a compound to inhibit the transfer of a methyl group from SAM to a histone substrate.
Materials:
-
Recombinant human EHMT1 or EHMT2 enzyme
-
S-(5'-Adenosyl)-L-methionine chloride (SAM)
-
S-(5'-Adenosyl)-L-[methyl-³H]homocysteine ([³H]-SAM)
-
Histone H3 (1-21) peptide substrate (biotinylated)
-
Assay Buffer: 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT
-
Stop Solution: 7.5 M Guanidine Hydrochloride
-
Scintillation fluid
-
Filter plates and a microplate scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, histone H3 peptide substrate, and the test compound (this compound analog) at various concentrations.
-
Initiate the reaction by adding a mixture of SAM and [³H]-SAM, followed by the EHMT1 or EHMT2 enzyme.
-
Incubate the reaction at 30°C for 1 hour.
-
Terminate the reaction by adding the stop solution.
-
Transfer the reaction mixture to a filter plate to capture the biotinylated histone peptide.
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Add scintillation fluid to each well and measure the incorporated radioactivity using a microplate scintillation counter.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Filter-Paper Assay for Methyltransferase Activity (for SETD2)
This method is a common technique for measuring the activity of a broad range of methyltransferases.[2]
Materials:
-
Purified methyltransferase (e.g., SETD2)
-
Peptide or protein substrate
-
[³H-Me]-SAM
-
Assay Buffer: Specific to the enzyme being tested.
-
P81 phosphocellulose filter paper
-
Scintillation counter
Procedure:
-
Set up reaction mixtures containing the assay buffer, substrate, [³H-Me]-SAM, and the test inhibitor at various concentrations.
-
Add the purified methyltransferase to initiate the reaction.
-
Incubate the reactions at the optimal temperature for the enzyme.
-
Spot a portion of each reaction mixture onto P81 phosphocellulose filter paper.
-
Wash the filter papers multiple times with a suitable buffer (e.g., sodium bicarbonate) to remove unincorporated [³H-Me]-SAM.
-
Dry the filter papers and measure the retained radioactivity using a scintillation counter.
-
Determine the IC50 values by analyzing the inhibition of methyltransferase activity at different inhibitor concentrations.[2]
Visualizing Mechanisms and Workflows
Diagrams are provided below to illustrate key concepts and experimental processes related to the study of this compound and its analogs.
Caption: General mechanism of methyltransferase inhibition by this compound and its analogs.
Caption: A generalized workflow for the development of specific methyltransferase inhibitors.
References
Genetic Approaches to Validate the Targets of Sinefungin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Sinefungin, a naturally occurring nucleoside analog of S-adenosylmethionine (SAM), is a broad-spectrum inhibitor of methyltransferases. Its ability to interfere with essential methylation events makes it a valuable tool for studying the function of these enzymes and a potential starting point for the development of novel therapeutics. However, due to its broad specificity, identifying the precise cellular targets responsible for its biological effects is a critical challenge. This guide provides a comparative overview of genetic approaches to validate the targets of this compound, supported by experimental data and detailed protocols.
Data Presentation: Comparing this compound's Potency
This compound exhibits varying inhibitory activity against a range of methyltransferases from different organisms. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against several known and potential targets, providing a quantitative basis for comparison.
| Target Enzyme/Organism | Target Type | IC50 of this compound | Alternative Inhibitors | Alternative Inhibitor IC50 | Reference |
| Human Methyltransferases | |||||
| PRMT1 | Protein Arginine Methyltransferase | < 1 µM | SAH | - | [1] |
| SET7/9 (KMT7) | Histone Lysine Methyltransferase | 2.5 µM | (GSK-LSD1) | - | [1] |
| SETD2 | Histone Lysine Methyltransferase | 28.4 ± 1.5 µM | N-propyl this compound (Pr-SNF) | 0.80 ± 0.02 µM | [2] |
| G9a (EHMT2) | Histone Lysine Methyltransferase | - | SAH | - | [3] |
| DNMT1 | DNA Methyltransferase | > 200 µM (weak inhibitor) | - | - | [4] |
| RNMT (hRNMT) | mRNA Cap Guanine-N7 Methyltransferase | 3 ± 0.6 nM | Suramin | 5 ± 0.4 nM | |
| Fungal/Parasitic Targets | |||||
| Saccharomyces cerevisiae Abd1 | mRNA Cap Guanine-N7 Methyltransferase | - | - | - | |
| Leishmania donovani | - | - | A9145C | - | [5] |
| Trypanosoma brucei | Antitrypanosomal activity | 0.0026 µg/mL (this compound VA) | Suramin, Eflornithine | - | [6] |
| Viral Targets | |||||
| Herpes Simplex Virus 1 (HSV-1) | Viral Replication | 49.5 ± 0.31 µg/mL | - | - | [7] |
| SARS-CoV-2 | Viral Replication | 100.1 ± 2.61 µg/mL | - | - | [7] |
Experimental Protocols: Genetic Validation of this compound's Targets
Genetic validation is a powerful approach to confirm that the modulation of a specific gene or protein is responsible for a drug's observed phenotype.[8] Here, we provide detailed protocols for two key genetic validation methods: generating drug-resistant mutants and targeted gene knockout.
Generation of this compound-Resistant Mutants
This method involves exposing a population of cells or organisms to increasing concentrations of this compound and selecting for individuals that develop resistance. The genetic basis of resistance can then be identified through sequencing, often revealing the drug's direct target or components of its uptake pathway.
Protocol for Generating this compound-Resistant Saccharomyces cerevisiae
This protocol is adapted from methodologies used to study drug resistance in yeast.[9][10]
-
Initial Culture: Inoculate a single colony of wild-type S. cerevisiae into 5 mL of YPD (Yeast Extract-Peptone-Dextrose) liquid medium. Incubate at 30°C with shaking until the culture reaches saturation.
-
Plating: Spread 100 µL of the saturated culture onto a YPD agar plate.
-
Applying this compound: Place a sterile filter paper disc in the center of the plate and apply a known amount of this compound (e.g., 10-50 µg) to the disc. Alternatively, create a concentration gradient by streaking a line of this compound solution across the plate.
-
Incubation: Incubate the plate at 30°C for 2-3 days.
-
Selection of Resistant Colonies: Colonies that grow within the zone of inhibition around the disc or along the this compound gradient are potential resistant mutants.
-
Isolation and Verification: Pick individual resistant colonies and re-streak them on a fresh YPD plate containing a specific concentration of this compound (e.g., the concentration at the edge of the initial zone of inhibition) to confirm resistance.
-
Genetic Analysis: Isolate genomic DNA from the confirmed resistant mutants. Sequence candidate genes, such as those encoding for methyltransferases or S-adenosylmethionine transporters (e.g., SAM3), to identify mutations responsible for the resistance phenotype.
Protocol for Generating this compound-Resistant Leishmania Promastigotes
This protocol is based on methods for inducing drug resistance in Leishmania.[11][12]
-
Initial Culture and IC50 Determination: Culture wild-type Leishmania promastigotes in appropriate liquid medium (e.g., M199) at 26°C. Determine the IC50 of this compound for the wild-type strain.
-
Stepwise Selection: Start a culture with an initial this compound concentration equal to the IC50.
-
Sub-culturing: Once the culture reaches a density of approximately 2 x 10^7 cells/mL, subculture the parasites into fresh medium with a 2-fold increased concentration of this compound.
-
Repeat: Continue this process of stepwise increases in this compound concentration. The parasites that are able to grow at higher concentrations are selected for resistance.
-
Cloning and Characterization: Once a desired level of resistance is achieved, clone the resistant population by limiting dilution to obtain clonal lines.
-
Genetic and Phenotypic Analysis: Analyze the resistant clones for mutations in potential target genes (e.g., methyltransferases, SAM transporters) through sequencing.[13] Characterize the phenotype of the resistant mutants, including cross-resistance to other drugs and any changes in virulence.
Targeted Gene Knockout using CRISPR/Cas9
CRISPR/Cas9 technology allows for the precise deletion or disruption of a target gene, enabling researchers to mimic the effect of a drug that inhibits that gene's product.[14]
General Protocol for Gene Knockout in a Mammalian Cell Line
This protocol provides a general workflow for CRISPR/Cas9-mediated gene knockout.
-
gRNA Design and Synthesis: Design two or more single guide RNAs (sgRNAs) targeting the gene of interest. Several online tools are available for gRNA design. Synthesize the gRNAs or clone them into an appropriate expression vector.
-
Cas9 and gRNA Delivery: Co-transfect the target mammalian cells with a plasmid expressing Cas9 nuclease and the gRNA expression plasmid(s). Alternatively, deliver Cas9 and gRNA as a ribonucleoprotein (RNP) complex.
-
Selection of Edited Cells: If the plasmids contain a selectable marker, select for transfected cells. Otherwise, single-cell clone the transfected population.
-
Screening for Knockouts: Screen the resulting cell clones for the desired gene knockout. This can be done by PCR to detect genomic deletions, Sanger sequencing to confirm mutations, or Western blotting to verify the absence of the protein product.
-
Phenotypic Analysis: Characterize the phenotype of the knockout cell line. Compare the cellular response to various stimuli or its overall phenotype to that of wild-type cells treated with this compound. A similar phenotype provides strong evidence that the knocked-out gene is a target of the drug. The effects of knocking out a methyltransferase can be pleiotropic, affecting various cellular processes.[15][16][17][18]
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to the genetic validation of this compound's targets.
Caption: S-Adenosylmethionine (SAM) Metabolism and this compound's Site of Action.
Caption: The mRNA Capping Pathway, a Key Target of this compound.[19][20][21]
Caption: Simplified Signaling Pathways Modulated by the Methyltransferase SET7/9.[1][22]
Caption: Logical Workflow for the Genetic Validation of a Putative this compound Target.
References
- 1. Oncogene or Tumor Suppressor: The Coordinative Role of Lysine Methyltransferase SET7/9 in Cancer Development and the Related Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Derivatives as Inhibitors and Structure Probes of Protein Lysine Methyltransferase SETD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analogues of the Natural Product this compound as Inhibitors of EHMT1 and EHMT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential effect of this compound and its analogs on the multiplication of three Leishmania species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. neb.com [neb.com]
- 9. This compound resistance of Saccharomyces cerevisiae arising from sam3 mutations that inactivate the AdoMet transporter or from increased expression of AdoMet synthase plus mRNA cap guanine-N7 methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound resistance of Saccharomyces cerevisiae arising from Sam3 mutations that inactivate the AdoMet transporter or from increased expression of AdoMet synthase plus mRNA cap guanine-N7 methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of this compound-resistant Leishmania donovani promastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Unravelling drug resistance in leishmaniasis: genomic adaptations and emerging therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound shares AdoMet-uptake system to enter Leishmania donovani promastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 15. researchgate.net [researchgate.net]
- 16. The impact of DNA adenine methyltransferase knockout on the development of triclosan resistance and antibiotic cross-resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Phenotypic Plasticity: What Has DNA Methylation Got to Do with It? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mRNA Capping | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Five-prime cap - Wikipedia [en.wikipedia.org]
- 22. mdpi.com [mdpi.com]
Assessing the Synergistic Potential of Sinefungin with Other Antifungal Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antifungal resistance necessitates the exploration of novel therapeutic strategies, including combination therapies that can enhance efficacy and overcome resistance mechanisms. Sinefungin, a naturally occurring nucleoside analog of S-adenosyl methionine, has demonstrated notable antifungal properties, primarily against Candida albicans. Its unique mechanism of action presents a compelling case for its investigation as a synergistic partner with established antifungal agents. This guide provides a comparative assessment of this compound's potential for synergistic activity, supported by a review of its mechanism and established antifungal combinations, and includes detailed experimental protocols for future investigations.
This compound: A Focus on Virulence Attenuation
This compound's primary antifungal activity stems from its ability to inhibit S-adenosyl methionine (SAM)-dependent methyltransferases. This inhibition disrupts crucial cellular processes in fungi, particularly those related to virulence. In Candida albicans, this compound has been shown to impair key pathogenic traits without significantly affecting the growth of the yeast form at low concentrations[1][2].
Key effects of this compound on C. albicans include:
-
Inhibition of Hyphal Morphogenesis: this compound disrupts the transition from yeast to hyphal form, a critical step in tissue invasion and pathogenesis[1][2][3].
-
Biofilm Formation and Adhesion: It significantly reduces the ability of C. albicans to adhere to surfaces and form biofilms, which are notoriously resistant to conventional antifungal treatments[1][2][4].
-
Mechanism of Action: The primary molecular mechanism involves the inhibition of N6-methyladenosine (m6A) mRNA modifications, which play a role in regulating the expression of genes associated with hyphal formation and virulence[1][3].
This targeted action on virulence factors, rather than direct cell killing, makes this compound a prime candidate for combination therapy. By weakening the fungus's defensive and invasive capabilities, this compound could potentially render it more susceptible to the fungicidal or fungistatic effects of other antifungal drugs.
Hypothetical Synergistic Combinations with this compound
While direct experimental data on the synergistic effects of this compound with other antifungals is currently lacking in published literature, a strong theoretical basis for such interactions can be proposed based on their distinct mechanisms of action. A multi-pronged attack on different cellular pathways is a hallmark of successful synergistic combinations[5].
Table 1: Potential Synergistic Partners for this compound
| Antifungal Class | Mechanism of Action | Potential Synergistic Rationale with this compound |
| Azoles (e.g., Fluconazole, Voriconazole) | Inhibit lanosterol 14-α-demethylase, disrupting ergosterol synthesis and compromising cell membrane integrity[6]. | This compound's disruption of virulence and potential alteration of cell wall composition could enhance the penetration and efficacy of azoles. |
| Polyenes (e.g., Amphotericin B) | Bind to ergosterol in the fungal cell membrane, forming pores that lead to leakage of cellular contents and cell death. | By inhibiting biofilm formation, this compound may expose more planktonic cells to the action of Amphotericin B. |
| Echinocandins (e.g., Caspofungin, Micafungin) | Inhibit β-(1,3)-D-glucan synthase, disrupting the synthesis of a critical cell wall component, leading to osmotic instability and cell lysis[7][8][9]. | The combined assault on both cell wall integrity (echinocandins) and virulence/adhesion (this compound) could lead to a potent antifungal effect. |
Established Synergistic Antifungal Combinations: A Benchmark for Comparison
To provide a context for the potential of this compound, it is useful to review the performance of well-documented synergistic antifungal combinations. These examples demonstrate the clinical potential of multi-target antifungal therapy.
Table 2: Examples of Established Synergistic Antifungal Combinations
| Combination | Fungi | In Vitro Synergy (FICI) | In Vivo/Clinical Significance | Reference |
| Amphotericin B + Flucytosine | Cryptococcus neoformans | Synergy | Standard of care for cryptococcal meningitis; improves outcomes and reduces the development of resistance. | [5] |
| Voriconazole + Anidulafungin | Aspergillus fumigatus | Synergy | Improved survival in some studies of invasive aspergillosis. | |
| Posaconazole + Caspofungin | Zygomycetes | Synergy | Has shown promise in treating invasive zygomycosis. | |
| Fluconazole + Calcineurin Inhibitors (e.g., FK506) | Candida albicans biofilms | Synergy | Renders fluconazole-resistant biofilms susceptible to treatment in vitro. | [10][11] |
FICI (Fractional Inhibitory Concentration Index) values of ≤ 0.5 are generally interpreted as synergy.
Experimental Protocols for Assessing Synergy
The following are detailed methodologies for conducting in vitro synergy testing, which can be applied to evaluate the potential synergistic effects of this compound with other antifungal agents.
Checkerboard Microdilution Assay
This is the most common method for assessing antifungal synergy in vitro[12].
a. Materials:
-
96-well microtiter plates
-
This compound and partner antifungal agent
-
Fungal isolate of interest (e.g., Candida albicans)
-
RPMI-1640 medium buffered with MOPS
-
Spectrophotometer or plate reader
b. Procedure:
-
Prepare serial twofold dilutions of this compound horizontally across the microtiter plate.
-
Prepare serial twofold dilutions of the partner antifungal agent vertically down the plate.
-
This creates a matrix of wells containing various concentrations of both drugs.
-
Inoculate each well with a standardized suspension of the fungal isolate (typically 0.5-2.5 x 103 cells/mL).
-
Include wells with each drug alone to determine the Minimum Inhibitory Concentration (MIC) of each individual agent. Also include a drug-free well for growth control.
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC for each drug alone and in combination. The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., 50% or 90%) compared to the growth control.
c. Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated as follows:
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Time-Kill Assays
Time-kill assays provide dynamic information about the antifungal interaction over time.
a. Materials:
-
Flasks or tubes for culture
-
This compound and partner antifungal agent
-
Fungal isolate
-
Sabouraud dextrose agar plates
-
Incubator and shaker
b. Procedure:
-
Prepare cultures with the fungal isolate at a starting inoculum of approximately 1-5 x 105 CFU/mL.
-
Add the antifungal agents at concentrations determined from the checkerboard assay (e.g., 0.5 x MIC, 1 x MIC, 2 x MIC), both alone and in combination.
-
Include a drug-free growth control.
-
Incubate the cultures at 35°C with agitation.
-
At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each culture.
-
Perform serial dilutions and plate on Sabouraud dextrose agar to determine the number of viable colonies (CFU/mL).
-
Incubate the plates and count the colonies.
c. Data Analysis: Plot the log10 CFU/mL versus time for each drug combination. Synergy is typically defined as a ≥ 2 log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.
Visualizing Pathways and Workflows
Signaling Pathway of this compound and Potential Synergistic Interactions
References
- 1. This compound, a natural nucleoside analog of S-adenosyl methionine, impairs the pathogenicity of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a natural nucleoside analog of S-adenosyl methionine, impairs the pathogenicity of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a natural nucleoside analog of S-adenosyl methionine, impairs the pathogenicity of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Synergistic combinations of antifungals and anti-virulence agents to fight against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Emerging echinocandins for treatment of invasive fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potent Antifungal Synergy of Phthalazinone and Isoquinolones with Azoles Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combinatorial strategies for combating invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Sinefungin Across Diverse Viral Strains: A Comprehensive Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive comparative guide on the antiviral effects of Sinefungin against a spectrum of viral strains has been published today, offering valuable insights for researchers, scientists, and drug development professionals. This guide provides a detailed analysis of this compound's inhibitory activities, supported by experimental data, and outlines the methodologies used in these critical assessments.
This compound, a naturally occurring nucleoside analog of S-adenosylmethionine (SAM), has demonstrated broad-spectrum antiviral activity by inhibiting viral methyltransferases, crucial enzymes for viral replication and immune evasion.[1] This guide synthesizes available data on its efficacy against various DNA and RNA viruses, highlighting its potential as a broad-spectrum antiviral agent.
Quantitative Analysis of Antiviral Activity
The antiviral efficacy of this compound varies across different viral families. The following table summarizes the key quantitative data from in vitro studies, providing a direct comparison of its potency.
| Virus Strain | Virus Type | Cell Line | Assay Type | IC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI = CC50/IC50) | Reference |
| Herpes Simplex Virus 1 (HSV-1) | DNA | VERO-76 | Plaque Reduction | 49.5 ± 0.31 | >200 | >4.04 | [1] |
| SARS-CoV-2 | RNA | VERO-76 | Plaque Reduction | 100.1 ± 2.61 | >200 | >2.00 | [1] |
| Vesicular Stomatitis Virus (VSV) | RNA | - | Virus Yield Reduction | ~220 µM | - | - | [1] |
| Vaccinia Virus (VACV) | DNA | Mouse L-cells | Plaque Formation | - | - | - | |
| Feline Immunodeficiency Virus (FIV) | RNA | - | - | - | - | - | [1] |
| Zika Virus (ZIKV) | RNA | - | MTase Inhibition Assay | Potent Inhibitor | - | - | [2] |
| Dengue Virus (DENV) | RNA | - | MTase Inhibition Assay | Potent Inhibitor | - | - | [2] |
Note: Some studies did not report specific IC50 or CC50 values but demonstrated significant inhibitory activity.
Mechanism of Action: Targeting Viral Methylation
This compound's primary mechanism of action involves the competitive inhibition of S-adenosyl-L-methionine (SAM)-dependent methyltransferases.[1] These enzymes are vital for the methylation of the 5' cap of viral mRNAs, a process essential for mRNA stability, efficient translation into viral proteins, and evasion of the host's innate immune system. By blocking these methyltransferases, this compound effectively disrupts the viral replication cycle.
Caption: Mechanism of this compound's antiviral activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key assays used to evaluate this compound's antiviral properties.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of this compound that is toxic to the host cells, typically expressed as the 50% cytotoxic concentration (CC50).
-
Cell Seeding: Seed VERO-76 cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Addition: Prepare serial dilutions of this compound (e.g., from 12.5 to 200 µg/mL) in cell culture medium. Remove the old medium from the cells and add 100 µL of the different concentrations of this compound to the wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
CC50 Calculation: The CC50 value is calculated as the concentration of this compound that reduces cell viability by 50% compared to the untreated control.
Plaque Reduction Assay
This assay is used to determine the concentration of this compound that inhibits the formation of viral plaques by 50% (IC50).
-
Cell Seeding: Seed host cells (e.g., VERO-76) in 24-well plates and grow until a confluent monolayer is formed.
-
Virus and Compound Co-treatment: Prepare serial dilutions of this compound. Mix each dilution with a known amount of virus (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C.
-
Infection: Remove the culture medium from the cells and add the virus-Sinefungin mixture to the cell monolayers. Allow the virus to adsorb for 1 hour at 37°C.
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) with the corresponding concentrations of this compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for a period appropriate for the virus to form visible plaques (e.g., 2-3 days for HSV-1).
-
Plaque Visualization: Fix the cells with a solution of 10% formaldehyde and stain with 0.1% crystal violet.
-
Plaque Counting and IC50 Calculation: Count the number of plaques in each well. The IC50 is the concentration of this compound that reduces the number of plaques by 50% compared to the virus control (no drug).
Virus Yield Reduction Assay
This assay measures the effect of this compound on the production of new infectious virus particles.
-
Infection: Infect a confluent monolayer of host cells with the virus at a specific multiplicity of infection (MOI) for 1 hour at 37°C.
-
Compound Treatment: After viral adsorption, wash the cells to remove unadsorbed virus and add fresh medium containing various concentrations of this compound.
-
Incubation and Harvesting: Incubate the cells for a full viral replication cycle (e.g., 24-48 hours). After incubation, harvest the cell culture supernatant.
-
Titration of Progeny Virus: Determine the titer of the infectious virus in the harvested supernatant using a plaque assay or a TCID50 (50% tissue culture infectious dose) assay on fresh cell monolayers.
-
Data Analysis: The reduction in viral titer in the presence of this compound is calculated relative to the untreated virus control.
Caption: General workflow for in vitro antiviral assays.
Discussion and Future Directions
The compiled data indicates that this compound is a potent inhibitor of a range of viruses, with particularly strong activity against Herpes Simplex Virus 1 and SARS-CoV-2 in cell culture. Its efficacy against the methyltransferases of flaviviruses like Zika and Dengue in enzymatic assays is promising; however, its poor cellular permeability may limit its in-cell antiviral activity, suggesting a need for the development of more cell-permeable derivatives.[2]
Further research is warranted to expand the testing of this compound against a wider array of viral strains, including influenza viruses and retroviruses like HIV, to fully elucidate its spectrum of activity. The detailed protocols provided in this guide will facilitate standardized testing and comparison of results across different laboratories, accelerating the evaluation of this compound and its analogs as potential therapeutic agents.
References
Safety Operating Guide
Proper Disposal of Sinefungin: A Guide for Laboratory Professionals
For immediate safety and compliance, Sinefungin and all materials contaminated with it must be treated as chemical waste and disposed of through a licensed professional waste disposal service. Adherence to local, state, and federal regulations is mandatory. This guide provides essential procedural steps for the safe handling and disposal of this compound in a laboratory setting.
Pre-Disposal and Handling Precautions
Before beginning any work that will generate this compound waste, it is crucial to have a designated waste collection plan. Personnel should be thoroughly familiar with the safety data sheet (SDS) for this compound.
Personal Protective Equipment (PPE): When handling this compound, including for disposal, the following PPE is required:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Lab coat
Accidental Spills: In the event of a spill, absorb the material with an inert substance (e.g., vermiculite, dry sand). Collect the absorbed material and contaminated surfaces into a sealed container for hazardous waste disposal. Decontaminate the spill area with a suitable cleaning agent.
Step-by-Step Disposal Procedure
There are no established protocols for the chemical neutralization or inactivation of this compound in a standard laboratory setting. Therefore, segregation and professional disposal is the required procedure.
-
Segregate this compound Waste: Designate a specific, clearly labeled, and sealed container for all this compound waste. This includes:
-
Unused or expired this compound powder
-
Solutions containing this compound
-
Contaminated labware (e.g., pipette tips, tubes, flasks)
-
Contaminated PPE (e.g., gloves)
-
-
Labeling: The waste container must be labeled in accordance with institutional and regulatory standards. The label should clearly identify the contents as "Hazardous Waste: this compound."
-
Storage: Store the sealed this compound waste container in a designated, secure area, away from incompatible materials, until it is collected by a licensed waste disposal company.
-
Contaminated Packaging: Dispose of the original product packaging as you would the unused product, ensuring it is collected with other this compound waste.[1]
-
Professional Disposal: Arrange for the collection and disposal of the this compound waste through your institution's environmental health and safety (EHS) office or a contracted professional waste disposal service.[2] Do not dispose of this compound down the drain or in regular trash.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Quantitative Data Summary
There is no quantitative data available regarding specific disposal parameters such as concentration limits for drain disposal or inactivation efficiencies, as these methods are not recommended. The primary directive is the complete containment and professional disposal of all this compound waste.
| Parameter | Guideline |
| Disposal Method | Licensed Professional Waste Disposal Service |
| In-Lab Treatment | Not Recommended |
| Drain Disposal | Prohibited |
| Solid Waste Trash | Prohibited |
References
Safeguarding Your Research: A Comprehensive Guide to Handling Sinefungin
For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with Sinefungin. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a potent inhibitor of methyltransferases and is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] Due to its potential health risks, stringent adherence to safety protocols is mandatory. This guide outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and disposal plans to minimize exposure and ensure safe laboratory operations.
Hazard and Protective Equipment Summary
To provide a clear and immediate reference, the following table summarizes the known hazards of this compound and the corresponding personal protective equipment required for safe handling.
| Hazard Category | Description | Required Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][2][3] | Engineering controls (fume hood), lab coat, gloves, eye protection. |
| Acute Toxicity (Dermal) | Harmful in contact with skin.[1] | Lab coat, chemical-resistant gloves. |
| Acute Toxicity (Inhalation) | Harmful if inhaled as a dust or aerosol.[1][4] | Use in a fume hood.[5] If a fume hood is not available or if there is a risk of aerosolization outside of a containment system, a respirator (e.g., N95 dust mask) is necessary.[6] |
| Eye Irritation | May cause eye irritation.[4] | Safety glasses with side shields or safety goggles.[5] |
| Skin Irritation | May cause skin irritation.[4] | Protective clothing and gloves. |
Procedural Guidance for Handling this compound
The following step-by-step protocols are designed to guide personnel through the safe handling and disposal of this compound.
Preparation and Engineering Controls
-
Work Area: All work with solid this compound or concentrated solutions should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[5]
-
Ventilation: Ensure appropriate exhaust ventilation is available and functioning correctly where dust or aerosols may be formed.[4]
-
Emergency Equipment: An eyewash station and safety shower should be readily accessible in the immediate work area.
Donning Personal Protective Equipment (PPE)
The following sequence should be followed when putting on PPE:
-
Protective Clothing: A laboratory coat should be worn to protect street clothes and skin.
-
Gloves: Wear appropriate chemical-resistant gloves.[5] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[4] Dispose of contaminated gloves after use.[4]
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[5]
-
Respiratory Protection: If working with the powder outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved N95 dust mask or a higher level of respiratory protection should be used.[6]
Handling and Experimental Procedures
-
Avoid Dust Formation: Handle solid this compound carefully to avoid creating dust.[4]
-
Solutions: When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Transport: When transporting this compound, whether in solid or solution form, use sealed, shatter-resistant secondary containers.
Decontamination and Cleaning
-
Work Surfaces: All surfaces and equipment that may have come into contact with this compound should be decontaminated at the end of the procedure.
-
Spills: In the event of a spill, evacuate the area if necessary. Wear appropriate PPE, including respiratory protection. Pick up and arrange disposal without creating dust.[4] Clean the spill area with an appropriate solvent and then wash with soap and water.
Disposal Plan
-
Waste Collection: All waste contaminated with this compound, including gloves, disposable lab coats, and other materials, should be collected in a suitable, closed container labeled for chemical waste.[4][5]
-
Disposal Method: Dispose of waste materials in accordance with all applicable federal, state, and local environmental regulations. Do not let the product enter drains.[4] Contact your institution's environmental health and safety (EHS) department for specific disposal procedures.
Safe Handling Workflow for this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
